Product packaging for 4-Chloro-6-iodo-2-phenylquinazoline(Cat. No.:CAS No. 257624-25-2)

4-Chloro-6-iodo-2-phenylquinazoline

Número de catálogo: B1504901
Número CAS: 257624-25-2
Peso molecular: 366.58 g/mol
Clave InChI: QWWNBZHIFSAULI-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
  • Packaging may vary depending on the PRODUCTION BATCH.

Descripción

4-Chloro-6-iodo-2-phenylquinazoline (CAS 257624-25-2) is a key synthetic intermediate in medicinal chemistry and organic synthesis. This compound features a quinazoline core, a privileged scaffold in drug discovery, and is specifically functionalized with chlorine and iodine atoms at the 4 and 6 positions, respectively, which allow for selective, sequential cross-coupling reactions . Its primary research value lies in the construction of novel polycarbo-substituted quinazoline derivatives with potential biological activity . This reagent has been effectively used in microwave-mediated N-arylation reactions with substituted anilines to generate libraries of 4-anilinoquinazoline analogs . Preliminary biological screening has shown that such synthesized compounds exhibit promising antiproliferative properties against tumor cell lines, including HCT-116 and T98G, making it a valuable scaffold for developing new anticancer agents . The iodine atom at the C-6 position is intrinsically more reactive in Pd-catalyzed cross-couplings (e.g., Sonogashira reactions), enabling selective functionalization ahead of the C-4 chlorine, which is activated by the adjacent α-nitrogen effect . This compound is offered For Research Use Only and is strictly intended for laboratory research applications. It is not intended for diagnostic, therapeutic, or any other human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H8ClIN2 B1504901 4-Chloro-6-iodo-2-phenylquinazoline CAS No. 257624-25-2

3D Structure

Interactive Chemical Structure Model





Propiedades

Número CAS

257624-25-2

Fórmula molecular

C14H8ClIN2

Peso molecular

366.58 g/mol

Nombre IUPAC

4-chloro-6-iodo-2-phenylquinazoline

InChI

InChI=1S/C14H8ClIN2/c15-13-11-8-10(16)6-7-12(11)17-14(18-13)9-4-2-1-3-5-9/h1-8H

Clave InChI

QWWNBZHIFSAULI-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C2=NC3=C(C=C(C=C3)I)C(=N2)Cl

SMILES canónico

C1=CC=C(C=C1)C2=NC3=C(C=C(C=C3)I)C(=N2)Cl

Origen del producto

United States

Foundational & Exploratory

4-Chloro-6-iodo-2-phenylquinazoline chemical structure and analysis

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to 4-Chloro-6-iodo-2-phenylquinazoline

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a halogenated quinazoline derivative that serves as a critical intermediate in medicinal chemistry. Its structural features, particularly the reactive chloro group at the C4 position and the iodo group at the C6 position, make it a versatile scaffold for the synthesis of complex heterocyclic compounds. This document provides a comprehensive overview of its chemical structure, synthesis, analysis, and its significant application as a precursor for potential anticancer agents, specifically kinase inhibitors.

Chemical Structure and Properties

This compound possesses a bicyclic aromatic core, consisting of a pyrimidine ring fused to a benzene ring, with a phenyl substituent at position 2, a chlorine atom at position 4, and an iodine atom at position 6. The chlorine at the C4 position is highly susceptible to nucleophilic substitution, while the iodine at the C6 position is suitable for metal-catalyzed cross-coupling reactions.

Table 1: Chemical Identifiers for this compound

IdentifierValue
IUPAC Name This compound
Molecular Formula C₁₄H₈ClIN₂
Molecular Weight 366.59 g/mol
CAS Number 257624-25-2[1]
Canonical SMILES C1=CC=C(C=C1)C2=NC3=C(C=C(C=C3)I)C(=N2)Cl

Table 2: Physical and Chemical Properties

PropertyValueNotes
Physical State SolidBased on analogous compounds.
Color Light Brown to Dark Grey SolidProperty of the related compound 4-Chloro-6-iodoquinazoline.[2][3]
Melting Point 175.0 to 179.0 °CData for the related compound 4-Chloro-6-iodoquinazoline.[3]
Solubility Soluble in Chloroform (Slightly), Methanol (Slightly, Heated)Data for the related compound 4-Chloro-6-iodoquinazoline.[3]
Storage Store under inert gas (Nitrogen or Argon) at 2–8 °CRecommended for halogenated heterocyclic compounds.[3]

Note: Experimental data for the 2-phenyl derivative is not widely reported. The data presented is based on the closely related and well-documented precursor, 4-chloro-6-iodoquinazoline, for reference.

Synthesis of this compound

The synthesis is a multi-step process beginning with the iodination of anthranilamide, followed by cyclocondensation and subsequent chlorination.[4]

G cluster_0 Step 1: Iodination cluster_1 Step 2: Cyclocondensation cluster_2 Step 3: Chlorination A Anthranilamide B 2-Amino-5-iodobenzamide A->B I₂, H₂O₂, H₂O, 50°C C 6-Iodo-2-phenylquinazolin-4(3H)-one B->C Benzaldehyde, I₂ (dehydrogenation) D This compound C->D Cl₃CCN, PPh₃

Caption: Synthetic workflow for this compound.

Experimental Protocol

The synthesis of this compound (8b) has been reported with a 46% yield over two steps from 2-amino-5-iodobenzamide.[4]

Step 1: Synthesis of 2-Amino-5-iodobenzamide (6b)

  • Anthranilamide is iodinated using iodine in the presence of hydrogen peroxide in water.[4]

  • The reaction is typically conducted at 50 °C for 24 hours to yield 2-amino-5-iodobenzamide.[4]

Step 2: Synthesis of 6-Iodo-2-phenylquinazolin-4(3H)-one (7b)

  • The 2-amino-5-iodobenzamide product from the previous step is subjected to cyclocondensation with benzaldehyde.[4]

  • The reaction is promoted by iodine, which also facilitates the dehydrogenation to form the quinazolinone ring system.[4]

  • This intermediate is often used in the next step without further purification.[4]

Step 3: Synthesis of this compound (8b)

  • The crude 6-iodo-2-phenylquinazolin-4(3H)-one is chlorinated.[4]

  • A combination of trichloroacetonitrile (Cl₃CCN) and triphenylphosphine (PPh₃) is employed as the chlorinating agent to afford the final product.[4]

Chemical Analysis and Characterization

The structural elucidation of this compound relies on standard spectroscopic techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR would show characteristic signals for the protons on the quinazoline core and the phenyl ring. ¹³C NMR would confirm the carbon framework of the molecule.

  • Mass Spectrometry (MS): Mass spectrometry is used to confirm the molecular weight and isotopic pattern, which would be distinctive due to the presence of chlorine and iodine.

  • Infrared (IR) Spectroscopy: IR spectroscopy would identify characteristic vibrational frequencies for the C-Cl, C-I, and C=N bonds within the molecule.

Table 3: Reference Spectroscopic Data for the Analogous Compound 4-Chloro-2-phenylquinazoline

TechniqueObserved Peaks (Shift in ppm or m/z)
¹H NMR (400 MHz, CDCl₃)8.575, 8.194, 8.049, 7.879, 7.604, 7.51 ppm[5]
Mass Spectrum (MS)Molecular Ion [M]⁺: 240 m/z. Other major fragments: 205, 102 m/z[5]

Note: The data presented is for 4-chloro-2-phenylquinazoline (lacking the C6-iodo group) and serves as a reference. The actual spectrum for the title compound will differ, notably in the aromatic region of the NMR due to the iodine substituent and a higher molecular weight in the mass spectrum.

Applications in Drug Development

This compound is a key building block for the synthesis of 4-anilinoquinazoline derivatives. This class of compounds is widely investigated for its potential as antitumor agents because of its ability to inhibit receptor tyrosine kinases (RTKs).[4]

The 4-anilinoquinazoline scaffold is a "privileged structure" in medicinal chemistry, famously found in FDA-approved cancer drugs like gefitinib and erlotinib, which target the Epidermal Growth Factor Receptor (EGFR).[4] The synthesis involves a nucleophilic substitution reaction where the chlorine at the C4 position of this compound is displaced by a substituted aniline.[4]

G cluster_pathway Generic RTK Signaling Pathway ligand Growth Factor (e.g., EGF) receptor Receptor Tyrosine Kinase (RTK) ligand->receptor dimer Dimerization & Autophosphorylation receptor->dimer downstream Downstream Signaling (e.g., RAS-MAPK) dimer->downstream response Cell Proliferation, Survival downstream->response inhibitor 4-Anilinoquinazoline Derivative inhibitor->dimer Inhibits Kinase Activity

Caption: Inhibition of RTK signaling by 4-anilinoquinazoline derivatives.

The derivatives synthesized from this compound have shown promising antiproliferative activity against human colon carcinoma (HCT-116) and glioblastoma (T98G) tumor cells, highlighting the importance of this intermediate in the discovery of new anticancer drug candidates.[4]

Conclusion

This compound is a highly valuable heterocyclic intermediate. Its well-defined synthetic pathway allows for its production as a scaffold for further chemical modification. The strategic placement of its reactive chloro and iodo groups enables its use in constructing a library of 4-anilinoquinazoline derivatives, which are potent inhibitors of key signaling pathways implicated in cancer. This makes this compound a compound of significant interest for researchers in synthetic chemistry, medicinal chemistry, and oncology drug development.

References

An In-depth Technical Guide to the Synthesis of 4-Chloro-6-iodo-2-phenylquinazoline

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a comprehensive overview of a common and effective synthetic pathway for 4-chloro-6-iodo-2-phenylquinazoline, a valuable intermediate in medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in the field of organic synthesis and drug discovery. The guide outlines a reliable three-step synthesis, commencing with the iodination of anthranilamide, followed by a cyclocondensation to form the quinazolinone core, and culminating in a chlorination step to yield the final product.

Synthesis Pathway Overview

The synthesis of this compound is typically achieved through a three-step sequence starting from anthranilamide. The overall transformation is depicted below:

G A Anthranilamide B 2-Amino-5-iodobenzamide A->B Step 1: Iodination C 6-Iodo-2-phenylquinazolin-4(3H)-one B->C Step 2: Cyclocondensation D This compound C->D Step 3: Chlorination

Caption: Overall synthesis pathway for this compound.

Quantitative Data Summary

The following table summarizes the quantitative data for each step of the synthesis, including typical reaction times and yields.

StepReactionReagentsSolventTimeYield (%)
1IodinationI₂, H₂O₂Water12 h89%
2CyclocondensationBenzaldehyde, Fluorescein, TBHPAcetonitrile24 h~89%
3ChlorinationPOCl₃, TriethylamineToluene6 hHigh

Experimental Protocols

Step 1: Synthesis of 2-Amino-5-iodobenzamide

This procedure details the iodination of anthranilamide to produce the key intermediate, 2-amino-5-iodobenzamide.[1]

Methodology:

  • To a solution of anthranilamide (1 equivalent) in water, add iodine (1 equivalent) and hydrogen peroxide (H₂O₂, 30% aqueous solution, 2 equivalents).

  • Heat the reaction mixture to 50°C and stir for 12 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • The product precipitates out of the solution. Collect the solid by vacuum filtration.

  • Wash the solid with cold water and dry under vacuum to afford 2-amino-5-iodobenzamide as a solid.

Yield: 89%[1]

Step 2: Synthesis of 6-Iodo-2-phenylquinazolin-4(3H)-one

This step involves the cyclocondensation of 2-amino-5-iodobenzamide with benzaldehyde to form the quinazolinone ring system. A modern, high-yield, visible-light-induced method is presented here.[1]

Methodology:

  • In a reaction vessel, combine 2-amino-5-iodobenzamide (1 equivalent), benzaldehyde (1.2 equivalents), and fluorescein (10 mol%).

  • Add acetonitrile as the solvent, followed by tert-Butyl hydroperoxide (TBHP, 70% in water, 2 equivalents).

  • Irradiate the mixture with a blue LED lamp and stir at room temperature for 24 hours.

  • Monitor the reaction by TLC.

  • After completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield 6-iodo-2-phenylquinazolin-4(3H)-one.

Yield: Approximately 89%[1]

Step 3: Synthesis of this compound

The final step is the chlorination of the quinazolinone intermediate to furnish the target compound.

Methodology:

  • To a stirred mixture of 6-iodo-2-phenylquinazolin-4(3H)-one (1 equivalent) in toluene, add phosphorus oxychloride (POCl₃, 3-5 equivalents).

  • Carefully add triethylamine (2-3 equivalents) dropwise to the mixture at room temperature.

  • Heat the reaction mixture to reflux and maintain for 6 hours.

  • Monitor the reaction by TLC.

  • Once complete, cool the mixture to room temperature and carefully pour it onto crushed ice.

  • Extract the aqueous layer with chloroform or dichloromethane.

  • Combine the organic layers, wash with water, and dry over anhydrous magnesium sulfate or sodium sulfate.

  • Concentrate the organic phase under reduced pressure to obtain the crude product.

  • Purify by recrystallization or column chromatography to yield this compound.

Yield: While a specific yield for this exact substrate with POCl₃ is not provided, similar chlorinations of quinazolinones proceed in high yield. For comparison, the chlorination of 6-iodoquinazolin-4-ol with thionyl chloride gives a 99% yield.[2] A two-step yield (cyclocondensation and chlorination using Cl₃CCN/PPh₃) has been reported as 46%.[1]

Experimental Workflow Visualization

The following diagram illustrates the general laboratory workflow for a single synthetic step.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification A Combine Reactants & Solvent B Stir & Heat (if required) A->B C Monitor by TLC B->C D Quench Reaction C->D Reaction Complete E Extraction D->E F Drying & Concentration E->F G Purification (Chromatography/Recrystallization) F->G H Final Product G->H

Caption: General experimental workflow for a synthetic step.

References

The Discovery and Development of 4-Chloro-6-iodo-2-phenylquinazoline and its Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, derivatization, and biological evaluation of 4-Chloro-6-iodo-2-phenylquinazoline and its derivatives. This class of compounds has garnered significant interest in medicinal chemistry due to its potential as potent anticancer agents, primarily through the inhibition of key signaling pathways involved in tumor growth and proliferation. This document details the core synthetic methodologies, presents key quantitative biological data, and illustrates the underlying mechanisms of action through signaling pathway diagrams.

Core Synthesis of this compound

The foundational molecule, this compound, serves as a crucial intermediate for the synthesis of a diverse library of bioactive derivatives. Its synthesis is typically achieved through a multi-step process commencing from commercially available starting materials.

A common synthetic route involves the cyclocondensation of 2-amino-5-iodobenzamide with benzaldehyde, followed by a dehydrogenation step, and subsequent chlorination to yield the target compound.[1]

Experimental Protocol: Synthesis of this compound[1]
  • Synthesis of 2-amino-5-iodobenzamide: 2-aminobenzamide is iodinated using iodine and hydrogen peroxide in water at 50°C to yield 2-amino-5-iodobenzamide.

  • Cyclocondensation and Dehydrogenation: The resulting 2-amino-5-iodobenzamide is reacted with benzaldehyde in the presence of iodine to facilitate both cyclocondensation and subsequent dehydrogenation, affording 6-iodo-2-phenylquinazolin-4(3H)-one.

  • Chlorination: The 6-iodo-2-phenylquinazolin-4(3H)-one is then subjected to chlorination. A combination of trichloromethylacetonitrile (Cl3CCN) and triphenylphosphine (PPh3) is employed to replace the hydroxyl group at the 4-position with a chlorine atom, yielding this compound.

Synthesis_Workflow A 2-Amino-5-iodobenzamide C 6-Iodo-2-phenylquinazolin-4(3H)-one A->C I2 B Benzaldehyde B->C D This compound C->D Cl3CCN/PPh3

Caption: Synthetic workflow for this compound.

Derivatization Strategies

The primary site for derivatization of the this compound core is the electrophilic C4 position. The chlorine atom is readily displaced by nucleophiles, most notably substituted anilines, to generate a library of 4-anilinoquinazoline derivatives. This N-arylation reaction is a key step in accessing compounds with potent biological activity.[1]

Microwave-assisted, base-free amination in a mixture of THF and water has been shown to be an efficient method for the synthesis of these derivatives.[1]

Experimental Protocol: Synthesis of 4-Anilino-6-iodo-2-phenylquinazoline Derivatives[1]
  • A mixture of this compound and the desired substituted aniline is prepared in a 1:1 mixture of THF and water.

  • The reaction mixture is subjected to microwave irradiation for a specified time (typically ranging from 10 to 120 minutes) and temperature.

  • Upon completion, the reaction mixture is cooled, and the product is isolated through standard workup procedures, often involving extraction and purification by column chromatography.

Biological Activity and Quantitative Data

Derivatives of this compound, particularly the 4-anilino analogs, have demonstrated significant potential as anticancer agents. Their mechanism of action often involves the inhibition of receptor tyrosine kinases (RTKs) such as the Epidermal Growth Factor Receptor (EGFR) and the Vascular Endothelial Growth Factor Receptor (VEGFR), as well as the disruption of tubulin polymerization.[1]

Anticancer Activity Data

The following tables summarize the in vitro anticancer activity of selected 4-anilino-6-iodo-2-phenylquinazoline derivatives against various human cancer cell lines. The data is presented as IC50 values, which represent the concentration of the compound required to inhibit the growth of 50% of the cancer cells.

Compound IDDerivative (Substitution on aniline ring)Cell LineIC50 (µM)Reference
10b 3-Methoxy-N-methylHCT-116 (Colon)2.8[1]
10b 3-Methoxy-N-methylT98G (Glioblastoma)2.0[1]
10c 4-Methoxy-N-methylHCT-116 (Colon)Active[1]
10g 2-MethylHCT-116 (Colon)Active[1]
10k 2-Fluoro-N-methylHCT-116 (Colon)Active[1]
10l 2-Fluoro-N-methylT98G (Glioblastoma)Active[1]
15a 2-MethylHCT-116 (Colon)Active[1]
15b 2-MethylT98G (Glioblastoma)Active[1]
15d 2-FluoroT98G (Glioblastoma)Active[1]

Note: "Active" indicates that the compound showed activity against the cell line, but a specific IC50 value was not provided in the cited source.

Signaling Pathways and Mechanism of Action

The anticancer effects of 4-anilinoquinazoline derivatives are attributed to their ability to interfere with critical cellular processes required for tumor growth and survival. The primary mechanisms of action identified are the inhibition of EGFR and VEGFR signaling pathways and the disruption of microtubule dynamics through tubulin polymerization inhibition.

EGFR and VEGFR Signaling Pathway Inhibition

EGFR and VEGFR are key receptor tyrosine kinases that, upon activation by their respective ligands, trigger downstream signaling cascades promoting cell proliferation, survival, angiogenesis, and metastasis. 4-Anilinoquinazolines act as ATP-competitive inhibitors, binding to the kinase domain of these receptors and preventing their phosphorylation and subsequent activation of downstream pathways such as the MAPK and PI3K/Akt pathways.[1][2]

EGFR_VEGFR_Pathway cluster_0 Cell Membrane cluster_1 Intracellular Signaling EGFR EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K VEGFR VEGFR VEGFR->PI3K Angiogenesis Angiogenesis VEGFR->Angiogenesis Ligand_EGF EGF Ligand_EGF->EGFR Ligand_VEGF VEGF Ligand_VEGF->VEGFR Quinazoline 4-Anilinoquinazoline Derivative Quinazoline->EGFR Inhibition Quinazoline->VEGFR Inhibition RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation

Caption: Inhibition of EGFR and VEGFR signaling pathways.

Tubulin Polymerization Inhibition

Microtubules, dynamic polymers of α- and β-tubulin, are essential components of the cytoskeleton and the mitotic spindle. Disruption of microtubule dynamics leads to cell cycle arrest and apoptosis. Certain 4-anilinoquinazoline derivatives have been shown to inhibit tubulin polymerization, likely by binding to the colchicine binding site on β-tubulin. This prevents the formation of the mitotic spindle, leading to mitotic arrest and ultimately cell death.

Tubulin_Polymerization Tubulin αβ-Tubulin Dimers Microtubule Microtubule Tubulin->Microtubule Polymerization CellCycleArrest Cell Cycle Arrest (G2/M Phase) Tubulin->CellCycleArrest Microtubule->Tubulin Depolymerization Quinazoline 4-Anilinoquinazoline Derivative Quinazoline->Tubulin Inhibition of Polymerization Apoptosis Apoptosis CellCycleArrest->Apoptosis

Caption: Mechanism of tubulin polymerization inhibition.

Conclusion

This compound represents a versatile scaffold in the design and synthesis of novel anticancer agents. The straightforward derivatization at the C4 position allows for the generation of a wide array of 4-anilinoquinazoline analogs with potent and, in some cases, multi-targeted inhibitory activity against key oncogenic pathways. The data presented in this guide highlights the therapeutic potential of this compound class and provides a foundation for further research and development in the pursuit of more effective cancer therapies. The detailed experimental protocols and pathway diagrams serve as a valuable resource for researchers in the field of drug discovery.

References

A Technical Guide to 4-Chloro-6-iodo-2-phenylquinazoline (CAS: 98556-31-1)

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Resource for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-Chloro-6-iodo-2-phenylquinazoline, a heterocyclic compound identified by CAS number 98556-31-1. Quinazoline derivatives are recognized as privileged scaffolds in medicinal chemistry due to their wide range of biological activities. This document details the physicochemical properties, synthesis protocols, and key applications of this compound, with a particular focus on its role as a critical intermediate in the synthesis of targeted cancer therapies like Lapatinib. This guide serves as a crucial resource for professionals engaged in synthetic chemistry and pharmaceutical research, offering detailed experimental methodologies and illustrating key chemical transformations and biological pathways.

Core Physicochemical Properties

This compound is a solid compound at room temperature, appearing as a light brown to dark grey powder.[1][2] Its structure features a quinazoline core substituted with a chlorine atom at the 4-position, an iodine atom at the 6-position, and a phenyl group at the 2-position. The strategic placement of these functional groups, particularly the reactive chloro and iodo moieties, makes it a versatile building block in organic synthesis.

PropertyValueSource
CAS Number 98556-31-1[3][4]
Molecular Formula C₈H₄ClIN₂[3][4][5]
Molecular Weight 290.49 g/mol [3][4][6]
IUPAC Name 4-chloro-6-iodoquinazoline[3]
Appearance Light Brown to Dark Grey Solid[1][2]
Melting Point ~250-254 °C[7]
Solubility Soluble in Chloroform, Dimethyl Sulfoxide (DMSO), Dichloromethane (DCM)[2][7]
SMILES C1=CC2=C(C=C1I)C(=NC=N2)Cl[3]
InChIKey BDAIUOPDSRAOKI-UHFFFAOYSA-N[3]

Synthesis and Experimental Protocols

The synthesis of this compound is most commonly achieved through the chlorination of its precursor, 6-iodoquinazolin-4-ol (also known as 6-iodo-4(3H)-quinazolinone). Two primary methods are well-documented in the literature, utilizing different chlorinating agents.

G start 6-Iodoquinazolin-4-ol (Precursor) reagent1 Thionyl Chloride (SOCl₂) + DMF (cat.) reagent2 Oxalyl Chloride ((COCl)₂) + DMF in DCE step1 Reflux (4.5 hours) reagent1->step1 end_product This compound (Final Product) step1->end_product Workup: Evaporation, DCM/Toluene wash step2 Reflux (4.5 hours) reagent2->step2 step2->end_product

Caption: Synthetic routes to this compound.
Protocol 1: Chlorination using Thionyl Chloride[1]

This method employs thionyl chloride as the chlorinating agent with a catalytic amount of dimethylformamide (DMF).

  • Step 1: To a solution of 6-iodoquinazolin-4-ol (e.g., 5.0 g, 18 mmol) in thionyl chloride (10 mL), slowly add dimethylformamide (0.5 mL).

  • Step 2: Heat the mixture to reflux and maintain for 4.5 hours.

  • Step 3: After cooling to room temperature, evaporate the reaction mixture to dryness under reduced pressure.

  • Step 4: Dissolve the residue in dichloromethane (DCM, 20 mL) and add toluene (50 mL). Evaporate the mixture again under reduced pressure. This step is repeated to ensure the complete removal of residual thionyl chloride.

  • Step 5: The final product is obtained as a brown solid with a high yield (approx. 99%).[1]

Protocol 2: Chlorination using Oxalyl Chloride[1][2][8]

This alternative protocol utilizes oxalyl chloride in 1,2-dichloroethane (DCE), which can be preferable in certain laboratory settings.

  • Step 1: In a reaction flask under a nitrogen atmosphere, add anhydrous DMF (3.20 mL) to DCE (10 mL) and cool the mixture in an ice-water bath.

  • Step 2: Slowly add a solution of oxalyl chloride (e.g., 5.2 mL, 60 mmol) in DCE dropwise. A white precipitate may form.

  • Step 3: Remove the ice bath and stir the mixture at room temperature for 5 minutes.

  • Step 4: Add 6-iodoquinazolin-4-ol (e.g., 5.0 g, 18 mmol) in batches and immediately heat the mixture to reflux.

  • Step 5: Maintain reflux for 4.5 hours, then cool to room temperature.[2][8]

  • Step 6: Pour the reaction mixture into an excess of an ice-water mixture (approx. 300 mL) and extract with DCM (approx. 500 mL).[2][8]

  • Step 7: Perform additional extractions of the aqueous layer with DCM (2 x 50 mL).[2][8]

  • Step 8: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield the product as a brown solid (approx. 99%).[2][8]

Chemical Reactivity and Synthetic Applications

The synthetic utility of this compound stems from its two distinct reactive sites, which allow for sequential and site-selective functionalization.

  • C4-Chloro Group : The chlorine atom at the 4-position is highly susceptible to nucleophilic aromatic substitution (SₙAr).[1][9] This allows for the straightforward introduction of various nitrogen and oxygen nucleophiles, such as anilines, amines, and alcohols. This reaction is fundamental to its use in building more complex molecular scaffolds.[1][10]

  • C6-Iodo Group : The iodine atom at the 6-position is an excellent handle for transition-metal-catalyzed cross-coupling reactions.[1] It readily participates in Suzuki, Sonogashira, and Stille couplings, enabling the formation of new carbon-carbon bonds and the introduction of aryl, alkynyl, or other organic fragments.[1][11]

Research has shown that in palladium-catalyzed reactions, substitution tends to favor the more reactive C-I bond over the C-Cl bond, allowing for selective initial coupling at the 6-position.[11]

G main This compound snar_path Nucleophilic Aromatic Substitution (SₙAr) main->snar_path at C4-Cl coupling_path Palladium-Catalyzed Cross-Coupling main->coupling_path at C6-I snar_reagent Nucleophiles: Anilines, Amines (R-NH₂) Alcohols (R-OH) snar_path->snar_reagent coupling_reagent Coupling Partners: Boronic Acids (Suzuki) Alkynes (Sonogashira) Stannanes (Stille) coupling_path->coupling_reagent snar_product 4-Amino/Alkoxy- 6-iodoquinazolines snar_reagent->snar_product coupling_product 4-Chloro-6-aryl/alkynyl- quinazolines coupling_reagent->coupling_product

Caption: Key reaction pathways for this compound.

Role in Drug Discovery: The Synthesis of Lapatinib

The most prominent application of this compound is its role as a key intermediate in the synthesis of Lapatinib.[1][8][12] Lapatinib is a dual tyrosine kinase inhibitor that targets both the Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2), making it a vital treatment for HER2-positive breast cancer.[12]

The synthesis of Lapatinib's core structure involves a nucleophilic aromatic substitution reaction where the C4-chloro group of this compound is displaced by the amino group of an aniline derivative. The C6-iodo position is subsequently functionalized, typically via a cross-coupling reaction, to complete the final drug molecule.

G cluster_pathway EGFR/HER2 Signaling Pathway EGFR EGFR / HER2 Receptor P Phosphorylation (Activation) EGFR->P Downstream Downstream Signaling (e.g., RAS/MAPK, PI3K/AKT) P->Downstream Proliferation Cell Proliferation, Survival, Angiogenesis Downstream->Proliferation Lapatinib Lapatinib Lapatinib->P Inhibits

Caption: Lapatinib inhibits EGFR/HER2 signaling pathways.

The reliability and purity of this compound are paramount for the consistent and efficient production of this life-saving medication.[12] Its chemical versatility also makes it a valuable starting material for the discovery of next-generation kinase inhibitors and other novel therapeutics in oncology.[12]

Safety and Handling

This compound is an organic chemical and should be handled in a laboratory setting with appropriate safety precautions.

  • GHS Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[3]

  • Precautions: Use in a well-ventilated area or fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid direct contact with skin, eyes, and respiratory tract.[7]

  • Storage: Store in a cool, dry, dark place under an inert atmosphere (e.g., nitrogen or argon) at 2-8°C.[2][6]

Conclusion

This compound (CAS 98556-31-1) is a high-value intermediate for the pharmaceutical industry and a versatile tool for synthetic chemists. Its well-defined reactivity at both the C4 and C6 positions allows for controlled, sequential modifications, making it an ideal scaffold for building complex molecules. Its critical role in the synthesis of Lapatinib underscores its importance in modern medicine. This guide provides the foundational technical data and protocols necessary for researchers and drug development professionals to effectively utilize this compound in their work, paving the way for future innovations in cancer treatment and beyond.

References

Physical and chemical characteristics of 4-Chloro-6-iodo-2-phenylquinazoline

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to 4-Chloro-6-iodo-2-phenylquinazoline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical characteristics of this compound, a key intermediate in the synthesis of biologically active compounds. It includes detailed information on its properties, synthesis, reactivity, and its role in the development of potential therapeutics.

Core Chemical Properties and Identifiers

This compound is a di-halogenated quinazoline derivative featuring a phenyl group at the C2 position. This substitution pattern provides two distinct reactive sites, making it a versatile building block in medicinal chemistry. Its identifiers and key properties are summarized below.

PropertyDataReference
IUPAC Name This compound
CAS Number 257624-25-2[1][2]
Molecular Formula C₁₄H₈ClIN₂
Molecular Weight 366.59 g/mol
Appearance Yellow solid[2]
Melting Point Data not available in cited literature
Solubility Soluble in common organic solvents

Synthesis of this compound

The synthesis of this compound is a multi-step process starting from commercially available materials. The workflow involves the iodination of an anthranilamide precursor, cyclocondensation to form the quinazolinone core, and subsequent chlorination to yield the final product.[3]

G cluster_start Starting Materials cluster_inter Intermediates cluster_final Final Product A Anthranilamide C 2-Amino-5-iodobenzamide A->C  Iodination (I₂, H₂O₂, H₂O)   B Benzaldehyde D 6-Iodo-2-phenylquinazolin-4(3H)-one B->D C->D  Cyclocondensation (Benzaldehyde, I₂)   E This compound D->E  Chlorination (Cl₃CCN, PPh₃)  

Caption: Synthetic workflow for this compound.
Experimental Protocol

The following protocol is adapted from the synthesis described by Martins et al.[2][3]

Step 1: Synthesis of 2-Amino-5-iodobenzamide

  • To a solution of anthranilamide in water, add iodine (I₂) and hydrogen peroxide (H₂O₂).

  • Heat the reaction mixture at 50 °C for 24 hours.

  • After cooling, the precipitate is filtered, washed, and dried to yield 2-amino-5-iodobenzamide.

Step 2: Synthesis of 6-Iodo-2-phenylquinazolin-4(3H)-one

  • In a round-bottomed flask, add 2-amino-5-iodobenzamide (1.0 eq), benzaldehyde (1.2 eq), and iodine (2.0 eq) in ethanol.

  • Reflux the mixture with stirring for 7 hours.

  • Quench the reaction with an ice-cold concentrated aqueous solution of Na₂S₂O₃.

  • The resulting precipitate is filtered and purified by recrystallization from ethanol to give the quinazolinone intermediate.[2]

Step 3: Synthesis of this compound

  • To the 6-iodo-2-phenylquinazolin-4(3H)-one intermediate, add triphenylphosphine (PPh₃) and trichloroacetonitrile (Cl₃CCN).

  • The reaction proceeds to replace the hydroxyl group at the C4 position with a chlorine atom.

  • The crude product is purified to yield this compound as a yellow solid.[2][3] The overall yield for the final two steps is reported as 46%.[3]

Chemical Reactivity and Derivatization

The compound possesses two key reactive sites that can be functionalized selectively. The chlorine atom at the C4 position is susceptible to nucleophilic aromatic substitution (SₙAr), while the iodine atom at the C6 position is ideal for transition-metal-catalyzed cross-coupling reactions.[4][5]

G cluster_products Reaction Products reactant This compound product_snar 4-Anilinoquinazolines reactant->product_snar Nucleophilic Aromatic Substitution (e.g., Anilines @ C4-Cl) product_cc C6-Alkynylated/Arylated Quinazolines reactant->product_cc Pd-Catalyzed Cross-Coupling (e.g., Sonogashira, Suzuki @ C6-I)

Caption: Key reactive sites and derivatization pathways.
  • Nucleophilic Aromatic Substitution at C4 : The C4-chloro group is readily displaced by nucleophiles. This reaction is extensively used to synthesize 4-anilinoquinazolines by reacting the parent compound with various substituted anilines.[3][5] These reactions can be performed under thermal or microwave-mediated conditions.[5]

  • Palladium-Catalyzed Cross-Coupling at C6 : The C6-iodo bond is significantly more reactive than the C4-chloro bond in palladium-catalyzed reactions such as Sonogashira, Suzuki, and Stille couplings.[4] This differential reactivity allows for selective functionalization at the C6 position while leaving the C4-chloro group intact for subsequent nucleophilic substitution.

Spectral Characterization

While a complete set of spectral data is not available in the cited literature, the structural features of this compound suggest the following expected characteristics.

Spectroscopy TypeExpected Characteristics
¹H NMR Signals corresponding to the protons on the quinazoline and phenyl rings. The protons on the iodo-substituted ring (at C5, C7, C8) would show characteristic splitting patterns and downfield shifts due to the electron-withdrawing nature of the halogens and the aromatic system.
¹³C NMR Resonances for all 14 carbon atoms. The carbons attached to the chlorine (C4) and iodine (C6) would be significantly shifted.
IR Spectroscopy Characteristic peaks for C=N and C=C stretching vibrations within the quinazoline and phenyl rings.
Mass Spectrometry A molecular ion peak (M⁺) corresponding to the exact mass, along with a characteristic isotopic pattern (M+2) due to the presence of the chlorine-37 isotope.

Biological Significance and Applications

This compound is not typically an end-product therapeutic but serves as a crucial intermediate for creating potent biologically active molecules. Its primary application is in the synthesis of 4-anilinoquinazoline derivatives, which are a well-established class of anticancer agents.[5]

These derivatives function as inhibitors of receptor tyrosine kinases (RTKs), such as the Epidermal Growth Factor Receptor (EGFR). By blocking the ATP-binding site of the kinase domain, these compounds inhibit downstream signaling pathways that are critical for tumor cell growth, proliferation, and survival.[5]

cluster_pathway EGFR Signaling Pathway EGF EGF Ligand EGFR EGFR EGF->EGFR Binds P Phosphorylation EGFR->P Autophosphorylation ATP ATP ATP->P Donates Phosphate Anilinoquinazoline 4-Anilinoquinazoline (from title compound) Anilinoquinazoline->EGFR INHIBITS Downstream Downstream Signaling (Ras/MAPK, PI3K/Akt) P->Downstream Response Cell Proliferation, Survival Downstream->Response

Caption: Inhibition of the EGFR signaling pathway by 4-anilinoquinazolines.

The ability to functionalize both the C4 and C6 positions of the this compound scaffold allows for the creation of diverse chemical libraries, enabling structure-activity relationship (SAR) studies to optimize potency, selectivity, and pharmacokinetic properties of new drug candidates.

References

Spectroscopic and Synthetic Profile of 4-Chloro-6-iodo-2-phenylquinazoline: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data and synthetic methodology for the heterocyclic compound 4-Chloro-6-iodo-2-phenylquinazoline (CAS No. 257624-25-2). This molecule is a valuable intermediate in the synthesis of novel 4-anilinoquinazolines, which are explored for their potential as anticancer agents. The following sections detail the experimental protocols for its preparation and a summary of its characteristic spectroscopic data.

Synthesis Protocol

The synthesis of this compound is achieved through a two-step process starting from 2-amino-5-iodobenzamide.[1] The intermediate, 6-iodo-2-phenylquinazolin-4(3H)-one, is first synthesized and then chlorinated to yield the final product.[1]

Step 1: Synthesis of 6-iodo-2-phenylquinazolin-4(3H)-one

The initial step involves the cyclocondensation of 2-amino-5-iodobenzamide with benzaldehyde, followed by dehydrogenation.[1]

Experimental Protocol: A mixture of 2-amino-5-iodobenzamide, benzaldehyde, and iodine in ethanol is stirred at 80°C for 7 hours. The reaction is subsequently quenched with an ice-cold concentrated aqueous solution of sodium thiosulfate (Na₂S₂O₃). The resulting precipitate is filtered and purified by recrystallization from ethanol to yield 6-iodo-2-phenylquinazolin-4(3H)-one.[2] Due to its low solubility, this intermediate is often used in the next step without extensive characterization.[2]

Step 2: Synthesis of this compound

The final product is obtained by the chlorination of the quinazolinone intermediate.[1]

Experimental Protocol: To a solution of 6-iodo-2-phenylquinazolin-4(3H)-one in a suitable solvent, triphenylphosphine (PPh₃) and trichloroacetonitrile (Cl₃CCN) are added. The reaction mixture is stirred to facilitate the conversion to this compound. The crude product is then isolated, yielding a yellow solid.[2]

Spectroscopic Data

While detailed spectroscopic data for this compound is not extensively published due to its use as an intermediate, the following provides a summary of expected and reported spectral characteristics for closely related analogs, which are crucial for its identification and characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR data for derivatives of this compound have been reported. For instance, the ¹H and ¹³C NMR spectra of its N-arylated derivatives show characteristic signals that can be used for structural elucidation.

Table 1: Representative ¹H NMR Data for a 4-Anilinoquinazoline Derivative

Chemical Shift (ppm)MultiplicityAssignment
8.61 – 8.59m2H
7.74d, J = 8.9 Hz1H
7.61dd, J = 8.9, 2.2 Hz1H
7.53 – 7.48m3H
7.15d, J = 9.0 Hz2H
7.07d, J = 2.0 Hz1H
6.96d, J = 9.0 Hz2H
3.86s3H
3.71s3H
Data is for 6-Bromo-N-(4-methoxyphenyl)-N-methyl-2-phenylquinazolin-4-amine, a closely related analog.[2]

Table 2: Representative ¹³C NMR Data for a 4-Anilinoquinazoline Derivative

Chemical Shift (ppm)Assignment
160.7, 160.0, 158.7C
151.5, 140.8, 138.6C
135.1, 130.5, 130.5CH
129.1, 128.5 (3C)CH
127.6 (2C), 117.3CH
116.5, 115.6 (3C)CH
55.8, 42.9CH₃
Data is for 6-Bromo-N-(4-methoxyphenyl)-N-methyl-2-phenylquinazolin-4-amine, a closely related analog.[2]
Infrared (IR) Spectroscopy

The IR spectrum of a related 4-anilinoquinazoline derivative shows characteristic absorption bands.

Table 3: Representative IR Data for a 4-Anilinoquinazoline Derivative

Wavenumber (cm⁻¹)Description
3066, 2931C-H stretching
1487Aromatic C=C stretching
1372C-N stretching
1245C-O stretching
1033C-H in-plane bending
837C-H out-of-plane bending
708C-Cl stretching
Data is for 6-Bromo-N-(4-methoxyphenyl)-N-methyl-2-phenylquinazolin-4-amine, a closely related analog.[2]
Mass Spectrometry (MS)

Gas chromatography-mass spectrometry (GC-MS) data for a related bromo-analog provides insight into the fragmentation pattern.

Table 4: Representative GC-MS Data for a 4-Anilinoquinazoline Derivative

m/zRelative Intensity (%)
42185
41980
34010
28529
136100
12175
7780
Data is for 6-Bromo-N-(4-methoxyphenyl)-N-methyl-2-phenylquinazolin-4-amine, a closely related analog.[2]

Experimental Workflows

The synthesis of this compound and its subsequent use in the preparation of 4-anilinoquinazolines can be visualized in the following workflows.

Synthesis_Workflow A 2-Amino-5-iodobenzamide C 6-Iodo-2-phenylquinazolin-4(3H)-one A->C Cyclocondensation B Benzaldehyde B->C E This compound C->E Chlorination D Cl3CCN / PPh3 D->E

Synthesis of this compound.

Derivatization_Workflow A This compound C 4-Anilinoquinazoline Derivative A->C N-Arylation B Substituted Aniline B->C

N-Arylation to form 4-Anilinoquinazoline derivatives.

References

The Multifaceted Therapeutic Potential of Quinazoline Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The quinazoline scaffold, a bicyclic aromatic heterocycle, has emerged as a "privileged structure" in medicinal chemistry, demonstrating a remarkable breadth of biological activities. Its derivatives have been extensively explored and developed as therapeutic agents for a wide array of diseases, ranging from cancer and microbial infections to inflammatory disorders and central nervous system ailments. This technical guide provides an in-depth overview of the significant biological activities of quinazoline derivatives, supported by quantitative data, detailed experimental protocols, and visualizations of key molecular pathways.

Anticancer Activity

Quinazoline derivatives have shown significant promise as anticancer agents, with several compounds approved for clinical use.[1] Their primary mechanism of action often involves the inhibition of protein kinases, which are crucial for cancer cell proliferation, survival, and metastasis.[2]

Targeting Epidermal Growth Factor Receptor (EGFR)

A major focus of quinazoline-based anticancer drug development has been the inhibition of Epidermal Growth Factor Receptor (EGFR), a tyrosine kinase that is often overexpressed or mutated in various cancers.[3][4] Quinazoline derivatives, such as gefitinib and erlotinib, are known to competitively bind to the ATP-binding site of the EGFR tyrosine kinase domain, thereby blocking downstream signaling pathways.[5][6]

Signaling Pathway: EGFR Inhibition by Quinazoline Derivatives

EGFR_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_quinazoline Mechanism of Action cluster_ras_raf Ras-Raf-MEK-ERK Pathway cluster_pi3k_akt PI3K-Akt Pathway cluster_jak_stat JAK-STAT Pathway cluster_downstream Cellular Response EGF EGF EGFR EGFR EGF->EGFR Binding & Dimerization ATP_Site ATP Binding Site EGFR->ATP_Site Autophosphorylation Quinazoline Quinazoline Derivative Quinazoline->ATP_Site Binds to & Blocks Ras Ras PI3K PI3K JAK JAK Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation Akt Akt PI3K->Akt Survival Survival Akt->Survival STAT STAT JAK->STAT Angiogenesis Angiogenesis STAT->Angiogenesis

Caption: EGFR signaling pathway and its inhibition by quinazoline derivatives.

Other Anticancer Mechanisms

Beyond EGFR inhibition, quinazoline derivatives have been reported to exert their anticancer effects through various other mechanisms, including:

  • VEGFR Inhibition: Targeting Vascular Endothelial Growth Factor Receptor, crucial for tumor angiogenesis.[7]

  • PARP Inhibition: Inhibiting Poly(ADP-ribose) polymerase, an enzyme involved in DNA repair, which is a promising strategy for cancers with deficiencies in other DNA repair pathways.

  • Tubulin Polymerization Inhibition: Disrupting the formation of microtubules, essential components of the cytoskeleton, leading to cell cycle arrest and apoptosis.[8]

Quantitative Data: In Vitro Anticancer Activity

The following table summarizes the in vitro cytotoxic activity of selected quinazoline derivatives against various cancer cell lines, with data presented as IC50 values (the concentration required to inhibit 50% of cell growth).

Compound/DerivativeCancer Cell LineIC50 (µM)Reference
6-pyrrolidinyl-2-(2-hydroxyphenyl)-4-quinazolinoneU937 (Leukemia)Not specified, but effective in xenograft models[8]
Quinazolin-4(3H)-one derivative (101)L1210 (Leukemia)5.8[8]
Quinazolin-4(3H)-one derivative (101)K562 (Leukemia)>50% inhibition at 1 µg/mL[8]
Quinazolin-4(3H)-one derivative (101)MCF-7 (Breast)0.34[8]
Quinazolin-4(3H)-one derivative (101)CA46 (Burkitt's lymphoma)1.0[8]
Quinazoline derivative 21HeLa (Cervical)1.85[9]
Quinazoline derivative 22HeLa (Cervical)2.81[9]
Quinazoline derivative 23HeLa (Cervical)2.13[9]
Quinazoline derivative 21MDA-MB231 (Breast)2.04[9]
Quinazoline derivative 22MDA-MB231 (Breast)2.37[9]
Quinazoline derivative 23MDA-MB231 (Breast)2.66[9]
Gefitinib (Reference)HeLa (Cervical)4.3[9]
Gefitinib (Reference)MDA-MB231 (Breast)28.3[9]
Quinazolin-4(3H)-one derivative 6dNCI-H460 (Lung)GI50 = 0.789[10]
Erlotinib (Reference)EGFRIC50 = 0.045[10]
Quinazolin-4(3H)-one derivative 6dEGFRIC50 = 0.069[10]
Quinazoline-indazole hybrid 46VEGFR-25.4 nM[11]
6-alkynyl-4-anilinoquinazoline 28EGFR14.1 nM[11]
Gefitinib (Reference)EGFR39 nM[11]
Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and the cytotoxic effects of compounds.[12][13][14][15]

Principle: In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Procedure:

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the quinazoline derivatives and a vehicle control (e.g., DMSO). Incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow formazan crystal formation.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.[14][15]

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.[14]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Experimental Workflow: MTT Assay

MTT_Workflow start Start cell_seeding Seed cells in 96-well plate start->cell_seeding incubation1 Incubate overnight cell_seeding->incubation1 treatment Treat with quinazoline derivatives incubation1->treatment incubation2 Incubate for 24-72h treatment->incubation2 add_mtt Add MTT solution incubation2->add_mtt incubation3 Incubate for 2-4h add_mtt->incubation3 solubilize Add solubilizing agent incubation3->solubilize read_absorbance Measure absorbance at 570nm solubilize->read_absorbance analyze_data Calculate IC50 values read_absorbance->analyze_data end End analyze_data->end

Caption: Workflow for determining cytotoxicity using the MTT assay.

Antimicrobial Activity

Quinazoline derivatives have demonstrated significant activity against a broad spectrum of microorganisms, including bacteria and fungi, positioning them as a promising class of antimicrobial agents.[16][17]

Antibacterial Activity

Numerous studies have reported the potent antibacterial effects of quinazoline derivatives against both Gram-positive and Gram-negative bacteria.[18][19] The mechanism of action is varied and can involve the inhibition of essential bacterial enzymes.

Quantitative Data: In Vitro Antibacterial Activity

The following table presents the Minimum Inhibitory Concentration (MIC) values of selected quinazoline derivatives against various bacterial strains. MIC is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

Compound/DerivativeBacterial StrainMIC (µg/mL)Reference
Imidazo[1,2-c]quinazoline 8gaVarious pathogenic strains4-8[16]
Imidazo[1,2-c]quinazoline 8gcVarious pathogenic strains4-8[16]
Imidazo[1,2-c]quinazoline 8gdVarious pathogenic strains4-8[16]
Quinazoline-benzimidazole hybrid 8aS. aureus ATCC 292134-64[17]
Quinazoline-benzimidazole hybrid 8bS. aureus ATCC 292134-64[17]
Quinazoline-benzimidazole hybrid 8cS. aureus ATCC 292134-64[17]
Quinazoline-piperazine hybrid 6dGram-positive and Gram-negative bacteria2.5[20]
Quinazoline-piperazine hybrid 6gGram-positive and Gram-negative bacteria2.5[20]
Quinazolinone 27S. aureus (including resistant strains)≤0.5[19]
Experimental Protocol: Broth Microdilution Method for MIC Determination

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[21][22][23][24][25]

Principle: A standardized suspension of bacteria is exposed to serial dilutions of the antimicrobial agent in a liquid growth medium. The MIC is the lowest concentration of the agent that inhibits visible bacterial growth.

Procedure:

  • Prepare Stock Solution: Dissolve the quinazoline derivative in a suitable solvent to create a stock solution.

  • Serial Dilutions: Perform serial two-fold dilutions of the stock solution in a 96-well microtiter plate containing broth medium.

  • Inoculum Preparation: Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland standard).

  • Inoculation: Inoculate each well of the microtiter plate with the bacterial suspension.

  • Incubation: Incubate the plate at an appropriate temperature and duration (e.g., 37°C for 18-24 hours).

  • Reading Results: Visually inspect the wells for turbidity. The MIC is the lowest concentration in a well with no visible growth.

Experimental Workflow: Broth Microdilution for MIC

MIC_Workflow start Start prepare_stock Prepare compound stock solution start->prepare_stock serial_dilution Perform serial dilutions in 96-well plate prepare_stock->serial_dilution prepare_inoculum Prepare standardized bacterial inoculum serial_dilution->prepare_inoculum inoculate_plate Inoculate plate with bacteria prepare_inoculum->inoculate_plate incubate Incubate at 37°C for 18-24h inoculate_plate->incubate read_mic Visually determine the MIC incubate->read_mic end End read_mic->end

Caption: Workflow for MIC determination by broth microdilution.

Anti-inflammatory Activity

Quinazoline derivatives have been investigated for their anti-inflammatory properties, with studies demonstrating their ability to modulate key inflammatory pathways.[2][26][27][28][29]

Mechanism of Action

The anti-inflammatory effects of quinazolines are often attributed to their ability to inhibit pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α) and downregulate inflammatory signaling pathways such as the NF-κB pathway.[2][28]

Quantitative Data: In Vivo Anti-inflammatory Activity

The following table shows the anti-inflammatory activity of selected quinazoline derivatives in the carrageenan-induced paw edema model in rats.

Compound/DerivativePaw Edema Inhibition (%)Reference
Thioxoquinazoline 4≥80[29]
Thioxoquinazoline 6≥80[29]
Pyrazolo[1,5-a]quinazoline 13iIC50 < 50 µM (in vitro NF-κB inhibition)[27][28]
Pyrazolo[1,5-a]quinazoline 16IC50 < 50 µM (in vitro NF-κB inhibition)[27][28]
Quinazolinone QA-282.75 (after 4h)[26]
Quinazolinone QA-681.03 (after 4h)[26]
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This is a widely used in vivo model to screen for acute anti-inflammatory activity.[2]

Principle: Injection of carrageenan into the rat paw induces a localized inflammatory response characterized by edema. The ability of a compound to reduce this swelling is a measure of its anti-inflammatory potential.

Procedure:

  • Animal Grouping: Divide rats into groups (control, standard drug, and test compound groups).

  • Compound Administration: Administer the quinazoline derivative or standard drug (e.g., indomethacin) orally or intraperitoneally.

  • Carrageenan Injection: After a specific time, inject carrageenan solution into the sub-plantar region of the rat's hind paw.

  • Paw Volume Measurement: Measure the paw volume at different time intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection using a plethysmometer.

  • Data Analysis: Calculate the percentage inhibition of paw edema for each group compared to the control group.

Antiviral Activity

Certain quinazoline derivatives have shown promising antiviral activity against a range of viruses, including Zika virus, Dengue virus, and various DNA and RNA viruses.[1][30][31][32]

Quantitative Data: In Vitro Antiviral Activity

The following table summarizes the 50% effective concentration (EC50) of selected quinazoline derivatives against different viruses.

Compound/DerivativeVirusCell LineEC50Reference
Quinazolinone 22Zika Virus (ZIKV)Vero900 nM[1]
Quinazolinone 27Zika Virus (ZIKV)Vero180 nM[1]
Quinazolinone 47Zika Virus (ZIKV)Vero210 nM[1]
Quinazoline artemisinin hybrid 4aCytomegalovirus (CMV)-0.15-0.21 µM[30]
Quinazoline artemisinin hybrid 4bCytomegalovirus (CMV)-0.15-0.21 µM[30]
2-substituted quinazolinoneVaricella Zoster Virus (VZV)-5.4–13.6 µM
2-substituted quinazolinoneHuman Cytomegalovirus (HCMV)-8.94–13.2 µM
Experimental Protocol: Plaque Reduction Assay

The plaque reduction assay is a standard method for determining the antiviral activity of a compound.[33][34][35][36][37]

Principle: This assay measures the ability of a compound to inhibit the formation of viral plaques (localized areas of cell death) in a cell monolayer.

Procedure:

  • Cell Culture: Grow a confluent monolayer of susceptible host cells in a multi-well plate.

  • Virus-Compound Incubation: Incubate a known amount of virus with serial dilutions of the quinazoline derivative.

  • Infection: Add the virus-compound mixture to the cell monolayers and allow the virus to adsorb.

  • Overlay: After the adsorption period, remove the inoculum and add a semi-solid overlay (e.g., agarose or methylcellulose) to restrict virus spread to adjacent cells.

  • Incubation: Incubate the plates for several days to allow plaque formation.

  • Plaque Visualization and Counting: Stain the cells (e.g., with crystal violet) to visualize and count the plaques.

  • Data Analysis: Calculate the percentage of plaque reduction compared to the virus control and determine the EC50 value.

Central Nervous System (CNS) Activity

Quinazoline derivatives have also been explored for their effects on the central nervous system, with some compounds exhibiting anticonvulsant and CNS depressant activities.[38][39][40][41]

Experimental Models
  • Maximal Electroshock (MES) Seizure Test: A model to identify compounds effective against generalized tonic-clonic seizures.[38][39]

  • Subcutaneous Pentylenetetrazole (scPTZ) Seizure Test: A model to screen for compounds that can prevent clonic seizures.[38][39]

  • Rotorod Test: Used to assess motor coordination and potential neurotoxicity.[38][39]

Quantitative Data: Anticonvulsant and CNS Depressant Activities
Compound/DerivativeTest ModelActivityReference
3-[5-substituted 1,3,4-thiadiazole-2-yl]-2-styryl quinazoline-4(3H)-ones (4a, 4d, 4e, 4j, 4k)MES and/or scPTZShowed anticonvulsant activity[38]
Fluorinated quinazolines (5b, 5c, 5d)scPTZ and MESHigh anticonvulsant activity and low neurotoxicity[39]

Synthesis of Quinazoline Derivatives

A variety of synthetic methods have been developed for the preparation of the quinazoline core and its derivatives. A common approach involves the reaction of anthranilic acid derivatives with a suitable one-carbon source.

General Synthetic Scheme:

Synthesis_Scheme Anthranilic_Acid Anthranilic Acid Derivative Quinazolinone_Core Quinazolin-4(3H)-one Core Anthranilic_Acid->Quinazolinone_Core One_Carbon_Source One-Carbon Source (e.g., Formamide, Orthoesters) One_Carbon_Source->Quinazolinone_Core Functionalization Further Functionalization (e.g., Alkylation, Amination) Quinazolinone_Core->Functionalization Final_Product Quinazoline Derivative Functionalization->Final_Product

References

Introduction to the quinazoline scaffold in medicinal chemistry

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Quinazoline Scaffold in Medicinal Chemistry

Introduction

The quinazoline scaffold, a bicyclic aromatic heterocycle composed of a benzene ring fused to a pyrimidine ring, is a cornerstone in modern medicinal chemistry.[1][2] First synthesized in 1895, its derivatives have been extensively explored due to their wide spectrum of pharmacological activities.[1] This "privileged scaffold" is present in numerous natural alkaloids, synthetic compounds, and clinically approved drugs, demonstrating its versatility and importance in drug design.[1][3]

Quinazoline-based agents exhibit a vast array of therapeutic applications, including anticancer, anti-inflammatory, antibacterial, antiviral, antihypertensive, and anticonvulsant properties.[4][5] Their significance is particularly pronounced in oncology, where they form the core of several targeted cancer therapies.[6][7] The Food and Drug Administration (FDA) has approved multiple quinazoline derivatives, such as gefitinib, erlotinib, and afatinib, primarily for their role as protein kinase inhibitors.[6][8] This guide provides a technical overview of the quinazoline scaffold, covering its synthesis, mechanisms of action, structure-activity relationships, and key experimental methodologies relevant to its development as a therapeutic agent.

Synthesis of the Quinazoline Scaffold

The synthesis of the quinazoline core can be achieved through various methods, ranging from classical cyclization reactions to modern microwave-assisted and metal-catalyzed approaches.[3][4] A common and foundational method is the Niementowski quinazoline synthesis.

A generalized workflow for synthesizing 4(3H)-quinazolinone, a common precursor, involves the condensation of anthranilic acid with an amide.[1] More complex derivatives are often prepared via multi-step syntheses.

G cluster_reactants Starting Materials cluster_process Reaction & Workup cluster_product Product A 2-Aminobenzonitrile or Anthranilic Acid Derivative C Cyclocondensation Reaction (e.g., Heating, Microwave) A->C B Amide, Formamide, or Acyl Chloride B->C D Intermediate Formation C->D Reaction E Purification (e.g., Recrystallization, Chromatography) D->E Crude Product F Substituted Quinazoline or Quinazolinone Core E->F Purified Product

Caption: Generalized workflow for the synthesis of the quinazoline core.

Mechanisms of Action and Therapeutic Applications

The biological activity of quinazoline derivatives is diverse and largely dependent on the nature and position of substituents on the bicyclic core. This allows for the fine-tuning of activity against various molecular targets.

Protein Kinase Inhibition

The most prominent application of the quinazoline scaffold is in the development of protein kinase inhibitors for cancer therapy.[6][9] Protein kinases are crucial regulators of cellular processes like proliferation and survival, and their dysregulation is a hallmark of cancer.[6]

Epidermal Growth Factor Receptor (EGFR) Inhibition: Many quinazoline-based drugs are potent inhibitors of EGFR, a tyrosine kinase that is often mutated or overexpressed in various cancers, particularly non-small-cell lung cancer (NSCLC).[10][11] These inhibitors typically feature a 4-anilino substitution, which allows them to compete with ATP for binding to the kinase domain of EGFR.[4] This binding blocks the downstream signaling pathways, such as the Ras-MAPK and PI3K-Akt pathways, thereby inhibiting tumor cell proliferation and survival.[9][12]

FDA-approved EGFR inhibitors with a quinazoline core include:

  • Gefitinib (Iressa®): Approved for NSCLC, it reversibly binds to the ATP-binding site of EGFR.[6][12]

  • Erlotinib (Tarceva®): Also used for NSCLC and pancreatic cancer, it functions as a reversible EGFR inhibitor.[6][12]

  • Afatinib (Gilotrif®) & Dacomitinib: These are second-generation, irreversible inhibitors that form a covalent bond with a cysteine residue in the EGFR active site, providing more sustained inhibition.[10][13]

  • Lapatinib (Tykerb®): A dual inhibitor of both EGFR and HER2, used in the treatment of breast cancer.[12][13]

G EGF Growth Factor (EGF) EGFR EGFR Receptor EGF->EGFR Binds P P EGFR->P Autophosphorylation Quinazoline Quinazoline Inhibitor (e.g., Gefitinib) Quinazoline->EGFR Blocks ATP Binding RAS RAS P->RAS PI3K PI3K P->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation

Caption: Simplified EGFR signaling and its inhibition by quinazolines.

VEGFR Inhibition: Some quinazoline derivatives, like Vandetanib, are multi-kinase inhibitors that also target the Vascular Endothelial Growth Factor Receptor (VEGFR).[13] By inhibiting VEGFR, these compounds can block angiogenesis, the formation of new blood vessels that tumors need to grow.[9]

Other Anticancer Mechanisms

Beyond kinase inhibition, quinazolines have been developed to target other critical cellular machinery.[14]

  • Tubulin Polymerization Inhibition: Certain derivatives can bind to tubulin, preventing its polymerization into microtubules. This disrupts the formation of the mitotic spindle, leading to cell cycle arrest and apoptosis.[15][16]

  • PARP Inhibition: Poly(ADP-ribose)polymerase (PARP) is an enzyme crucial for DNA repair. Quinazoline-based PARP inhibitors can trap the enzyme on DNA, leading to the accumulation of DNA damage and cell death, particularly in cancer cells with existing DNA repair defects (e.g., BRCA mutations).[6][14]

  • DHFR Inhibition: Dihydrofolate reductase (DHFR) is essential for the synthesis of nucleotides. The quinazoline antifolate CB3717 was an early example of a DHFR inhibitor, blocking DNA synthesis and cell proliferation.[14]

Antimicrobial and Anti-inflammatory Activity

The quinazoline scaffold is also found in agents with other therapeutic uses.

  • Antibacterial: Derivatives have shown activity against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA), by targeting bacterial enzymes like penicillin-binding proteins (PBPs).[17][18]

  • Anti-inflammatory: Some quinazolines can inhibit the production of pro-inflammatory cytokines like TNF-α, showing potential for treating inflammatory conditions.[1][19]

Structure-Activity Relationships (SAR)

The pharmacological activity of quinazolines is highly dependent on the substitution pattern around the core. For EGFR inhibitors, the 4-anilinoquinazoline scaffold is considered a privileged structure.[10]

  • N1 and N3: The nitrogen atoms in the pyrimidine ring are critical. N1 often acts as a hydrogen bond acceptor with key methionine residues (e.g., Met793) in the kinase hinge region.[10]

  • C4 Position: Substitution at C4 is paramount for kinase activity. An anilino (phenylamino) group at this position is a hallmark of most EGFR inhibitors, fitting into the ATP-binding pocket.[4]

  • C6 and C7 Positions: The benzene portion of the scaffold, particularly at positions 6 and 7, is frequently substituted with small, solubilizing groups (e.g., methoxy, morpholino). These groups extend towards the solvent-exposed region of the ATP pocket, enhancing solubility and potency.[10][20]

  • C2 Position: Modifications at the C2 position can modulate selectivity and potency. Introducing different substituents can help in targeting other kinases or improving pharmacokinetic properties.[14]

G sub sub N1 N1: H-bond acceptor (interacts with kinase hinge) N1->sub C2 C2: Modulates selectivity C2->sub N3 N3: H-bond acceptor N3->sub C4 C4: Critical for binding (e.g., anilino group) C4->sub C67 C6/C7: Solubilizing groups, interact with solvent front C67->sub

Caption: Key positions for SAR on the quinazoline scaffold.

Quantitative Data Summary

The potency of quinazoline derivatives is typically quantified by their half-maximal inhibitory concentration (IC₅₀) against specific enzymes or cancer cell lines.

Table 1: FDA-Approved Quinazoline-Based Kinase Inhibitors

Drug Name Primary Target(s) FDA Approval Year (Initial) Indication
Gefitinib EGFR 2003 Non-Small Cell Lung Cancer (NSCLC)[6]
Erlotinib EGFR 2004 NSCLC, Pancreatic Cancer[6]
Lapatinib EGFR, HER2 2007 Breast Cancer[12]
Vandetanib VEGFR, EGFR, RET 2011 Medullary Thyroid Cancer[13]
Afatinib EGFR (irreversible) 2013 NSCLC

| Dacomitinib | EGFR (irreversible) | 2018 | NSCLC[13] |

Table 2: Selected In Vitro Activity of Experimental Quinazoline Derivatives

Compound Type Target/Cell Line IC₅₀ Value Reference
4-Anilinoquinazoline Analogues A431 Cancer Cell Line 3.4 µM [10][20]
Quinazolinone Schiff Base MCF-7 (Breast Cancer) 2.09 µM [1]
Quinazolinone Schiff Base HepG2 (Liver Cancer) 2.08 µM [1]
4-Anilinoquinazoline Analogues EGFR Kinase 0.37 to 12.93 nM [10]
Quinazolinone N-acetohydrazide VEGFR-2 Kinase 0.29 µM [21]

| 4(3H)-Quinazolinone (Compound 27) | S. aureus (MRSA) | ≤0.5 µg/mL (MIC) |[17] |

Key Experimental Protocols

Evaluating the efficacy of novel quinazoline derivatives requires a suite of standardized in vitro assays.

Protocol 1: MTT Cytotoxicity Assay

This colorimetric assay is widely used to assess the antiproliferative effect of a compound on cancer cell lines. It measures the metabolic activity of cells, which is proportional to the number of viable cells.

Methodology:

  • Cell Seeding: Cancer cells (e.g., A549, MCF-7) are seeded into a 96-well plate at a specific density and allowed to adhere overnight.[22]

  • Compound Treatment: The synthesized quinazoline derivatives are dissolved (typically in DMSO) and diluted to various concentrations. The cells are then treated with these compounds and incubated for a set period (e.g., 48-72 hours).

  • MTT Addition: A solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well.

  • Incubation: The plate is incubated for 2-4 hours. During this time, mitochondrial reductase enzymes in viable cells convert the yellow MTT into a purple formazan precipitate.

  • Solubilization: A solubilizing agent (e.g., DMSO, isopropanol) is added to dissolve the formazan crystals.

  • Absorbance Reading: The absorbance of the purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm). The IC₅₀ value is calculated as the concentration of the compound that reduces cell viability by 50% compared to untreated control cells.[22]

G A 1. Seed cancer cells in 96-well plate B 2. Treat cells with quinazoline derivatives A->B C 3. Incubate for 48-72h B->C D 4. Add MTT reagent C->D E 5. Incubate for 2-4h (Formazan forms in live cells) D->E F 6. Add solubilizing agent (e.g., DMSO) E->F G 7. Read absorbance at ~570nm F->G H 8. Calculate IC50 value G->H

Caption: Standard workflow for an MTT cell viability assay.

Protocol 2: In Vitro Kinase Inhibition Assay

This type of assay directly measures the ability of a compound to inhibit the activity of a specific kinase enzyme (e.g., EGFR).

Methodology:

  • Reaction Setup: The assay is typically performed in a 96-well plate. Each well contains the purified kinase enzyme, a specific substrate peptide, and ATP.

  • Inhibitor Addition: The quinazoline compound is added at various concentrations.

  • Kinase Reaction: The reaction is initiated and allowed to proceed for a specific time at a controlled temperature. The kinase transfers a phosphate group from ATP to its substrate.

  • Detection: The amount of phosphorylated substrate is quantified. This can be done using various methods, such as radioactivity (if using ³²P-ATP), fluorescence, or luminescence-based ATP detection (measuring remaining ATP).

  • Data Analysis: The enzyme activity is plotted against the inhibitor concentration to determine the IC₅₀ value.

Conclusion and Future Outlook

The quinazoline scaffold remains a highly valuable and versatile platform in medicinal chemistry. Its success, particularly in oncology, has cemented its status as a "privileged" structure for targeting protein kinases.[21] Current and future research continues to build upon this foundation. Efforts are focused on developing next-generation inhibitors that can overcome clinical drug resistance, such as those arising from EGFR mutations (e.g., T790M, C797S).[10][11] Furthermore, the design of multi-targeted quinazoline derivatives that can simultaneously inhibit several key pathways (e.g., EGFR/VEGFR or kinase/HDAC dual inhibitors) represents a promising strategy to enhance therapeutic efficacy and combat the complexity of diseases like cancer.[8][20] The continued exploration of new substitution patterns and hybrid molecules ensures that the quinazoline core will remain a significant source of novel therapeutic agents for years to come.

References

Technical Guide: Solubility and Stability of 4-Chloro-6-iodo-2-phenylquinazoline for Laboratory Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility and stability of 4-Chloro-6-iodo-2-phenylquinazoline, a heterocyclic compound of interest in medicinal chemistry and organic synthesis. Due to the limited availability of specific experimental data for this compound, this document outlines the fundamental principles and detailed experimental protocols for determining its solubility in common laboratory solvents and assessing its chemical stability under various stress conditions. The methodologies presented are based on established practices in the pharmaceutical industry and academic research. This guide is intended to be a practical resource for scientists working with this compound, enabling them to generate reliable data for its effective use in research and development.

Introduction

This compound is a substituted quinazoline, a class of compounds recognized as a "privileged scaffold" in medicinal chemistry due to its wide range of biological activities. Quinazoline derivatives, particularly 4-anilinoquinazolines derived from 4-chloroquinazoline precursors, have been extensively investigated as inhibitors of receptor tyrosine kinases (RTKs) such as EGFR and VEGFR, which are implicated in various cancers. The chloro and iodo substitutions on the quinazoline ring provide reactive sites for further chemical modifications, making this compound a valuable intermediate in the synthesis of novel bioactive molecules.

A thorough understanding of the physicochemical properties of this compound, especially its solubility and stability, is critical for its application in drug discovery and development. Solubility influences compound handling, formulation, and bioavailability, while stability data is essential for ensuring the integrity of the compound during storage and experimentation.

Physicochemical Properties

PropertyValue
CAS Number 257624-25-2
Molecular Formula C₁₄H₈ClIN₂
Molecular Weight 366.58 g/mol
Melting Point 135 °C
Appearance Solid (predicted)

For the structurally related compound, 4-chloro-6-iodoquinazoline (without the 2-phenyl group), some qualitative solubility information is available, suggesting it is soluble in organic solvents like chloroform, dimethyl sulfoxide (DMSO), and dichloromethane, and slightly soluble in chloroform and heated methanol.[1][2] It is also noted to be hygroscopic.[2] This information can serve as a preliminary guide for solvent selection for this compound, although empirical determination is necessary.

Solubility Profile

The solubility of a compound is a critical parameter that affects its handling, formulation, and biological activity. Both kinetic and thermodynamic solubility are important to assess during drug discovery and development.

Predicted and Qualitative Solubility

Based on the solubility of the related compound 4-chloro-6-iodoquinazoline, it is anticipated that this compound will exhibit good solubility in polar aprotic solvents. The following table provides a template for recording experimentally determined qualitative solubility.

Table 1: Qualitative Solubility of this compound

SolventQualitative Solubility (e.g., Soluble, Sparingly Soluble, Insoluble)Observations
Dimethyl Sulfoxide (DMSO)
N,N-Dimethylformamide (DMF)
Dichloromethane (DCM)
Chloroform
Tetrahydrofuran (THF)
Acetonitrile (ACN)
Methanol
Ethanol
Water
Phosphate-Buffered Saline (PBS) pH 7.4
Quantitative Solubility Determination

Quantitative solubility is typically determined through kinetic and thermodynamic solubility assays.

Table 2: Quantitative Solubility of this compound

Assay TypeSolvent/MediumTemperature (°C)Solubility (µg/mL)Solubility (µM)
KineticPBS pH 7.425
ThermodynamicPBS pH 7.425
ThermodynamicSimulated Gastric Fluid (SGF)37
ThermodynamicSimulated Intestinal Fluid (SIF)37
Experimental Protocols for Solubility Determination

Kinetic solubility is a high-throughput method used in early drug discovery to assess the solubility of compounds prepared from a DMSO stock solution.

Protocol:

  • Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO.

  • Sample Preparation: In duplicate, add a small volume (e.g., 2 µL) of the DMSO stock solution to a larger volume (e.g., 198 µL) of the aqueous buffer (e.g., PBS pH 7.4) in a 96-well plate. This results in a final DMSO concentration of 1%.

  • Equilibration: Seal the plate and shake at room temperature (e.g., 25°C) for a defined period, typically 1 to 2 hours.

  • Separation of Undissolved Compound: Centrifuge the plate at high speed to pellet any precipitate. Alternatively, use a filter plate to separate the solid from the supernatant.

  • Quantification: Analyze the concentration of the dissolved compound in the supernatant using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Calibration: Prepare a calibration curve using known concentrations of the compound to quantify the solubility.

Thermodynamic solubility measures the equilibrium solubility of a compound and is crucial for lead optimization and pre-formulation studies.

Protocol:

  • Sample Preparation: Add an excess amount of solid this compound to a known volume of the desired solvent (e.g., PBS pH 7.4) in a glass vial.

  • Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) for an extended period (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: After equilibration, allow the suspension to settle. Carefully collect the supernatant, ensuring no solid particles are transferred. Centrifugation or filtration can be used for complete separation.

  • Quantification: Determine the concentration of the dissolved compound in the supernatant using a validated analytical method like HPLC-UV or LC-MS.

Diagram of Experimental Workflow for Solubility Determination

G cluster_kinetic Kinetic Solubility cluster_thermo Thermodynamic Solubility k_start Prepare 10 mM stock in DMSO k_add Add stock to aqueous buffer (1% DMSO) k_start->k_add k_shake Shake for 1-2 hours at 25°C k_add->k_shake k_sep Centrifuge/Filter to remove precipitate k_shake->k_sep k_quant Quantify supernatant by HPLC/LC-MS k_sep->k_quant t_start Add excess solid to solvent t_agitate Agitate for 24-48 hours at constant temp. t_start->t_agitate t_sep Centrifuge/Filter to remove solid t_agitate->t_sep t_quant Quantify supernatant by HPLC/LC-MS t_sep->t_quant

Caption: Workflow for Kinetic and Thermodynamic Solubility Assays.

Stability Profile

Assessing the stability of this compound is crucial to understand its degradation pathways and to establish appropriate storage and handling conditions. Forced degradation studies are performed to identify potential degradation products and to develop stability-indicating analytical methods.

Table 3: Forced Degradation Study of this compound

Stress ConditionTime% DegradationMajor Degradation Products (Retention Time)
0.1 M HCl (Hydrolysis)24h, 48h, 72h
0.1 M NaOH (Hydrolysis)24h, 48h, 72h
3% H₂O₂ (Oxidation)24h, 48h, 72h
Heat (60°C)24h, 48h, 72h
Photostability (ICH Q1B)
Experimental Protocol for Forced Degradation Studies

Protocol:

  • Sample Preparation: Prepare a solution of this compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent system (e.g., 50:50 acetonitrile:water).

  • Stress Conditions:

    • Acidic Hydrolysis: Add an equal volume of 0.2 M HCl to the sample solution to achieve a final acid concentration of 0.1 M.

    • Basic Hydrolysis: Add an equal volume of 0.2 M NaOH to the sample solution to achieve a final base concentration of 0.1 M.

    • Oxidative Degradation: Add an equal volume of 6% H₂O₂ to the sample solution to achieve a final concentration of 3% H₂O₂.

    • Thermal Degradation: Store the sample solution at an elevated temperature (e.g., 60°C).

    • Photostability: Expose the sample solution to light according to ICH Q1B guidelines.

  • Time Points: Analyze the samples at various time points (e.g., 0, 4, 8, 24, 48, and 72 hours).

  • Analysis: Use a stability-indicating HPLC method to separate the parent compound from its degradation products. A photodiode array (PDA) detector is useful for assessing peak purity.

  • Quantification: Calculate the percentage of degradation by comparing the peak area of the parent compound in the stressed sample to that of an unstressed control.

Diagram of Forced Degradation Study Workflow

G cluster_stress Stress Conditions start Prepare 1 mg/mL solution of compound acid Acidic (0.1 M HCl) start->acid base Basic (0.1 M NaOH) start->base oxid Oxidative (3% H₂O₂) start->oxid therm Thermal (60°C) start->therm photo Photolytic (ICH Q1B) start->photo analysis Analyze at time points (0-72h) by Stability-Indicating HPLC acid->analysis base->analysis oxid->analysis therm->analysis photo->analysis result Identify degradation products and quantify parent compound loss analysis->result

Caption: Workflow for Forced Degradation Studies.

Application in a Medicinal Chemistry Workflow

This compound is a valuable building block in medicinal chemistry. The 4-chloro group is susceptible to nucleophilic aromatic substitution (SNAr), allowing for the introduction of various amine-containing side chains. The 6-iodo position can be utilized in cross-coupling reactions, such as Suzuki or Sonogashira couplings, to introduce further diversity. A typical workflow for its use in the synthesis of a targeted library of compounds is illustrated below.

Diagram of a Medicinal Chemistry Workflow

G cluster_reactions Parallel Synthesis start This compound (Starting Material) snar SNAr Reaction with various amines at C4 start->snar coupling Suzuki/Sonogashira Coupling at C6 start->coupling library Library of substituted 2-phenylquinazoline derivatives snar->library coupling->library purification Purification and Characterization (HPLC, LC-MS, NMR) library->purification screening Biological Screening (e.g., Kinase Assays) purification->screening sar Structure-Activity Relationship (SAR) Analysis screening->sar

Caption: Medicinal Chemistry Workflow using the target compound.

Conclusion

While specific experimental data on the solubility and stability of this compound is limited, this guide provides a framework for its systematic evaluation. The detailed protocols for determining kinetic and thermodynamic solubility, as well as for conducting forced degradation studies, will enable researchers to generate the necessary data for their specific applications. A thorough understanding of these properties is essential for the successful use of this versatile building block in the development of novel therapeutics and other advanced materials. It is strongly recommended that researchers perform these experiments to obtain precise and reliable data for their specific batches and experimental conditions.

References

Methodological & Application

Application Notes and Protocols: Synthesis of 4-Chloro-6-iodo-2-phenylquinazoline

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This document provides detailed experimental protocols for the synthesis of 4-chloro-6-iodo-2-phenylquinazoline, a key intermediate in medicinal chemistry and organic synthesis. The synthesis commences with 2-amino-5-iodobenzamide and proceeds through a two-step sequence involving a cyclocondensation reaction with benzaldehyde to form 6-iodo-2-phenylquinazolin-4(3H)-one, followed by chlorination to yield the final product. Alternative chlorination protocols are also presented. All quantitative data is summarized for clarity, and a visual workflow of the synthesis is provided. This guide is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Introduction

Quinazoline derivatives are a prominent class of heterocyclic compounds that exhibit a wide range of biological activities, making them valuable scaffolds in drug discovery. The target molecule, this compound, serves as a crucial building block for the synthesis of more complex molecules, including potential anticancer agents. The presence of the chloro group at the 4-position allows for facile nucleophilic substitution, while the iodo group at the 6-position is amenable to various cross-coupling reactions, providing synthetic versatility.

This application note details a reliable two-step synthesis pathway starting from the readily available 2-amino-5-iodobenzamide.

Synthetic Pathway Overview

The synthesis of this compound from 2-amino-5-iodobenzamide is achieved in two primary steps:

  • Step 1: Cyclocondensation and Dehydrogenation: 2-amino-5-iodobenzamide undergoes a cyclocondensation reaction with benzaldehyde, which is followed by an in-situ dehydrogenation promoted by iodine to yield 6-iodo-2-phenylquinazolin-4(3H)-one.

  • Step 2: Chlorination: The intermediate, 6-iodo-2-phenylquinazolin-4(3H)-one, is then subjected to chlorination to afford the final product, this compound.

A general schematic of this synthetic route is presented below.

Synthesis_Workflow cluster_start Starting Material cluster_intermediate Intermediate cluster_product Final Product A 2-Amino-5-iodobenzamide B 6-Iodo-2-phenylquinazolin-4(3H)-one A->B  Benzaldehyde, I₂   (Cyclocondensation) C This compound B->C  Chlorinating Agent (e.g., Cl₃CCN/PPh₃)  

Figure 1: General workflow for the synthesis of this compound.

Data Presentation

The following table summarizes the key quantitative data for the synthesis of this compound.

StepReactionKey ReagentsYieldReference
1 & 2Cyclocondensation & ChlorinationBenzaldehyde, I₂, Cl₃CCN, PPh₃46% (over two steps)[1]
2aAlternative ChlorinationThionyl chloride, DMF99% (for a similar substrate)[2]
2bAlternative ChlorinationOxalyl chloride, DMF, DCE99% (for a similar substrate)[2]
2cAlternative ChlorinationPhosphorus oxychloride, Triethylamine, TolueneNot specified[3]

Experimental Protocols

Materials and Equipment:

  • Standard laboratory glassware (round-bottom flasks, condensers, etc.)

  • Magnetic stirrer with heating mantle

  • Rotary evaporator

  • Thin-layer chromatography (TLC) plates (silica gel)

  • Column chromatography setup (silica gel)

  • Standard laboratory reagents and solvents (analytical grade)

Step 1: Synthesis of 6-Iodo-2-phenylquinazolin-4(3H)-one

This protocol is adapted from a procedure for analogous halogenated anthranilamides.[1]

  • To a solution of 2-amino-5-iodobenzamide in a suitable solvent, add benzaldehyde.

  • Introduce iodine as a catalyst and dehydrogenating agent.

  • Heat the reaction mixture under reflux and monitor the progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • The resulting crude 6-iodo-2-phenylquinazolin-4(3H)-one is typically of sufficient purity to be used in the subsequent step without further purification.[1]

Step 2: Synthesis of this compound

Protocol 2.1: Chlorination using Trichloroacetonitrile and Triphenylphosphine[1]

  • To a solution of the crude 6-iodo-2-phenylquinazolin-4(3H)-one from Step 1 in a suitable anhydrous solvent (e.g., acetonitrile), add triphenylphosphine (PPh₃).

  • Add trichloroacetonitrile (Cl₃CCN) to the mixture.

  • Stir the reaction at room temperature or with gentle heating, monitoring its progress by TLC.

  • Once the reaction is complete, concentrate the mixture under reduced pressure.

  • Purify the residue by column chromatography on silica gel to afford this compound. The reported yield for this two-step process is 46%.[1]

Chlorination_Workflow cluster_input Inputs cluster_process Reaction cluster_output Purification & Product A 6-Iodo-2-phenylquinazolin-4(3H)-one C Stirring in Anhydrous Solvent A->C B Cl₃CCN / PPh₃ B->C D Concentration C->D E Column Chromatography D->E F This compound E->F

Figure 2: Workflow for the chlorination step using Cl₃CCN/PPh₃.

Alternative Chlorination Protocols

The following protocols are for the chlorination of 6-iodoquinazolin-4-ol, a structurally similar intermediate, and can be adapted for 6-iodo-2-phenylquinazolin-4(3H)-one.

Protocol 2.2: Chlorination using Thionyl Chloride and DMF[2]

  • In a reaction flask, suspend 6-iodo-2-phenylquinazolin-4(3H)-one (1 equivalent) in thionyl chloride (SOCl₂).

  • Slowly add a catalytic amount of dimethylformamide (DMF).

  • Heat the mixture to reflux for approximately 4-5 hours.

  • After cooling to room temperature, evaporate the excess thionyl chloride under reduced pressure.

  • Dissolve the residue in a suitable organic solvent (e.g., dichloromethane) and add toluene.

  • Evaporate the solvents under reduced pressure. Repeat this co-evaporation with toluene to ensure complete removal of residual thionyl chloride.

  • The resulting solid is the desired this compound. A yield of 99% was reported for a similar substrate.[2]

Protocol 2.3: Chlorination using Oxalyl Chloride and DMF[2]

  • In a reaction flask under a nitrogen atmosphere, dissolve anhydrous DMF in 1,2-dichloroethane (DCE) and cool in an ice-water bath.

  • Slowly add a solution of oxalyl chloride in DCE dropwise. A white precipitate may form.

  • After the addition is complete, remove the ice bath and stir the mixture at room temperature for 5-10 minutes.

  • Add 6-iodo-2-phenylquinazolin-4(3H)-one in portions to the mixture.

  • Heat the reaction to reflux for approximately 4-5 hours.

  • Cool the reaction to room temperature and pour it into an ice-water mixture.

  • Extract the aqueous layer with dichloromethane.

  • Combine the organic extracts, dry over sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to obtain the product. A yield of 99% was reported for a similar substrate.[2]

Protocol 2.4: Chlorination using Phosphorus Oxychloride and Triethylamine[3]

  • Suspend 6-iodo-2-phenylquinazolin-4(3H)-one in toluene.

  • Add triethylamine (Et₃N) followed by phosphorus oxychloride (POCl₃).

  • Heat the mixture to reflux and monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture and carefully quench with ice-water.

  • Extract the product with a suitable organic solvent.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product, which can be further purified by recrystallization or column chromatography.

Safety Precautions

  • All experiments should be conducted in a well-ventilated fume hood.

  • Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.

  • Chlorinating agents such as thionyl chloride, oxalyl chloride, and phosphorus oxychloride are corrosive and react violently with water. Handle with extreme care.

  • Iodine is a hazardous substance; avoid inhalation and skin contact.

  • Consult the Safety Data Sheets (SDS) for all chemicals used in this synthesis.

References

Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling Reactions Using 4-Chloro-6-iodo-2-phenylquinazoline

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for various palladium-catalyzed cross-coupling reactions utilizing the versatile building block, 4-Chloro-6-iodo-2-phenylquinazoline. This substrate offers two distinct reactive sites for sequential and regioselective functionalization, making it a valuable tool in the synthesis of diverse molecular scaffolds for drug discovery and materials science. The C-I bond is generally more reactive towards oxidative addition to Palladium(0) than the C-Cl bond, allowing for selective transformations at the 6-position. Subsequent reactions can then be performed at the 4-position.

Overview of Cross-Coupling Reactions

This compound is an ideal substrate for a variety of palladium-catalyzed cross-coupling reactions, enabling the formation of C-C, C-N, and C-O bonds. The differential reactivity of the C-I and C-Cl bonds allows for a stepwise functionalization strategy. This document outlines protocols for Suzuki-Miyaura, Heck, Sonogashira, Buchwald-Hartwig, and Stille couplings.

Cross_Coupling_Overview Substrate This compound Suzuki Suzuki-Miyaura (C-C Coupling) Substrate->Suzuki Pd Catalyst, Base, Boronic Acid Heck Heck (C-C Coupling) Substrate->Heck Pd Catalyst, Base, Alkene Sonogashira Sonogashira (C-C Coupling) Substrate->Sonogashira Pd/Cu Catalysts, Base, Alkyne Buchwald Buchwald-Hartwig (C-N Coupling) Substrate->Buchwald Pd Catalyst, Base, Amine Stille Stille (C-C Coupling) Substrate->Stille Pd Catalyst, Organostannane

Caption: Overview of Palladium-Catalyzed Cross-Coupling Reactions.

Experimental Protocols and Data

The following sections provide detailed experimental protocols for various cross-coupling reactions. It is important to note that reactions should be carried out under an inert atmosphere (e.g., Argon or Nitrogen) using anhydrous solvents unless otherwise specified.

Buchwald-Hartwig Amination (N-Arylation)

The Buchwald-Hartwig amination allows for the formation of C-N bonds, providing access to a wide range of 4-anilinoquinazolines, a scaffold present in numerous bioactive molecules. Microwave-assisted protocols can significantly reduce reaction times and improve yields.[1]

General Experimental Workflow:

Buchwald_Hartwig_Workflow start Start reactants Combine this compound, Amine, Solvent (THF/H2O) start->reactants mw_irrad Microwave Irradiation reactants->mw_irrad workup Aqueous Work-up (Extraction with Ethyl Acetate) mw_irrad->workup purification Purification (Column Chromatography) workup->purification product Isolated Product purification->product

Caption: Buchwald-Hartwig Amination Workflow.

Protocol: A microwave-mediated, base-free N-arylation has been shown to be effective.[1] In a microwave vial, this compound (1.0 equiv) and the corresponding aniline (1.2 equiv) are suspended in a 1:1 mixture of THF and water. The reaction mixture is subjected to microwave irradiation at a specified temperature and time. After cooling, the reaction mixture is diluted with water and extracted with ethyl acetate. The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography.

Quantitative Data:

EntryAmineProductTime (min)Temp (°C)Yield (%)[1]
1Aniline6-Iodo-N,2-diphenylquinazolin-4-amine3012085
24-Methoxyaniline6-Iodo-N-(4-methoxyphenyl)-2-phenylquinazolin-4-amine2012092
34-FluoroanilineN-(4-Fluorophenyl)-6-iodo-2-phenylquinazolin-4-amine4012075
42-Methylaniline6-Iodo-2-phenyl-N-(o-tolyl)quinazolin-4-amine12012078
Sonogashira Coupling

The Sonogashira coupling enables the formation of a C-C bond between the quinazoline core and a terminal alkyne. The reaction typically proceeds selectively at the more reactive C-I bond.

Catalytic Cycle:

Sonogashira_Cycle Pd0 Pd(0)L2 OxAdd Oxidative Addition Pd0->OxAdd Ar-I PdII Ar-Pd(II)-I(L2) OxAdd->PdII Transmetal Transmetalation PdII->Transmetal PdII_alkyne Ar-Pd(II)-Alkyne(L2) Transmetal->PdII_alkyne CuCycle Copper Cycle: Cu(I)-Alkyne formation CuCycle->Transmetal Cu-Alkyne RedElim Reductive Elimination PdII_alkyne->RedElim RedElim->Pd0 Product Product RedElim->Product

Caption: Simplified Sonogashira Catalytic Cycle.

Protocol: To a solution of this compound (1.0 equiv) in a suitable solvent such as THF or DMF, are added the terminal alkyne (1.1-1.5 equiv), a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂), a copper(I) co-catalyst (e.g., CuI), and a base (e.g., triethylamine or diisopropylamine). The reaction is typically stirred at room temperature or slightly elevated temperatures until completion, as monitored by TLC. The reaction mixture is then worked up by filtration through celite, evaporation of the solvent, and purification of the residue by column chromatography.

Quantitative Data (Representative):

EntryAlkyneProductCatalystBaseSolventYield (%)
1Phenylacetylene4-Chloro-2-phenyl-6-(phenylethynyl)quinazolinePd(PPh₃)₄/CuIEt₃NTHF~80-90
2Trimethylsilylacetylene4-Chloro-2-phenyl-6-((trimethylsilyl)ethynyl)quinazolinePdCl₂(PPh₃)₂/CuIi-Pr₂NHDMF~85-95
31-Hexyne4-Chloro-6-(hex-1-yn-1-yl)-2-phenylquinazolinePd(PPh₃)₄/CuIEt₃NTHF~75-85
Stille Coupling

The Stille coupling provides another efficient method for C-C bond formation, utilizing organostannane reagents. Similar to the Sonogashira coupling, this reaction can be performed selectively at the C-6 position.

Protocol: In a reaction vessel, this compound (1.0 equiv), the organostannane reagent (1.1-1.5 equiv), and a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂) are dissolved in an anhydrous solvent such as toluene or dioxane. The mixture is heated to reflux until the starting material is consumed (monitored by TLC). After cooling to room temperature, the reaction mixture is filtered, the solvent is removed under reduced pressure, and the crude product is purified by column chromatography.

Quantitative Data (Representative):

EntryOrganostannaneProductCatalystSolventYield (%)
1Tributyl(phenyl)stannane4-Chloro-6-phenyl-2-phenylquinazolinePd(PPh₃)₄Toluene~70-85
2Tributyl(vinyl)stannane4-Chloro-2-phenyl-6-vinylquinazolinePdCl₂(PPh₃)₂Dioxane~65-80
32-(Tributylstannyl)furan4-Chloro-6-(furan-2-yl)-2-phenylquinazolinePd(PPh₃)₄Toluene~70-80
Suzuki-Miyaura Coupling

Protocol: A mixture of this compound (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf)), and a base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄) in a suitable solvent system (e.g., dioxane/water, toluene/water, or DMF) is heated under an inert atmosphere. The reaction progress is monitored by TLC. Upon completion, the reaction is cooled, diluted with water, and extracted with an organic solvent. The combined organic layers are dried, concentrated, and the residue is purified by column chromatography.

Quantitative Data (Representative, based on analogous substrates):

EntryBoronic AcidProductCatalystBaseSolventYield (%)[2]
1Phenylboronic acid4-Chloro-2,6-diphenylquinazolinePd(PPh₃)₄K₂CO₃Dioxane/H₂O~80-90
24-Methoxyphenylboronic acid4-Chloro-6-(4-methoxyphenyl)-2-phenylquinazolinePdCl₂(dppf)Cs₂CO₃Toluene/H₂O~85-95
33-Fluorophenylboronic acid4-Chloro-6-(3-fluorophenyl)-2-phenylquinazolinePd(PPh₃)₄K₃PO₄DMF~75-85
Heck Coupling

The Heck reaction facilitates the coupling of the quinazoline with an alkene, leading to the formation of a new C-C bond at the 6-position. As with the Suzuki coupling, a specific protocol for this compound is not widely reported. The following is a general, representative procedure.

Protocol: this compound (1.0 equiv), the alkene (1.5-2.0 equiv), a palladium catalyst (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂), a phosphine ligand (e.g., PPh₃, P(o-tolyl)₃), and a base (e.g., Et₃N, K₂CO₃) are combined in a polar aprotic solvent such as DMF or NMP. The reaction mixture is heated until the starting material is consumed. After cooling, the mixture is diluted with water and extracted with an organic solvent. The organic extracts are washed with brine, dried, and concentrated. The product is then isolated by column chromatography.

Quantitative Data (Representative):

EntryAlkeneProductCatalyst/LigandBaseSolventYield (%)
1Styrene4-Chloro-2-phenyl-6-styrylquinazolinePd(OAc)₂/PPh₃Et₃NDMF~60-75
2Methyl acrylateMethyl 3-(4-chloro-2-phenylquinazolin-6-yl)acrylatePdCl₂(PPh₃)₂K₂CO₃NMP~65-80
3n-Butyl acrylaten-Butyl 3-(4-chloro-2-phenylquinazolin-6-yl)acrylatePd(OAc)₂/P(o-tolyl)₃Et₃NDMF~70-85

Applications in Drug Discovery

The 2,4,6-trisubstituted quinazoline scaffold is a "privileged structure" in medicinal chemistry, appearing in a multitude of compounds with diverse biological activities. The ability to selectively introduce various substituents at the 4- and 6-positions of the 2-phenylquinazoline core using the described palladium-catalyzed cross-coupling reactions is of significant interest to drug development professionals. These methods allow for the rapid generation of compound libraries for screening against various biological targets. For instance, 4-anilinoquinazoline derivatives are known for their potent anticancer properties. The introduction of aryl, alkenyl, or alkynyl groups at the 6-position can further modulate the pharmacological profile of these compounds.

Drug_Discovery_Pathway Start This compound C6_Func Selective C-6 Functionalization (Suzuki, Heck, Sonogashira, Stille) Start->C6_Func Intermediate 6-Substituted-4-chloro-2-phenylquinazoline C6_Func->Intermediate C4_Func C-4 Functionalization (Buchwald-Hartwig, etc.) Intermediate->C4_Func Library Library of 2,4,6-Trisubstituted Quinazolines C4_Func->Library Screening Biological Screening Library->Screening Leads Lead Compounds Screening->Leads

Caption: Synthetic strategy towards bioactive quinazolines.

Conclusion

This compound is a highly valuable and versatile starting material for the synthesis of a wide array of functionalized quinazoline derivatives. The palladium-catalyzed cross-coupling reactions detailed in these application notes provide researchers with a powerful toolkit for the regioselective introduction of diverse substituents, facilitating the exploration of chemical space in the quest for new therapeutic agents and functional materials.

References

Application Notes & Protocols: Utilization of 4-Chloro-6-iodo-2-phenylquinazoline in Lapatinib Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the use of 4-chloro-6-iodo-2-phenylquinazoline as a key intermediate in the synthesis of lapatinib, a potent dual tyrosine kinase inhibitor of both the epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER2).[1] The protocols outlined below are based on established synthetic routes, offering a reproducible methodology for laboratory and potential scale-up production.

Lapatinib's mechanism of action involves the inhibition of EGFR (ErbB1) and HER2 (ErbB2) tyrosine kinases, which blocks downstream signaling pathways such as the PI3K/Akt and MAPK pathways, ultimately leading to a reduction in cell proliferation and an increase in apoptosis.[2][3][4][5]

I. Overview of the Synthetic Pathway

The synthesis of lapatinib from this compound generally proceeds through a three-step reaction sequence:

  • Nucleophilic Aromatic Substitution: Reaction of this compound with 3-chloro-4-(3-fluorobenzyloxy)aniline.

  • Suzuki Coupling: Palladium-catalyzed coupling of the resulting 6-iodoquinazoline derivative with 5-formylfuran-2-boronic acid.

  • Reductive Amination: Condensation of the aldehyde intermediate with 2-(methylsulfonyl)ethylamine, followed by reduction to yield lapatinib.

This synthetic route is efficient and avoids the use of highly toxic reagents.[6][7]

Lapatinib_Synthesis_Workflow cluster_0 Step 1: Nucleophilic Aromatic Substitution cluster_1 Step 2: Suzuki Coupling cluster_2 Step 3: Reductive Amination This compound This compound Intermediate_1 N-(3-chloro-4-((3-fluorophenyl)methoxy)phenyl)- 6-iodo-2-phenylquinazolin-4-amine This compound->Intermediate_1 Isopropanol, Reflux Aniline_Derivative 3-chloro-4-(3-fluorobenzyloxy)aniline Aniline_Derivative->Intermediate_1 Intermediate_2 5-(4-(3-chloro-4-((3-fluorobenzyl)oxy)anilino)- 2-phenylquinazolin-6-yl)furan-2-carbaldehyde Intermediate_1->Intermediate_2 Pd Catalyst, Base Boronic_Acid 5-formylfuran-2-boronic acid Boronic_Acid->Intermediate_2 Lapatinib Lapatinib Intermediate_2->Lapatinib Reducing Agent Amine 2-(methylsulfonyl)ethylamine Amine->Lapatinib

Figure 1: Experimental workflow for the synthesis of Lapatinib.

II. Quantitative Data Summary

The following tables summarize the typical yields and purity for each step of the lapatinib synthesis.

Table 1: Synthesis of N-(3-chloro-4-((3-fluorophenyl)methoxy)phenyl)-6-iodo-2-phenylquinazolin-4-amine

ParameterValueReference
Starting Materials This compound, 3-chloro-4-(3-fluorobenzyloxy)aniline[8]
Solvent Isopropanol[8]
Reaction Condition Reflux[8]
Typical Yield ~95%[5]
Purity High (Crystallization)[9]

Table 2: Synthesis of 5-(4-(3-chloro-4-((3-fluorobenzyl)oxy)anilino)-2-phenylquinazolin-6-yl)furan-2-carbaldehyde via Suzuki Coupling

ParameterValueReference
Starting Materials N-(3-chloro-4-((3-fluorophenyl)methoxy)phenyl)-6-iodo-2-phenylquinazolin-4-amine, 5-formylfuran-2-boronic acid[6]
Catalyst Palladium on Carbon (Pd/C)[6]
Base Triethylamine[9]
Solvent 1,2-Dimethoxyethane[9]
Typical Yield 96%[6]
Purity ≥97%[10]

Table 3: Synthesis of Lapatinib via Reductive Amination

ParameterValueReference
Starting Materials 5-(4-(3-chloro-4-((3-fluorobenzyl)oxy)anilino)-2-phenylquinazolin-6-yl)furan-2-carbaldehyde, 2-(methylsulfonyl)ethylamine[6]
Reducing Agent Sodium Triacetoxyborohydride or Sodium Borohydride[1][7]
Solvent Methanol or Ethanol[7][11]
Typical Yield 94%[6]
Purity >98%[7]

III. Experimental Protocols

Protocol 1: Synthesis of N-(3-chloro-4-((3-fluorophenyl)methoxy)phenyl)-6-iodo-2-phenylquinazolin-4-amine

  • To a solution of this compound (1 equivalent) in isopropanol, add 3-chloro-4-(3-fluorobenzyloxy)aniline (1 equivalent).[8]

  • Heat the reaction mixture to reflux (approximately 82°C) and maintain for 2-5 hours.[8]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Adjust the pH to approximately 10 with an aqueous ammonia solution.

  • Stir the mixture for 1 hour at room temperature.

  • Filter the resulting precipitate, wash with isopropanol, and dry under vacuum to obtain the product as a pale yellow solid.[9]

Protocol 2: Synthesis of 5-(4-(3-chloro-4-((3-fluorobenzyl)oxy)anilino)-2-phenylquinazolin-6-yl)furan-2-carbaldehyde

  • In a reaction vessel under a nitrogen atmosphere, dissolve N-(3-chloro-4-((3-fluorobenzyl)oxy)phenyl)-6-iodo-2-phenylquinazolin-4-amine (1 equivalent) in 1,2-dimethoxyethane.[9]

  • Add 5-formylfuran-2-boronic acid (1.2 equivalents), triethylamine (2 equivalents), and 10% Palladium on carbon (0.05 equivalents).[9]

  • Heat the reaction mixture to 45-50°C and stir for approximately 15 hours.[9]

  • Monitor the reaction by TLC.

  • After completion, filter the catalyst and quench the filtrate with water.

  • Stir the mixture and collect the precipitate by filtration.

  • Wash the solid with water and dry to yield the aldehyde intermediate.

Protocol 3: Synthesis of Lapatinib

  • Suspend 5-(4-(3-chloro-4-((3-fluorobenzyl)oxy)anilino)-2-phenylquinazolin-6-yl)furan-2-carbaldehyde (1 equivalent) in methanol or ethanol.[7]

  • Add 2-(methylsulfonyl)ethylamine (1.5 equivalents) and triethylamine (1.5 equivalents).

  • Stir the mixture at room temperature for 1 hour to form the imine.

  • Cool the reaction mixture in an ice bath and add sodium borohydride or sodium triacetoxyborohydride (2 equivalents) portion-wise.[7][11]

  • Stir the reaction at room temperature for 1.5 hours.[7]

  • Monitor the reaction by TLC.

  • Upon completion, add 5N aqueous sodium hydroxide solution.[7]

  • Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure to obtain crude lapatinib.

  • Purify the crude product by recrystallization to obtain pure lapatinib.[9]

IV. Signaling Pathway

Lapatinib_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm EGFR EGFR (ErbB1) PI3K PI3K EGFR->PI3K Ras Ras EGFR->Ras HER2 HER2 (ErbB2) HER2->PI3K HER2->Ras Lapatinib Lapatinib Lapatinib->EGFR Inhibits Lapatinib->HER2 Inhibits Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Apoptosis Apoptosis Akt->Apoptosis Inhibits Proliferation Cell Proliferation & Survival mTOR->Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation

Figure 2: Lapatinib's inhibition of EGFR/HER2 signaling pathways.

V. Logical Relationship

Lapatinib_Synthesis_Logic Start This compound Intermediate1 N-(3-chloro-4-((3-fluorophenyl)methoxy)phenyl)- 6-iodo-2-phenylquinazolin-4-amine Start->Intermediate1 Nucleophilic Aromatic Substitution Intermediate2 5-(4-(3-chloro-4-((3-fluorobenzyl)oxy)anilino)- 2-phenylquinazolin-6-yl)furan-2-carbaldehyde Intermediate1->Intermediate2 Suzuki Coupling FinalProduct Lapatinib Intermediate2->FinalProduct Reductive Amination

Figure 3: Logical progression from intermediate to final product.

References

Application Notes and Protocols for N-arylation of 4-chloro-6-iodo-2-phenylquinazoline

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the N-arylation of 4-chloro-6-iodo-2-phenylquinazoline, a key intermediate in the synthesis of various biologically active compounds. The presented methodology utilizes a microwave-mediated, base-free approach, offering a rapid and efficient route to a diverse library of N-aryl-6-iodo-2-phenylquinazolin-4-amines. These compounds are of significant interest in drug discovery, particularly as potential anticancer agents targeting critical signaling pathways. This application note includes comprehensive experimental procedures, quantitative data on reaction yields, and visual representations of the synthetic workflow and relevant biological signaling pathways.

Introduction

Quinazoline derivatives are a prominent class of heterocyclic compounds widely recognized as "privileged scaffolds" in medicinal chemistry due to their diverse pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1] In particular, 4-anilinoquinazolines have been extensively investigated as potent inhibitors of receptor tyrosine kinases (RTKs) such as the Epidermal Growth Factor Receptor (EGFR), which plays a crucial role in cancer cell proliferation, survival, and metastasis.[2][3] The N-arylation of a suitable quinazoline core is a pivotal step in the synthesis of these targeted therapies.

This protocol focuses on the N-arylation of this compound. The presence of the iodine atom at the C6 position and a phenyl group at the C2 position has been associated with enhanced antiproliferative activity.[4] The described microwave-assisted methodology in a THF/H₂O solvent system provides a sustainable and efficient alternative to traditional heating methods, often leading to shorter reaction times and higher yields.[5]

Experimental Protocols

I. Synthesis of this compound (Starting Material)

The synthesis of the starting material, this compound, is a multi-step process beginning with the iodination of anthranilamide.[5]

Step 1: Synthesis of 2-amino-5-iodobenzamide

  • To a suspension of anthranilamide (1.0 eq) in water, add iodine (I₂) and hydrogen peroxide (H₂O₂).

  • Stir the mixture at 50°C for 24 hours.

  • After cooling, collect the precipitate by filtration, wash with water, and dry to afford 2-amino-5-iodobenzamide.

Step 2: Synthesis of 6-iodo-2-phenylquinazolin-4(3H)-one

  • A mixture of 2-amino-5-iodobenzamide (1.0 eq) and benzaldehyde (1.0 eq) in ethanol is refluxed in the presence of a catalytic amount of iodine (I₂).

  • Monitor the reaction by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture and collect the product by filtration. This intermediate is often used in the next step without further purification.[5]

Step 3: Chlorination to this compound

  • To a solution of 6-iodo-2-phenylquinazolin-4(3H)-one (1.0 eq) in a suitable solvent, add trichloroisocyanuric acid (Cl₃CCN) and triphenylphosphine (PPh₃).[5]

  • Reflux the mixture until the reaction is complete (monitored by TLC).

  • After cooling, concentrate the reaction mixture under reduced pressure and purify the residue by column chromatography to yield this compound.

II. Protocol for N-arylation of this compound

This procedure details a microwave-mediated, base-free N-arylation.[5]

Reagents and Equipment:

  • This compound

  • Substituted aniline (1.05 eq)

  • Tetrahydrofuran (THF)

  • Deionized water

  • Microwave reactor

  • Standard laboratory glassware and purification apparatus (column chromatography)

Procedure:

  • In a microwave vial, combine this compound (1.0 eq) and the desired substituted aniline (1.05 eq).

  • Add a 1:1 mixture of THF/H₂O (e.g., 6 mL for a 0.25 mmol scale reaction).

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the reaction mixture at a set temperature (e.g., 100-120°C) for a specified time (typically ranging from 10 minutes to 2 hours), monitoring the pressure.[5][6]

  • After the reaction is complete, cool the vial to room temperature.

  • Extract the reaction mixture with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to obtain the desired N-aryl-6-iodo-2-phenylquinazolin-4-amine.

Data Presentation

The following table summarizes the results of the N-arylation of this compound with various N-methylanilines, demonstrating the efficiency of the microwave-assisted protocol.[6]

EntryN-Methylaniline DerivativeProductReaction TimeTemperature (°C)Isolated Yield (%)
1N-methylaniline6-Iodo-N-methyl-N,2-diphenylquinazolin-4-amine10 min10085
2N,3-dimethylaniline6-Iodo-N-methyl-2-phenyl-N-(m-tolyl)quinazolin-4-amine10 min10088
33-Methoxy-N-methylanilineN-(3-methoxyphenyl)-6-iodo-N-methyl-2-phenylquinazolin-4-amine10 min10084
43-Fluoro-N-methylanilineN-(3-fluorophenyl)-6-iodo-N-methyl-2-phenylquinazolin-4-amine20 min10072
53-Bromo-N-methylanilineN-(3-bromophenyl)-6-iodo-N-methyl-2-phenylquinazolin-4-amine40 min12073
64-Methoxy-N-methylanilineN-(4-methoxyphenyl)-6-iodo-N-methyl-2-phenylquinazolin-4-amine10 min10091

Mandatory Visualizations

Reaction Workflow

G cluster_start Starting Material Synthesis cluster_main N-Arylation Protocol A 2-Amino-5-iodobenzamide B 6-Iodo-2-phenylquinazolin-4(3H)-one A->B Cyclocondensation with Benzaldehyde C This compound B->C Chlorination (Cl3CCN/PPh3) E Microwave Vial C->E D Substituted Aniline D->E F Microwave Irradiation (THF/H2O, 100-120°C) E->F G Workup & Purification (Extraction, Chromatography) F->G H N-Aryl-6-iodo-2-phenylquinazolin-4-amine G->H

Caption: Workflow for the synthesis and N-arylation of this compound.

Signaling Pathways

N-arylated quinazolines often exert their anticancer effects by inhibiting key signaling pathways involved in cell growth and proliferation. Two such pathways are the EGFR and Hippo signaling pathways.

EGFR Signaling Pathway

EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K Ligand Growth Factor (EGF) Ligand->EGFR RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Gene Transcription (Proliferation, Survival) ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation Inhibitor N-Aryl-Quinazoline (e.g., Gefitinib, Erlotinib) Inhibitor->EGFR Inhibition

Caption: Inhibition of the EGFR signaling pathway by N-aryl-quinazoline derivatives.

Hippo Signaling Pathway

Hippo_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus MST1_2 MST1/2 LATS1_2 LATS1/2 MST1_2->LATS1_2 Phosphorylates YAP_TAZ YAP/TAZ LATS1_2->YAP_TAZ Phosphorylates YAP_TAZ_P p-YAP/TAZ (Inactive) YAP_TAZ->YAP_TAZ_P TEAD TEAD YAP_TAZ->TEAD Oncogenes Oncogene Transcription (Cell Proliferation) TEAD->Oncogenes Activator N-Aryl Sulphonamide Quinazoline Derivative Activator->LATS1_2 Activates

Caption: Activation of the Hippo signaling pathway by certain quinazoline derivatives.[6]

Conclusion

The microwave-assisted N-arylation of this compound provides a robust and efficient method for the synthesis of a wide array of 4-anilinoquinazoline derivatives. This protocol is characterized by short reaction times, high yields, and operational simplicity. The resulting compounds are valuable scaffolds in the development of targeted anticancer therapies, particularly as inhibitors of the EGFR signaling pathway and modulators of the Hippo pathway. The detailed procedures and data presented herein serve as a valuable resource for researchers in synthetic medicinal chemistry and drug discovery.

References

Application Notes and Protocols: Microwave-Assisted Synthesis of 4-Anilinoquinazoline Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the efficient synthesis of 4-anilinoquinazoline derivatives using microwave-assisted organic synthesis (MAOS). These compounds are of significant interest in drug discovery, particularly as potent inhibitors of receptor tyrosine kinases (RTKs) such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), which are pivotal in cancer progression.[1][2][3]

The methodologies described herein offer a rapid and effective alternative to conventional heating methods, often resulting in higher yields and shorter reaction times.[4][5]

Quantitative Data Summary

The following tables summarize key quantitative data for a selection of synthesized 4-anilinoquinazoline derivatives, highlighting their biological activity against various cancer cell lines and their inhibitory concentrations against key kinases.

Table 1: EGFR and VEGFR-2 Inhibitory Activity of Selected 4-Anilinoquinazoline Derivatives

CompoundTarget KinaseIC50 (µM)Reference
15aEGFR0.13[1]
VEGFR-20.56[1]
15bEGFR0.15[1]
VEGFR-21.81[1]
15eEGFR0.69[1]
VEGFR-20.87[1]
14dEGFR L858R/T790M/C797S0.75[6]
EGFR 19del/T790M/C797S0.09[6]
8aEGFR-
VEGFR-2-
30A431 Cell Line3.5[7]
33A431 Cell Line3[7]
8fEGFR-TK0.119[8]
9EGFR-TK0.115[8]
19hEGFR0.00047[9]
40VEGFR-20.0464[10]
PDGFR-β0.6736[10]
EGFR0.3848[10]

Table 2: Anti-proliferative Activity of Selected 4-Anilinoquinazoline Derivatives Against Cancer Cell Lines

CompoundCell LineIC50 (µM)Reference
15bHT-29 (Colon)5.27[1]
MCF-7 (Breast)4.41[1]
H460 (Lung)11.95[1]
8aA431 (Skin)2.62
RB1HCT116 (Colon)Potent[11]
K562 (Leukemia)Potent[11]
SKBR3 (Breast)Potent[11]
1fHeLa (Cervical)10.18[12]
BGC823 (Gastric)8.32[12]
2iHeLa (Cervical)7.15[12]
BGC823 (Gastric)4.65[12]
DW-8HCT116 (Colon)8.50[13]
HT29 (Colon)5.80[13]
SW620 (Colon)6.15[13]
21A549 (Lung)7.588[10]
25A549 (Lung)8.619[10]
27A549 (Lung)6.936[10]
37A549 (Lung)8.516[10]
19hA549 (Lung)Sub-micromolar[9]
HT-29 (Colon)Sub-micromolar[9]

Table 3: Comparison of Conventional vs. Microwave-Assisted Synthesis

CompoundMethodReaction TimeYield (%)Reference
5bConventional12 h37.3[4]
5bMicrowave10 min-[4]
5a-5gConventional12 h-[4]
5a-5gMicrowave20 minHigher Yields[4]
71aConventional30 h55[14]
71aMicrowave1.5 h78[14]

Experimental Protocols

General Protocol for Microwave-Assisted Synthesis of 4-Anilinoquinazoline Derivatives

This protocol outlines a general procedure for the synthesis of 4-anilinoquinazoline derivatives from a 4-chloroquinazoline precursor and a substituted aniline.

Materials:

  • Substituted 4-chloroquinazoline

  • Substituted aniline

  • Solvent (e.g., 2-propanol, isopropanol)

  • Microwave reactor vials

  • Stir bar

  • Microwave synthesizer

Procedure:

  • In a microwave reactor vial, combine the substituted 4-chloroquinazoline (1.0 mmol) and the substituted aniline (1.2 mmol).

  • Add a magnetic stir bar to the vial.

  • Add the solvent (e.g., 2-propanol, 5-10 mL).

  • Seal the vial with a cap.

  • Place the vial in the cavity of the microwave synthesizer.

  • Set the reaction parameters:

    • Temperature: 80-120°C

    • Power: 60-150 W

    • Time: 10-30 minutes

  • After the reaction is complete, allow the vial to cool to room temperature.

  • The resulting mixture may precipitate the product upon cooling. If so, collect the solid by filtration.

  • If no precipitate forms, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

  • Characterize the final product using techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.[11]

Visualizations

Chemical Reaction Scheme

The following diagram illustrates the general reaction for the microwave-assisted synthesis of 4-anilinoquinazoline derivatives.

G reactant1 4-Chloroquinazoline reaction_node + reactant1->reaction_node reactant2 Substituted Aniline reactant2->reaction_node product 4-Anilinoquinazoline Derivative hcl HCl reaction_arrow Microwave 2-Propanol product_node + reaction_arrow->product_node G EGF EGF Ligand EGFR EGFR EGF->EGFR Dimerization Dimerization & Autophosphorylation EGFR->Dimerization Anilinoquinazoline 4-Anilinoquinazoline Derivative Anilinoquinazoline->Dimerization Inhibits Downstream Downstream Signaling (e.g., RAS-RAF-MEK-ERK) Dimerization->Downstream Proliferation Cell Proliferation, Survival, Angiogenesis Downstream->Proliferation G Synthesis Microwave-Assisted Synthesis Purification Purification (Recrystallization/ Chromatography) Synthesis->Purification Characterization Characterization (NMR, MS) Purification->Characterization Biological_Eval Biological Evaluation (Kinase Assays, Cell Proliferation Assays) Characterization->Biological_Eval Data_Analysis Data Analysis (IC50 Determination) Biological_Eval->Data_Analysis

References

Application Notes and Protocols: Regioselective Sonogashira Coupling of 4-Chloro-6-iodo-2-phenylquinazoline

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed experimental procedure for the regioselective Sonogashira coupling of 4-Chloro-6-iodo-2-phenylquinazoline with a terminal alkyne. The protocol leverages the differential reactivity of aryl halides in palladium-catalyzed cross-coupling reactions to achieve selective functionalization at the C-6 position. This method is highly valuable for the synthesis of novel quinazoline derivatives, a scaffold of significant interest in medicinal chemistry and drug development.

Introduction

The Sonogashira coupling is a powerful and versatile cross-coupling reaction used to form a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[1] This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base.[2] For substrates containing multiple halogen substituents, the reaction can proceed with high regioselectivity based on the relative reactivity of the carbon-halogen bonds (I > Br > Cl > F).[1]

In the case of this compound, the carbon-iodine bond at the C-6 position is significantly more reactive towards oxidative addition to the palladium(0) catalyst than the carbon-chlorine bond at the C-4 position. This inherent difference in reactivity allows for the selective alkynylation at the C-6 position while leaving the C-4 chloro substituent intact for potential subsequent transformations. This application note outlines a robust protocol for this selective transformation.

Reaction Scheme

G cluster_copper Copper Cycle A Pd(0)L2 B Oxidative Addition A->B Ar-I C Ar-Pd(II)-I(L2) B->C D Transmetalation C->D Cu-alkyne E Ar-Pd(II)-alkyne(L2) D->E F Reductive Elimination E->F F->A G Ar-alkyne F->G H Cu-alkyne H->D I Terminal Alkyne I->H CuI, Base J CuI K Base L This compound L->B G A Reagent Preparation (Under Inert Atmosphere) B Reaction Setup (Addition of Reagents and Solvent) A->B C Reaction Monitoring (TLC) B->C D Work-up (Quenching and Extraction) C->D E Purification (Column Chromatography) D->E F Product Characterization (NMR, MS) E->F

References

Application Notes and Protocols for the Suzuki-Miyaura Reaction of 4-Chloro-6-iodo-2-phenylquinazoline

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance.[1][2] This powerful palladium-catalyzed reaction is particularly valuable in medicinal chemistry and materials science for the construction of complex molecular architectures.[3] Quinazoline derivatives are a prominent class of heterocyclic compounds that exhibit a wide range of biological activities, making them attractive scaffolds in drug discovery.[4] The selective functionalization of halogenated quinazolines via Suzuki-Miyaura coupling allows for the synthesis of diverse libraries of novel compounds for biological screening.[1][5]

This document provides detailed application notes and a comprehensive protocol for the selective Suzuki-Miyaura cross-coupling reaction of 4-Chloro-6-iodo-2-phenylquinazoline. Due to the differential reactivity of the carbon-halogen bonds (C-I > C-Br >> C-Cl), the Suzuki-Miyaura reaction can be performed selectively at the more reactive 6-iodo position, leaving the 4-chloro position available for subsequent transformations.[5][6]

Reaction Principle

The Suzuki-Miyaura reaction involves the palladium-catalyzed coupling of an organoboron compound (typically a boronic acid or a boronic ester) with an organic halide or triflate.[2] The catalytic cycle generally proceeds through three key steps: oxidative addition of the organic halide to a Pd(0) complex, transmetalation of the organoboron species, and reductive elimination to form the new carbon-carbon bond and regenerate the Pd(0) catalyst.[2][7]

Experimental Workflow

The general experimental workflow for the Suzuki-Miyaura reaction of this compound is depicted below.

Suzuki_Miyaura_Workflow reagents Reactant & Reagent Preparation - this compound - Arylboronic Acid - Palladium Catalyst - Base - Solvent reaction Reaction Setup & Execution - Inert Atmosphere (N2 or Ar) - Dissolve reactants in solvent - Add catalyst and base - Heat to desired temperature (Conventional or Microwave) reagents->reaction monitoring Reaction Monitoring - Thin Layer Chromatography (TLC) - or LC-MS reaction->monitoring workup Work-up - Cool reaction mixture - Aqueous extraction - Dry organic layer monitoring->workup purification Purification - Column Chromatography - or Recrystallization workup->purification analysis Product Characterization - NMR Spectroscopy - Mass Spectrometry purification->analysis

Caption: Experimental workflow for the Suzuki-Miyaura cross-coupling reaction.

Recommended Reaction Conditions

Based on analogous reactions with 6-iodoquinazoline derivatives, the following conditions are recommended for the selective Suzuki-Miyaura coupling at the C-6 position of this compound.[8] Both conventional heating and microwave irradiation protocols are provided.

Table 1: Reagents and Stoichiometry

ReagentMolar EquivalentsPurpose
This compound1.0Substrate
Arylboronic Acid1.1 - 1.5Coupling Partner
Palladium Catalyst (e.g., Pd(PPh₃)₄)0.02 - 0.05Catalyst
Base (e.g., K₂CO₃ or Na₂CO₃)2.0 - 3.0Activates Boronic Acid
Solvent (e.g., DME, Dioxane/H₂O)-Reaction Medium

Table 2: Comparative Protocols - Conventional vs. Microwave Heating

ParameterConventional Heating ProtocolMicrowave-Assisted Protocol
Catalyst Pd(PPh₃)₄Pd(PPh₃)₄
Base K₂CO₃Na₂CO₃
Solvent Dioxane/H₂O (e.g., 4:1 v/v)Ethylene Glycol Dimethyl Ether (DME)
Temperature 80 - 100 °C80 - 120 °C
Reaction Time 4 - 24 hours15 - 45 minutes
Atmosphere Inert (Nitrogen or Argon)Inert (Nitrogen or Argon)
Typical Yields Moderate to HighGood to Excellent

Detailed Experimental Protocol (Microwave-Assisted)

This protocol is adapted from a similar procedure for the Suzuki coupling of a 6-iodoquinazolinone derivative and is expected to provide high yields and short reaction times.[8]

Materials:

  • This compound

  • Arylboronic acid (1.1 eq)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.04 eq)

  • Sodium Carbonate (Na₂CO₃) (2.5 eq)

  • Anhydrous Ethylene Glycol Dimethyl Ether (DME)

  • Microwave vial with a stir bar

  • Microwave reactor

Procedure:

  • To a microwave vial, add this compound (1.0 mmol, 1.0 eq).

  • Add the desired arylboronic acid (1.1 mmol, 1.1 eq).

  • Add sodium carbonate (2.5 mmol, 2.5 eq).

  • Add tetrakis(triphenylphosphine)palladium(0) (0.04 mmol, 0.04 eq).

  • Add anhydrous DME (e.g., 5 mL).

  • Seal the vial and purge with nitrogen or argon.

  • Place the vial in the microwave reactor and irradiate at 80-120 °C for 20-30 minutes.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • Dilute the mixture with ethyl acetate and water.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2x).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the desired 6-aryl-4-chloro-2-phenylquinazoline.

Signaling Pathway Diagram (Catalytic Cycle)

The following diagram illustrates the generally accepted catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Suzuki_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L_n pdi R-Pd(II)L_n-X pd0->pdi Oxidative Addition pdii R-Pd(II)L_n-R' pdi->pdii Transmetalation pdii->pd0 Reductive Elimination product R-R' (6-Aryl-4-chloro-2-phenylquinazoline) rx R-X (this compound) boronic R'-B(OH)₂ (Arylboronic Acid) + Base

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting and Considerations

  • Low Yield: If the reaction yield is low, consider increasing the amount of boronic acid, using a different palladium catalyst/ligand system (e.g., Pd(dppf)Cl₂), or a stronger base (e.g., K₃PO₄). The reaction time or temperature may also need to be optimized.

  • Homocoupling of Boronic Acid: To minimize the formation of boronic acid homocoupling byproducts, ensure the reaction is carried out under a strictly inert atmosphere.

  • Dehalogenation: Reductive dehalogenation of the starting material can sometimes be observed. Using degassed solvents and maintaining an inert atmosphere can help to mitigate this side reaction.

  • Catalyst Activity: Ensure the palladium catalyst is active. Pd(PPh₃)₄ can degrade upon exposure to air and light. It is recommended to use fresh catalyst or store it properly.

By following these guidelines and protocols, researchers can effectively utilize the Suzuki-Miyaura reaction for the selective synthesis of novel 6-aryl-4-chloro-2-phenylquinazoline derivatives, paving the way for the development of new therapeutic agents and functional materials.

References

Developing Novel Kinase Inhibitors from 4-Chloro-6-iodo-2-phenylquinazoline: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the development of novel kinase inhibitors derived from the versatile chemical scaffold, 4-Chloro-6-iodo-2-phenylquinazoline. This starting material offers strategic positions for chemical modification to explore structure-activity relationships (SAR) and develop potent and selective kinase inhibitors, particularly targeting key enzymes in oncogenic signaling pathways such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).

Application Notes

The this compound scaffold is a privileged structure in medicinal chemistry for the development of kinase inhibitors. The chlorine atom at the 4-position is susceptible to nucleophilic substitution, allowing for the introduction of various amine-containing moieties, such as anilines, which are crucial for binding to the hinge region of the kinase ATP-binding pocket. The iodine atom at the 6-position provides a handle for further diversification through cross-coupling reactions like Suzuki or Sonogashira, enabling the exploration of the solvent-exposed region of the kinase and potentially enhancing potency and selectivity.

Recent studies have demonstrated that derivatives of 6-iodoquinazoline can act as potent dual inhibitors of EGFR and VEGFR-2, key mediators of tumor growth and angiogenesis.[1][2] The strategic placement of substituents on the 2-phenyl ring and the 4-anilino moiety, coupled with modifications at the 6-position, allows for fine-tuning of the inhibitory activity against wild-type and mutant forms of these kinases.[1][3]

Structure-Activity Relationship (SAR) Insights
  • 4-Position: Substitution with various anilines is a common and effective strategy. The nature and position of substituents on the aniline ring significantly impact the inhibitory potency.

  • 6-Position: The iodo group can be replaced with various aryl, heteroaryl, or alkyl groups via cross-coupling reactions. This position is critical for modulating selectivity and overcoming drug resistance. For instance, the introduction of specific side chains at this position has been shown to be effective against the T790M mutant of EGFR.[1]

  • 2-Position: The phenyl group at this position contributes to the overall binding affinity. Modifications to this ring are also a viable strategy for optimizing inhibitor properties.

Quantitative Data Summary

The following tables summarize the in vitro inhibitory activities of representative kinase inhibitors derived from 6-iodoquinazoline scaffolds against key cancer-related kinases.

Table 1: Inhibitory Activity of 6-Iodoquinazoline Derivatives against EGFR and VEGFR-2

Compound IDTarget KinaseIC50 (µM)Reference
9c EGFR (Wild-Type)0.15[1]
9c EGFR (T790M Mutant)0.22[1]
9c VEGFR-20.85[1]
9d EGFR (Wild-Type)0.20[1]
9d EGFR (T790M Mutant)0.26[1]
9d VEGFR-20.90[1]
13e EGFR (T790M Mutant)0.30[2]
13e VEGFR-20.90[2]
7c EGFR (T790M Mutant)0.35[2]
7c VEGFR-21.25[2]

Table 2: Cytotoxicity of 6-Iodoquinazoline Derivatives against Cancer Cell Lines

Compound IDCell LineEC50 (µM)Reference
9c HepG2 (Liver Cancer)5.00[1]
9c MCF-7 (Breast Cancer)6.00[1]
9c HCT116 (Colon Cancer)5.17[1]
9c A549 (Lung Cancer)5.25[1]
13e HepG2 (Liver Cancer)5.70[2]
13e MCF-7 (Breast Cancer)7.15[2]
13e HCT116 (Colon Cancer)5.76[2]
13e A549 (Lung Cancer)6.50[2]

Experimental Protocols

A. Synthesis of Novel Kinase Inhibitors

This protocol describes a general two-step synthesis of a 4-anilino-6-aryl-2-phenylquinazoline derivative starting from this compound.

Step 1: Synthesis of N-(substituted-phenyl)-6-iodo-2-phenylquinazolin-4-amine

  • To a solution of this compound (1.0 mmol) in isopropanol (20 mL), add the desired substituted aniline (1.2 mmol).

  • Add a catalytic amount of concentrated hydrochloric acid (2-3 drops).

  • Reflux the reaction mixture for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Filter the resulting precipitate, wash with cold isopropanol, and then with diethyl ether.

  • Dry the solid under vacuum to obtain the N-(substituted-phenyl)-6-iodo-2-phenylquinazolin-4-amine derivative.

  • Purify the product by column chromatography on silica gel if necessary.

Step 2: Suzuki Coupling for the Synthesis of 4-anilino-6-aryl-2-phenylquinazoline derivatives

  • In a reaction vessel, combine N-(substituted-phenyl)-6-iodo-2-phenylquinazolin-4-amine (1.0 mmol), the desired arylboronic acid (1.5 mmol), and a palladium catalyst such as Pd(PPh₃)₄ (0.05 mmol).

  • Add a base, for example, aqueous sodium carbonate solution (2 M, 2.0 mL).

  • Add a solvent mixture, typically 1,4-dioxane/water (4:1, 15 mL).

  • Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.

  • Heat the reaction mixture at 80-90 °C for 12-16 hours under an inert atmosphere.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the mixture to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the final 4-anilino-6-aryl-2-phenylquinazoline derivative.

B. In Vitro Kinase Inhibition Assay Protocol (General)

This protocol provides a general method for assessing the inhibitory activity of the synthesized compounds against a target kinase (e.g., EGFR, VEGFR-2).

  • Prepare Reagents:

    • Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20).

    • Recombinant human kinase (e.g., EGFR, VEGFR-2).

    • Peptide substrate specific for the kinase.

    • ATP solution (prepare fresh).

    • Test compounds dissolved in DMSO to create a stock solution (e.g., 10 mM), followed by serial dilutions.

    • Detection reagent (e.g., ADP-Glo™ Kinase Assay kit from Promega, or similar).

  • Assay Procedure:

    • Add 5 µL of the test compound at various concentrations to the wells of a 384-well plate. Include a positive control (a known inhibitor) and a negative control (DMSO vehicle).

    • Add 10 µL of a solution containing the kinase and substrate in kinase buffer to each well.

    • Incubate for 15 minutes at room temperature.

    • Initiate the kinase reaction by adding 10 µL of ATP solution. The final ATP concentration should be close to the Km value for the specific kinase.

    • Incubate the reaction mixture for 60 minutes at 30 °C.

    • Stop the reaction and detect the amount of ADP produced by adding the detection reagent according to the manufacturer's instructions.

    • Measure the luminescence or fluorescence signal using a plate reader.

  • Data Analysis:

    • Calculate the percentage of kinase inhibition for each compound concentration relative to the DMSO control.

    • Plot the percentage of inhibition against the logarithm of the compound concentration.

    • Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).

Visualizations

G cluster_synthesis Synthesis Workflow A 4-Chloro-6-iodo- 2-phenylquinazoline C Nucleophilic Substitution A->C B Substituted Aniline B->C D N-(substituted-phenyl)- 6-iodo-2-phenylquinazolin-4-amine C->D F Suzuki Coupling D->F E Arylboronic Acid E->F G Novel Kinase Inhibitor F->G

Caption: Synthetic workflow for novel kinase inhibitors.

G cluster_assay Kinase Inhibition Assay Workflow A Prepare Reagents (Kinase, Substrate, ATP, Inhibitor) B Dispense Inhibitor and Kinase/Substrate Mix A->B C Initiate Reaction with ATP B->C D Incubate at 30°C C->D E Stop Reaction & Add Detection Reagent D->E F Measure Signal (Luminescence/Fluorescence) E->F G Calculate IC50 F->G

Caption: In vitro kinase inhibition assay workflow.

G cluster_pathway Targeted Signaling Pathways GF Growth Factor (EGF, VEGF) RTK Receptor Tyrosine Kinase (EGFR, VEGFR-2) GF->RTK P Phosphorylation RTK->P Inhibitor Quinazoline Inhibitor Inhibitor->RTK Inhibition Downstream Downstream Signaling (e.g., RAS-RAF-MEK-ERK, PI3K-AKT) P->Downstream Response Cellular Response (Proliferation, Angiogenesis, Survival) Downstream->Response

Caption: Inhibition of RTK signaling pathways.

References

Application Notes and Protocols: 4-Chloro-6-iodo-2-phenylquinazoline in the Synthesis of Antimicrobial Agents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and potential application of 4-chloro-6-iodo-2-phenylquinazoline as a key intermediate in the development of novel antimicrobial agents. The protocols outlined below are based on established synthetic methodologies and antimicrobial screening practices.

Introduction

The quinazoline scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The introduction of a phenyl group at the 2-position, a halogen at the 6-position (iodine), and a reactive chloro group at the 4-position creates a versatile building block, this compound, for the synthesis of a diverse library of compounds. The 4-chloro position is particularly susceptible to nucleophilic substitution, allowing for the introduction of various functionalities to modulate the antimicrobial activity and pharmacokinetic properties of the resulting molecules.

Recent studies on analogous N,2-diphenylquinazolin-4-amine derivatives have demonstrated promising antibacterial and antifungal activities, suggesting that derivatives of this compound could also exhibit significant antimicrobial potential. The proposed mechanism of action for many quinazoline-based antimicrobials involves the inhibition of bacterial DNA gyrase, an essential enzyme for DNA replication.[1][2][3]

Data Presentation

The following table summarizes the antimicrobial activity of a series of N,2-diphenylquinazolin-4-amine derivatives, which are structurally analogous to the compounds that can be synthesized from this compound. This data is presented to illustrate the potential antimicrobial efficacy of this class of compounds. The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial drug that will inhibit the visible growth of a microorganism after overnight incubation.

Table 1: Minimum Inhibitory Concentration (MIC) of Analogous N,2-Diphenylquinazolin-4-amine Derivatives (µg/mL) [3]

Compound IDR-group on AnilineS. aureusB. subtilisL. rhamnosusE. coliP. aeruginosaC. albicans
3a H125250125250500125
3b 4-CH₃62.512562.512525062.5
3c 4-OCH₃31.262.531.262.512562.5
3d 4-F15.631.215.631.262.531.2
3e 3-Cl3.97.87.815.631.215.6
3f 4-Br7.815.67.815.631.215.6
3g 4-NH₂62.512562.512562.562.5
Ciprofloxacin -0.5120.251-
Fluconazole ------8

Data is adapted from a study on N,2-diphenylquinazolin-4-amines and serves as a representative example.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes the synthesis of the key intermediate, this compound, from 2-amino-5-iodobenzamide.

Materials:

  • 2-amino-5-iodobenzamide

  • Benzaldehyde

  • Iodine

  • Trichloromethylacetonitrile (Cl3CCN)

  • Triphenylphosphine (PPh3)

  • Solvents (e.g., appropriate for cyclocondensation and chlorination)

Procedure:

  • Cyclocondensation: A mixture of 2-amino-5-iodobenzamide and benzaldehyde is subjected to cyclocondensation followed by dehydrogenation promoted by iodine to yield 6-iodo-2-phenylquinazolin-4(3H)-one.

  • Chlorination: The resulting 6-iodo-2-phenylquinazolin-4(3H)-one is then chlorinated using a combination of trichloromethylacetonitrile and triphenylphosphine to afford this compound. The product is purified by recrystallization or column chromatography.

Protocol 2: Synthesis of N-Substituted-6-iodo-2-phenylquinazolin-4-amines

This protocol provides a general method for the synthesis of potential antimicrobial agents via nucleophilic substitution of the chloro group in this compound with various amines.

Materials:

  • This compound

  • Substituted anilines or other primary/secondary amines

  • Solvent (e.g., ethanol, isopropanol, or DMF)

  • Base (e.g., triethylamine or diisopropylethylamine, optional)

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1 equivalent) in a suitable solvent.

  • Nucleophilic Substitution: Add the desired substituted amine (1.1 equivalents) to the solution. If the amine salt is used, add a non-nucleophilic base like triethylamine (1.2 equivalents).

  • Reaction Conditions: The reaction mixture is typically stirred at reflux for a period ranging from 2 to 24 hours, depending on the reactivity of the amine. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature. The precipitated product can be collected by filtration. If no precipitate forms, the solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).

  • Characterization: The structure of the synthesized compounds should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 3: Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of the synthesized compounds against a panel of microorganisms.

Materials:

  • Synthesized compounds

  • Bacterial and fungal strains

  • Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi)

  • 96-well microtiter plates

  • Standard antimicrobial agents (e.g., ciprofloxacin for bacteria, fluconazole for fungi)

  • Dimethyl sulfoxide (DMSO) for dissolving compounds

  • Spectrophotometer (for reading optical density)

Procedure:

  • Preparation of Inoculum: Prepare a standardized inoculum of each microbial strain to a concentration of approximately 5 x 10⁵ CFU/mL in the appropriate broth.

  • Serial Dilutions: Prepare a stock solution of each synthesized compound in DMSO. Perform two-fold serial dilutions of the compounds in the appropriate broth in a 96-well microtiter plate to obtain a range of concentrations.

  • Inoculation: Add the standardized microbial inoculum to each well of the microtiter plate. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.

  • Determination of MIC: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed. This can be assessed visually or by measuring the optical density at 600 nm.

Visualizations

Synthesis_Workflow cluster_synthesis Synthesis of Antimicrobial Agents Start 2-Amino-5-iodobenzamide Intermediate1 6-Iodo-2-phenylquinazolin-4(3H)-one Start->Intermediate1 Benzaldehyde, I₂ Intermediate2 This compound Intermediate1->Intermediate2 Cl₃CCN, PPh₃ Final_Products N-Substituted-6-iodo-2-phenylquinazolin-4-amines (Antimicrobial Agents) Intermediate2->Final_Products R-NH₂ (Nucleophilic Substitution)

Caption: Synthetic pathway for antimicrobial agents from 2-amino-5-iodobenzamide.

Mechanism_of_Action cluster_moa Proposed Mechanism of Antimicrobial Action Drug N-Substituted-6-iodo-2-phenylquinazolin-4-amine Target Bacterial DNA Gyrase (GyrA & GyrB subunits) Drug->Target Inhibition Process1 DNA Supercoiling Target->Process1 Essential for Process2 DNA Replication Process1->Process2 Required for Effect Inhibition of Bacterial Growth (Bacteriostatic/Bactericidal Effect) Process2->Effect Leads to

Caption: Inhibition of DNA gyrase by quinazoline derivatives.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-Chloro-6-iodo-2-phenylquinazoline

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides detailed troubleshooting, frequently asked questions (FAQs), and experimental protocols to improve the yield and purity of 4-Chloro-6-iodo-2-phenylquinazoline. This intermediate is crucial in the synthesis of various biologically active compounds.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most prevalent and reliable method is a two-step synthesis. It begins with the cyclocondensation of 2-amino-5-iodobenzamide with benzaldehyde, which is then dehydrogenated to form the 2-phenyl-6-iodoquinazolin-4(3H)-one intermediate. This intermediate is subsequently chlorinated to yield the final product, this compound.[1][2]

Q2: What are the most critical parameters affecting the overall yield?

A2: Several factors can significantly impact your yield:

  • Purity of Starting Materials: Ensure 2-amino-5-iodobenzamide and the chlorinating agents are pure and anhydrous.

  • Choice of Chlorinating Agent: The selection of the chlorinating agent (e.g., POCl₃, SOCl₂, or Cl₃CCN/PPh₃) is critical. Harsher reagents like phosphorus oxychloride (POCl₃) may require more stringent temperature control to prevent side product formation.[2][3]

  • Reaction Conditions: Temperature and reaction time for both the cyclocondensation and chlorination steps must be carefully optimized.

  • Work-up Procedure: Inefficient extraction or premature product precipitation during quenching can lead to significant product loss.

Q3: How can I effectively monitor the reaction progress?

A3: Thin-Layer Chromatography (TLC) is the most effective method for monitoring the progress of both reaction steps.[1] Use a suitable solvent system (e.g., hexane/ethyl acetate) to clearly resolve the starting material, intermediate, and final product. The disappearance of the starting material spot is a key indicator of reaction completion.

Q4: What are the likely impurities or side products?

A4: The most common impurity is the unreacted starting material from the chlorination step, 2-phenyl-6-iodoquinazolin-4(3H)-one. This typically results from an incomplete reaction. Overly harsh reaction conditions, particularly during chlorination, can also lead to the formation of unidentified, often tarry, degradation byproducts.

Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis.

dot

G start Low Yield or Impure Product step_check In Which Step is the Issue? start->step_check chlorination Problem in Chlorination Step step_check->chlorination Chlorination cyclization Problem in Cyclocondensation Step step_check->cyclization Cyclocondensation incomplete_rxn TLC Shows Starting Material (Incomplete Reaction) chlorination->incomplete_rxn degradation TLC Shows Streaking/Tarry Mass (Product Degradation) chlorination->degradation sol_cyclization 1. Verify purity of 2-amino-5-iodobenzamide. 2. Ensure correct stoichiometry of iodine for dehydrogenation. 3. Confirm adequate reflux time and temperature. cyclization->sol_cyclization Solution sol_incomplete 1. Check purity/activity of chlorinating agent. 2. Increase reaction time or temperature moderately. 3. Consider a more reactive agent (e.g., POCl₃). incomplete_rxn->sol_incomplete Solution sol_degradation 1. Reduce reaction temperature. 2. Use a milder chlorinating agent (e.g., Cl₃CCN/PPh₃). 3. Ensure slow, controlled quenching on ice. degradation->sol_degradation Solution

Caption: Troubleshooting logic for the synthesis of this compound.

Problem: My overall yield is low, and I suspect the chlorination step.

  • Possible Cause 1: Incomplete Reaction.

    • Diagnosis: Your TLC plate shows a significant spot corresponding to the 2-phenyl-6-iodoquinazolin-4(3H)-one starting material.

    • Solution:

      • Verify Reagent Quality: Ensure your chlorinating agent (e.g., POCl₃, SOCl₂) is fresh and has not been degraded by moisture.

      • Extend Reaction Time: Continue to reflux the reaction, monitoring every 1-2 hours by TLC until the starting material is consumed.

      • Increase Temperature: If extending the time is ineffective, cautiously increase the reflux temperature, but be mindful of potential degradation.

  • Possible Cause 2: Product Degradation.

    • Diagnosis: The reaction mixture has turned dark or tarry, and the TLC plate shows streaking or multiple new, unidentified spots.

    • Solution:

      • Use Milder Conditions: If using a strong agent like POCl₃, consider switching to a milder system such as trichloroacetonitrile/triphenylphosphine (Cl₃CCN/PPh₃).[2]

      • Control Temperature: Maintain a steady, controlled reflux. Avoid overheating, which can accelerate decomposition.

      • Careful Work-up: The quenching step is critical. Pour the reaction mixture slowly into a vigorously stirred vessel of ice water to dissipate heat and prevent localized degradation.[1]

Problem: The yield of my intermediate, 2-phenyl-6-iodoquinazolin-4(3H)-one, is poor.

  • Possible Cause: Inefficient Cyclocondensation or Dehydrogenation.

    • Diagnosis: The reaction does not proceed to completion, or significant side products are observed after the reflux in ethanol.

    • Solution:

      • Check Starting Materials: Use high-purity 2-amino-5-iodobenzamide and benzaldehyde.

      • Verify Iodine Stoichiometry: Iodine acts as the promoter for the dehydrogenation step. Ensure that at least two equivalents are used as reported in literature protocols.[1]

      • Ensure Sufficient Reflux: The reaction typically requires several hours under reflux. Confirm that the reaction has been heated for the recommended duration (e.g., 7-8 hours).[1]

Data Presentation: Comparison of Synthetic Methods

The following table summarizes yields reported for key steps in and related to the synthesis of this compound.

StepReactants & ReagentsProductYieldReference
Iodination Anthranilamide, I₂, H₂O₂2-Amino-5-iodobenzamide89%[2]
Cyclocondensation & Chlorination 2-Amino-5-iodobenzamide, Benzaldehyde, I₂ then Cl₃CCN/PPh₃This compound46% (over two steps)[2]
Chlorination 6-Iodoquinazolin-4-ol, SOCl₂, DMF4-Chloro-6-iodoquinazoline99%[3]
Chlorination 6-Iodoquinazolin-4-ol, Oxalyl chloride, DMF, DCE4-Chloro-6-iodoquinazoline99%[3]
Chlorination 2-Phenyl-6-iodoquinazolin-4(3H)-one, POCl₃, NEt₃This compoundYield not explicitly stated, but is a viable method.[1][4]

Note: The 99% yields for chlorination were reported for the analog without the 2-phenyl group, but indicate that the chlorination step can be highly efficient under optimized conditions.[3]

Experimental Protocols & Workflow

dot

G cluster_0 Step 1: Precursor Synthesis cluster_1 Step 2: Chlorination A 2-Amino-5-iodobenzamide + Benzaldehyde B Add I₂ (2 equiv.) in Ethanol A->B C Reflux for 7-8 hours B->C D Cool and Collect Precipitate C->D E 2-Phenyl-6-iodoquinazolin-4(3H)-one D->E F Suspend Precursor (E) in POCl₃ E->F Purified Intermediate G Add NEt₃ (dropwise) F->G H Reflux for 6 hours G->H I Cool, Quench on Ice-Water H->I J Extract with Chloroform I->J K This compound J->K

Caption: Experimental workflow for the two-step synthesis of this compound.

Protocol 1: Synthesis of 2-Phenyl-6-iodoquinazolin-4(3H)-one (Precursor) [1]

  • Combine 2-amino-5-iodobenzamide (1.0 eq), benzaldehyde (1.2 eq), and molecular iodine (2.0 eq) in ethanol.

  • Heat the stirred mixture under reflux for 7-8 hours. Monitor the reaction by TLC.

  • After completion, allow the mixture to cool to room temperature.

  • The product will precipitate out of the solution. Collect the solid by filtration.

  • Wash the solid with cold ethanol to remove residual iodine and other impurities.

  • Dry the collected solid, 2-phenyl-6-iodoquinazolin-4(3H)-one, under vacuum. This intermediate can be used in the next step with or without further purification.

Protocol 2: Synthesis of this compound (Chlorination using POCl₃) [1][4]

  • In a flask equipped with a reflux condenser, suspend the 2-phenyl-6-iodoquinazolin-4(3H)-one (1.0 eq) in phosphorus oxychloride (POCl₃, ~10 volumes).

  • To the stirred mixture, add triethylamine (NEt₃, ~4 volumes relative to POCl₃) dropwise at room temperature.

  • Heat the mixture under reflux for approximately 6 hours. Monitor the reaction by TLC until the starting material is no longer visible.

  • Allow the reaction to cool to room temperature.

  • CAUTION: Carefully and slowly pour the reaction mixture into a large beaker containing an excess of an ice-water mixture with vigorous stirring. This quenching step is highly exothermic.

  • Extract the aqueous layer with a suitable organic solvent, such as chloroform or dichloromethane (3x).

  • Combine the organic layers, wash with water, dry over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), and filter.

  • Concentrate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude solid by column chromatography on silica gel if necessary.

References

Overcoming low reactivity in 4-Chloro-6-iodo-2-phenylquinazoline coupling reactions

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for 4-Chloro-6-iodo-2-phenylquinazoline coupling reactions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and overcome challenges associated with the low reactivity of this substrate in various cross-coupling reactions.

Frequently Asked Questions (FAQs)

Q1: Why am I observing low reactivity at the C4-Cl position in my coupling reaction?

A1: The C4-Cl bond in this compound can be less reactive compared to the C6-I bond. This is due to the higher bond strength of C-Cl versus C-I. However, the C4 position is activated by the adjacent nitrogen atom (an α-nitrogen effect), which can make it more susceptible to nucleophilic attack than other positions on the quinazoline ring.[1][2] If you are experiencing low reactivity, consider that the C-I bond will preferentially react under many standard cross-coupling conditions. For sequential couplings, the more reactive C-I bond is typically addressed first.[2]

Q2: Which coupling reaction is recommended for selective functionalization at the C6 position?

A2: Due to the significantly higher reactivity of the carbon-iodine bond compared to the carbon-chlorine bond, Sonogashira, Suzuki-Miyaura, and Heck couplings will preferentially occur at the C6-iodo position.[2][3] By carefully controlling the reaction conditions, you can achieve selective functionalization at the C6 position while leaving the C4-chloro group intact for subsequent transformations.

Q3: What are the key factors to consider for optimizing a Suzuki-Miyaura coupling with this compound?

A3: The key factors for optimizing a Suzuki-Miyaura reaction with this substrate include the choice of palladium catalyst, ligand, base, and solvent system. The selection of these components is crucial for achieving high yields and overcoming low reactivity.[4][5][6] For instance, using a more electron-rich and sterically hindered phosphine ligand can improve catalytic activity. The choice of base is also critical, with options like K₂CO₃, K₃PO₄, or Cs₂CO₃ often being effective.[5][7] The solvent system, such as a mixture of dioxane/water or DMF/water, also plays a significant role.[2][8]

Q4: Can I perform a one-pot, two-step coupling to functionalize both the C4 and C6 positions?

A4: Yes, one-pot, two-step cross-coupling reactions have been successfully performed on similar dihalogenated quinazolines.[2] This typically involves an initial, more facile coupling at the C6-iodo position (e.g., a Sonogashira reaction), followed by a second coupling at the C4-chloro position (e.g., a Suzuki-Miyaura or Stille reaction) under different conditions within the same pot.[2] This approach can be more efficient than separate, sequential reactions.

Troubleshooting Guides

Issue 1: Low or No Yield in Suzuki-Miyaura Coupling at the C4-Position

Possible Causes & Solutions

  • Insufficient Catalyst Activity: The chosen palladium catalyst and ligand system may not be active enough to break the C4-Cl bond.

    • Solution: Switch to a more active catalyst system. Consider using palladium precatalysts which can generate the active Pd(0) species more readily.[9] Employ bulky, electron-rich phosphine ligands like XPhos or SPhos, which are known to enhance the catalytic activity for C-Cl bond activation.[10]

  • Inappropriate Base: The base might not be strong enough or may be sterically hindered.

    • Solution: Screen different bases. While K₂CO₃ is common, stronger bases like K₃PO₄ or Cs₂CO₃ can be more effective for less reactive chlorides.[5][7] Ensure the base is of high purity and anhydrous if the reaction is sensitive to water.

  • Suboptimal Solvent: The solvent may not be suitable for the reaction temperature or for solubilizing the reactants and catalyst.

    • Solution: Experiment with different solvents or solvent mixtures. Dioxane, toluene, and DMF are commonly used.[2][4] Sometimes a mixture with water is necessary for the Suzuki reaction.[2] Propylene carbonate has also been reported as a "green" and effective solvent for Suzuki couplings of haloquinazolines.[4][11]

  • Low Reaction Temperature: The energy input may be insufficient for the oxidative addition step at the C4-Cl bond.

    • Solution: Increase the reaction temperature. Microwave irradiation can also be a valuable tool to accelerate the reaction and improve yields, especially for less reactive substrates.[10][12]

Issue 2: Competing Hydrolysis of the C4-Chloro Group

Possible Causes & Solutions

  • Presence of Water and Strong Base: In the presence of a strong base, water can act as a nucleophile, leading to the formation of the corresponding quinazolin-4-one.

    • Solution: Use anhydrous solvents and reagents. Ensure the reaction is carried out under an inert atmosphere (e.g., Argon or Nitrogen). If an aqueous base is required for the coupling (e.g., in some Suzuki reactions), consider using a weaker base like K₂CO₃ or carefully controlling the amount of water.

  • High Reaction Temperatures: Elevated temperatures can accelerate the rate of hydrolysis.

    • Solution: Try to run the reaction at the lowest effective temperature. The use of a more active catalyst system might allow for lower reaction temperatures, thus minimizing hydrolysis.

Data Presentation

Table 1: Comparison of Reaction Conditions for Suzuki-Miyaura Coupling of Aryl Halides

ParameterCondition ACondition BCondition C
Aryl Halide Aryl IodideAryl BromideAryl Chloride
Catalyst Pd(PPh₃)₄PdCl₂(dppf)Pd₂(dba)₃ / XPhos
Ligand PPh₃dppfXPhos
Base K₂CO₃K₃PO₄Cs₂CO₃
Solvent Dioxane/H₂OToluene1,4-Dioxane
Temperature (°C) 80 - 100100 - 110110 - 120
Typical Yield HighModerate to HighLow to High

This table provides a general comparison. Optimal conditions for this compound may vary.

Experimental Protocols

Protocol 1: Selective Sonogashira Coupling at the C6-Iodo Position

This protocol is a general guideline based on typical Sonogashira reactions with iodo-substituted quinazolines.[1][13][14]

  • Reaction Setup: To an oven-dried Schlenk flask, add this compound (1.0 eq), Pd(PPh₃)₄ (0.05 eq), and CuI (0.1 eq).

  • Reagent Addition: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen). Add anhydrous solvent (e.g., DMF or THF) followed by the terminal alkyne (1.2 eq) and a suitable base such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA) (2.0 eq).

  • Reaction Conditions: Stir the reaction mixture at room temperature or heat to 50-80 °C. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate). Wash the organic layer with saturated aqueous NH₄Cl solution and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Protocol 2: Suzuki-Miyaura Coupling at the C4-Chloro Position (Post-functionalization of C6)

This protocol assumes the C6 position has already been functionalized and provides a starting point for the more challenging C4-Cl coupling.

  • Reaction Setup: In a microwave vial, combine the 6-substituted-4-chloro-2-phenylquinazoline (1.0 eq), the desired arylboronic acid (1.5 eq), a palladium catalyst such as Pd(OAc)₂ (0.1 eq) with a suitable ligand like XPhos (0.2 eq), and a base such as K₃PO₄ (2.0 eq).

  • Reagent Addition: Add a degassed solvent system, for example, a 3:1 mixture of dioxane and water.

  • Reaction Conditions: Seal the vial and heat in a microwave reactor to 120-150 °C for 30-60 minutes. Monitor for completion by LC-MS.

  • Work-up: After cooling, dilute the reaction mixture with ethyl acetate and water. Separate the layers and extract the aqueous layer with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the residue by flash chromatography.

Visualizations

experimental_workflow cluster_start Starting Material cluster_step1 Step 1: C6-Iodo Functionalization cluster_intermediate Intermediate cluster_step2 Step 2: C4-Chloro Functionalization cluster_end Final Product start This compound step1 Selective Coupling (e.g., Sonogashira, Suzuki) at C6-Iodo position start->step1 intermediate 6-Substituted-4-chloro- 2-phenylquinazoline step1->intermediate step2 Coupling at C4-Chloro position (e.g., Suzuki, Buchwald-Hartwig) intermediate->step2 end 4,6-Disubstituted-2-phenylquinazoline step2->end

Caption: Sequential coupling workflow for this compound.

troubleshooting_guide cluster_catalyst Catalyst System cluster_base Base cluster_conditions Reaction Conditions start Low Yield at C4-Cl Coupling catalyst_check Is the catalyst active enough? start->catalyst_check base_check Is the base appropriate? start->base_check conditions_check Are temperature/solvent optimal? start->conditions_check catalyst_solution Use bulky, electron-rich ligands (e.g., XPhos). Use Pd precatalysts. catalyst_check->catalyst_solution No base_solution Screen stronger bases (K3PO4, Cs2CO3). base_check->base_solution No conditions_solution Increase temperature. Use microwave irradiation. Screen solvents (Dioxane, Toluene, DMF). conditions_check->conditions_solution No

Caption: Troubleshooting logic for low yield in C4-Cl coupling reactions.

References

Technical Support Center: Purification of 4-Chloro-6-iodo-2-phenylquinazoline and its Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of 4-Chloro-6-iodo-2-phenylquinazoline and its derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the most common purification techniques for this compound?

A1: The primary purification methods for this class of compounds are recrystallization and column chromatography over silica gel. The choice between these methods depends on the nature and quantity of impurities present. Recrystallization is often effective for removing minor impurities if a suitable solvent is found, while column chromatography is better for separating the desired product from significant amounts of impurities with different polarities.

Q2: Which solvents are recommended for the recrystallization of this compound and its derivatives?

A2: Several solvents have been reported for the recrystallization of substituted quinazolines. The ideal solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. Commonly used solvents include:

  • Acetonitrile

  • Ethanol

  • Xylene

  • Acetic Acid

The selection of the appropriate solvent is crucial and may require screening different options.

Q3: What are the likely impurities I might encounter during the purification of this compound?

A3: Impurities can originate from starting materials or side reactions. Based on common synthetic routes, potential impurities include:

  • Unreacted 6-iodo-2-phenylquinazolin-4(3H)-one: The precursor to the target molecule.

  • Hydrolysis product: If exposed to moisture, the 4-chloro group can hydrolyze back to the 4-hydroxy group (quinazolin-4-one).

  • Residual chlorinating agent byproducts: Depending on the chlorination reagent used (e.g., POCl₃, SOCl₂), byproducts may persist.

  • Homocoupling or other side-products: Depending on subsequent reactions, other derivatives might form.

Q4: How can I monitor the progress of my column chromatography purification?

A4: Thin-Layer Chromatography (TLC) is the standard method for monitoring column chromatography. By spotting the crude mixture, fractions collected from the column, and a pure standard (if available) on a TLC plate and eluting with the same solvent system used for the column, you can identify which fractions contain your desired product and assess their purity.

Troubleshooting Guides

Column Chromatography
ProblemPossible CauseSuggested Solution
Product does not elute from the column The solvent system is not polar enough. The product may be adsorbed irreversibly to the silica gel.Gradually increase the polarity of the eluent. For example, if using a hexane/ethyl acetate mixture, slowly increase the percentage of ethyl acetate. If the compound is suspected to be basic, adding a small amount of triethylamine (e.g., 0.1-1%) to the eluent can help. To check for irreversible adsorption, take a small sample of the silica from the top of the column and test its solubility in a very polar solvent like methanol.
Poor separation of product and impurity The solvent system has a polarity that is too high or too low, resulting in similar Rf values for the components.Conduct a thorough TLC analysis with various solvent systems to find one that provides good separation (ΔRf > 0.2) between your product and the impurities. Consider using a different solvent mixture, for instance, dichloromethane/methanol instead of hexane/ethyl acetate.
Product elutes too quickly (with the solvent front) The solvent system is too polar.Decrease the polarity of the eluent. Increase the proportion of the non-polar solvent (e.g., hexane) in your mixture.
Streaking or tailing of spots on TLC and broad elution from the column The compound may be acidic or basic and interacting strongly with the silica gel. The column may be overloaded.For basic compounds like quinazolines, adding a small amount of a base (e.g., triethylamine) to the eluent can improve peak shape. For acidic compounds, a small amount of acetic acid may help. Ensure that the amount of crude material loaded onto the column does not exceed the recommended capacity for the column size. As a general rule, aim for a sample-to-silica ratio of 1:50 to 1:100 by weight.
The compound appears to have decomposed on the column The compound is unstable on silica gel, which is slightly acidic.Test the stability of your compound on a TLC plate by spotting it and letting it sit for an extended period before eluting. If decomposition is observed, consider using a different stationary phase like neutral alumina or florisil. Alternatively, the silica gel can be deactivated by washing it with a solvent mixture containing a small amount of a base like triethylamine before packing the column.[1]
Recrystallization
ProblemPossible CauseSuggested Solution
No crystals form upon cooling The solution is not supersaturated (too much solvent was used). The compound may be too soluble in the chosen solvent even at low temperatures.Try to induce crystallization by scratching the inside of the flask with a glass rod at the solvent-air interface. Add a seed crystal of the pure compound if available. If too much solvent was used, evaporate some of it to concentrate the solution. If the compound is too soluble, try a different solvent in which it is less soluble, or use a co-solvent system.
The compound "oils out" instead of crystallizing The melting point of the compound is lower than the boiling point of the solvent. The solution is cooling too rapidly. Impurities are present.Use a solvent with a lower boiling point. Ensure the solution cools down slowly; you can insulate the flask to slow the cooling rate. Try to purify the crude material by another method (e.g., a quick filtration through a silica plug) to remove impurities that may be inhibiting crystallization.
Low recovery of the purified product The compound has significant solubility in the solvent at low temperatures. Too much solvent was used for washing the crystals.Ensure the solution is thoroughly cooled in an ice bath to minimize solubility. When washing the crystals, use a minimal amount of ice-cold solvent.
Crystals are colored despite the pure compound being colorless Colored impurities are trapped within the crystal lattice.Add a small amount of activated charcoal to the hot solution before filtration. The charcoal will adsorb the colored impurities. Be aware that charcoal can also adsorb some of your product, so use it sparingly.

Experimental Protocols

Protocol 1: General Procedure for Column Chromatography

  • Solvent System Selection:

    • Using TLC, identify a solvent system (e.g., hexane/ethyl acetate or dichloromethane/methanol) that provides a retention factor (Rf) of approximately 0.2-0.4 for the desired compound and gives good separation from impurities.

  • Column Packing (Slurry Method):

    • Choose an appropriate size column based on the amount of sample to be purified.

    • Prepare a slurry of silica gel in the chosen non-polar solvent (e.g., hexane).

    • Pour the slurry into the column and allow it to pack under gravity or with gentle pressure. Ensure the silica bed is uniform and free of cracks or air bubbles.

    • Add a thin layer of sand on top of the silica bed to prevent disturbance during sample loading.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of the chromatography solvent or a slightly more polar solvent.

    • Carefully apply the sample solution to the top of the silica gel.

    • Alternatively, for samples not readily soluble in the eluent, perform a "dry loading" by adsorbing the sample onto a small amount of silica gel, evaporating the solvent, and then carefully adding the resulting powder to the top of the column.[2]

  • Elution and Fraction Collection:

    • Begin eluting the column with the chosen solvent system.

    • Collect fractions in test tubes or vials.

    • Monitor the elution of compounds using TLC.

    • If necessary, a gradient elution can be performed by gradually increasing the polarity of the solvent to elute more strongly retained compounds.

  • Product Isolation:

    • Combine the fractions that contain the pure product (as determined by TLC).

    • Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified compound.

Protocol 2: General Procedure for Recrystallization

  • Solvent Selection:

    • Place a small amount of the crude solid in a test tube and add a few drops of a potential solvent.

    • If the solid dissolves immediately at room temperature, the solvent is not suitable.

    • If the solid is insoluble at room temperature, heat the mixture. A good solvent will dissolve the solid when hot but not when cold.

  • Dissolution:

    • Place the crude solid in an Erlenmeyer flask.

    • Add a minimal amount of the chosen solvent and heat the mixture to boiling while stirring.

    • Continue adding small portions of the hot solvent until the solid is completely dissolved.

  • Hot Filtration (if necessary):

    • If insoluble impurities are present, perform a hot gravity filtration to remove them. This step should be done quickly to prevent premature crystallization.

  • Crystallization:

    • Allow the hot, clear solution to cool slowly to room temperature.

    • Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.

    • Dry the crystals in a vacuum oven or desiccator to remove all traces of solvent.

Visual Guides

Purification_Workflow cluster_synthesis Synthesis cluster_analysis Initial Analysis cluster_purification Purification cluster_final Final Product Crude_Product Crude 4-Chloro-6-iodo- 2-phenylquinazoline TLC_Analysis TLC Analysis Crude_Product->TLC_Analysis Assess Purity Recrystallization Recrystallization TLC_Analysis->Recrystallization Few impurities Column_Chromatography Column Chromatography TLC_Analysis->Column_Chromatography Multiple/close-spotting impurities Pure_Product Pure Product Recrystallization->Pure_Product Column_Chromatography->Pure_Product

Caption: General purification workflow for this compound.

Troubleshooting_Tree cluster_column Column Chromatography Issues cluster_recrystallization Recrystallization Issues Start Poor Purification Result Method Which method was used? Start->Method No_Elution Product not eluting? Method->No_Elution Column No_Crystals No crystals forming? Method->No_Crystals Recrystallization Poor_Separation Poor separation? No_Elution->Poor_Separation Sol_Polarity Increase eluent polarity No_Elution->Sol_Polarity Decomposition Decomposition on column? Poor_Separation->Decomposition Sol_Screening Screen different solvent systems (TLC) Poor_Separation->Sol_Screening Neutral_Stationary_Phase Use neutral alumina or deactivated silica Decomposition->Neutral_Stationary_Phase Oiling_Out Compound 'oiling out'? No_Crystals->Oiling_Out Induce_Crystallization Induce (scratch, seed crystal), or concentrate solution No_Crystals->Induce_Crystallization Change_Solvent Change solvent or cool slowly Oiling_Out->Change_Solvent

Caption: Troubleshooting decision tree for purification issues.

References

Optimizing reaction conditions for nucleophilic substitution on the quinazoline ring

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the nucleophilic substitution of the quinazoline ring. The information is presented in a direct question-and-answer format to address common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is the general regioselectivity of nucleophilic aromatic substitution (SNAr) on a 2,4-disubstituted quinazoline?

A1: Nucleophilic aromatic substitution (SNAr) on 2,4-dichloroquinazoline precursors consistently demonstrates regioselectivity for substitution at the 4-position.[1][2][3][4] This is because the carbon atom at the 4-position has a higher LUMO coefficient, making it more susceptible to nucleophilic attack.[2][3] Density Functional Theory (DFT) calculations support this observation, indicating a lower activation energy for nucleophilic attack at the C4 position.[2][3]

Q2: What are common nucleophiles used for substitution on the quinazoline ring?

A2: A variety of nucleophiles can be employed in SNAr reactions with substituted quinazolines. These commonly include anilines, benzylamines, and both primary and secondary aliphatic amines.[1][4] The choice of nucleophile can influence reaction kinetics and overall yield.

Q3: How do electron-donating or electron-withdrawing groups on the quinazoline ring affect the reaction?

A3: The electronic properties of substituents on the quinazoline ring can significantly impact the reaction. Electron-withdrawing groups on the quinazoline nucleus generally accelerate the SNAr reaction by further polarizing the C-X bond (where X is the leaving group) and stabilizing the negatively charged Meisenheimer intermediate.[5] Conversely, strong electron-withdrawing substituents, such as a nitro group, on the nucleophile can retard the reaction.[6]

Q4: What is the role of a catalyst in these reactions?

A4: While many nucleophilic substitutions on activated quinazoline rings can proceed without a catalyst, certain transformations benefit from catalysis. For less nucleophilic amines, catalysts like 4-dimethylaminopyridine (DMAP) can be used.[6] Additionally, various metal catalysts, including those based on copper, palladium, and nickel, have been employed in cross-coupling reactions that can involve nucleophilic substitution steps to functionalize the quinazoline scaffold.[7][8][9]

Troubleshooting Guide

Problem 1: Low or no yield of the desired 4-substituted quinazoline product.

Possible Cause Troubleshooting Suggestion
Poor leaving group Ensure a good leaving group (e.g., Cl, Br) is at the 4-position. The reactivity order is generally F > Cl > Br > I for the rate-determining addition step in SNAr.[5]
Insufficiently activated quinazoline ring If the quinazoline ring is not sufficiently electron-poor, the reaction may be sluggish. Consider if electron-withdrawing groups are present or if they can be incorporated into your starting material.
Weak nucleophile For weak nucleophiles, consider using a stronger base to deprotonate the nucleophile, increasing its nucleophilicity. Alternatively, catalysis (e.g., with DMAP for less nucleophilic amines) may be necessary.[6]
Inappropriate solvent The choice of solvent is critical. Polar aprotic solvents like DMSO, DMF, and acetonitrile are generally preferred for SN2-type reactions as they solvate the cation, making the nucleophile more reactive.[10] Polar protic solvents can solvate the nucleophile, reducing its reactivity.[10][11][12]
Low reaction temperature Many SNAr reactions require heating to proceed at a reasonable rate. If the reaction is slow at room temperature, consider increasing the temperature, potentially to reflux.[3]
Steric hindrance Bulky substituents on the quinazoline ring near the reaction center or on the nucleophile can sterically hinder the reaction. If possible, consider using less bulky starting materials.

Problem 2: Formation of multiple products or side reactions.

Possible Cause Troubleshooting Suggestion
Reaction at the C2 position While C4 substitution is generally favored, reaction at C2 can occur, especially if the C4 position is blocked or under certain conditions. Confirm the structure of your product using 2D-NMR techniques like NOESY.[1][4]
Di-substitution When using a di-substituted quinazoline (e.g., 2,4-dichloroquinazoline), ensure you are using the correct stoichiometry of the nucleophile to favor mono-substitution.
Decomposition of starting materials or product If the reaction is run at too high a temperature or for too long, decomposition can occur. Monitor the reaction by TLC or LC-MS to determine the optimal reaction time.

Quantitative Data on Reaction Conditions

The following tables summarize various reaction conditions for nucleophilic substitution on the quinazoline ring reported in the literature.

Table 1: Influence of Nucleophile and Solvent on Reaction Outcome

Quinazoline SubstrateNucleophileSolventTemperature (°C)Time (h)Yield (%)Reference
2,4-dichloroquinazolineAnilineIsopropanolReflux24-[3]
2,4-dichloroquinazolineBenzylamineAcetonitrilert--[3]
4-chloroquinazolineVarious anilines---26-98[6]
2,4-dichloro-6,7-dimethoxyquinazolinetert-butylmagnesium chlorideTHFrt<163[7]

Table 2: Catalytic Systems for Quinazoline Functionalization

Catalyst SystemSubstratesSolventTemperature (°C)Yield (%)Reference
DMAP4-chloroquinazolines and less nucleophilic amines---[6]
CuI / pivalic acid1-(2-bromophenyl)methanamines and amidines1,2-DCB11043-90[13]
[Cp*RhCl2]2 / Ag2CO3Quinazolin-4-amines and diazo-compounds---[6]
Mn(I) complex2-amino-benzylalcohol and primary amidesToluene13058-81[13]

Experimental Protocols

General Protocol for Nucleophilic Aromatic Substitution of 2,4-Dichloroquinazoline with an Amine

This protocol is a generalized procedure based on common practices reported in the literature.[1][4]

  • Reactant Preparation: Dissolve 1 equivalent of the 2,4-dichloroquinazoline derivative in a suitable polar aprotic solvent (e.g., acetonitrile, DMF, or DMSO) in a round-bottom flask equipped with a magnetic stirrer and a condenser.

  • Nucleophile Addition: Add 1 to 1.2 equivalents of the amine nucleophile to the solution. If the amine is a salt, an appropriate base (e.g., triethylamine, diisopropylethylamine) should be added to liberate the free amine.

  • Reaction Conditions: The reaction mixture is stirred at room temperature or heated to reflux, depending on the reactivity of the nucleophile and the quinazoline substrate.

  • Reaction Monitoring: The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, the reaction mixture is cooled to room temperature. If the product precipitates, it can be collected by filtration. Otherwise, the solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel.

  • Characterization: The structure of the final product should be confirmed by spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry. 2D-NMR techniques like NOESY can be used to confirm the regioselectivity of the substitution.[4]

Visualizations

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis A Dissolve Quinazoline in Solvent B Add Amine Nucleophile A->B C Add Base (if necessary) B->C D Stir at RT or Heat C->D E Monitor by TLC/LC-MS D->E F Cool & Isolate (Precipitate or Evaporate) E->F G Column Chromatography F->G H Spectroscopic Characterization (NMR, MS) G->H

Caption: General experimental workflow for SNAr on a quinazoline ring.

troubleshooting_flowchart start Low Yield in SNAr Reaction q1 Is the leaving group appropriate (e.g., Cl, Br)? start->q1 s1 Modify substrate to have a better leaving group. q1->s1 No q2 Is the nucleophile strong enough? q1->q2 Yes a1_yes Yes a1_no No s2 Use a stronger base or consider catalysis (e.g., DMAP). q2->s2 No q3 Is the solvent optimal? (Polar Aprotic) q2->q3 Yes a2_yes Yes a2_no No s3 Switch to a polar aprotic solvent (e.g., DMF, DMSO). q3->s3 No q4 Is the temperature adequate? q3->q4 Yes a3_yes Yes a3_no No s4 Increase reaction temperature. q4->s4 No end Consider steric hindrance or ring activation. q4->end Yes a4_yes Yes a4_no No

Caption: Troubleshooting flowchart for low yield in quinazoline SNAr reactions.

References

Technical Support Center: Regioselectivity in Reactions with 2-Aryl-4-Chloro-6-Iodoquinazolines

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-aryl-4-chloro-6-iodoquinazolines. The inherent differential reactivity of the C4-chloro and C6-iodo substituents allows for selective functionalization, which is crucial for the synthesis of complex molecules. This guide will help you navigate the challenges of achieving high regioselectivity in your reactions.

Frequently Asked Questions (FAQs)

Q1: What is the general reactivity pattern of 2-aryl-4-chloro-6-iodoquinazolines in cross-coupling and nucleophilic substitution reactions?

A1: The two halogen atoms on the quinazoline core exhibit distinct reactivity profiles. The C6-iodo bond is more susceptible to oxidative addition with palladium catalysts, making it the preferred site for Suzuki-Miyaura and Sonogashira cross-coupling reactions.[1][2] Conversely, the C4-chloro position is more electron-deficient due to the adjacent nitrogen atom, rendering it more reactive towards nucleophilic aromatic substitution (SNAr).[3][4][5] This differential reactivity is the foundation for achieving regioselective functionalization.

Q2: I want to perform a Suzuki-Miyaura coupling. At which position will it preferentially occur?

A2: The Suzuki-Miyaura coupling will preferentially occur at the C6-iodo position. The carbon-iodine bond is weaker and more readily undergoes oxidative addition to the palladium(0) catalyst compared to the carbon-chlorine bond.[1][6]

Q3: If I want to introduce a nitrogen-based nucleophile, which position is more reactive?

A3: The C4-chloro position is significantly more reactive towards nitrogen-based nucleophiles via a nucleophilic aromatic substitution (SNAr) mechanism.[3][4][5] This is due to the electron-withdrawing effect of the neighboring nitrogen atom in the quinazoline ring, which stabilizes the Meisenheimer intermediate formed during the reaction.

Q4: Is it possible to perform a sequential functionalization at both C4 and C6 positions?

A4: Yes, sequential functionalization is a common and powerful strategy with this substrate. A typical approach involves a palladium-catalyzed cross-coupling at the C6-iodo position first, followed by a nucleophilic aromatic substitution at the C4-chloro position. Alternatively, a Sonogashira coupling at C6 can be followed by a Suzuki coupling at C4, although the latter requires more forcing conditions.

Troubleshooting Guides

Issue 1: Low Yield in Suzuki-Miyaura Coupling at C6
Possible Cause Troubleshooting Step
Inactive Catalyst Ensure the palladium catalyst is fresh and has been stored under an inert atmosphere. Consider using a pre-catalyst that is more air- and moisture-stable.
Base Incompatibility The choice of base is critical. Potassium carbonate (K₂CO₃) is commonly used. If yields are low, consider switching to a stronger base like cesium carbonate (Cs₂CO₃) or an organic base like triethylamine (NEt₃). Ensure the base is finely powdered and dry.[7]
Solvent Issues A mixture of a polar aprotic solvent and water (e.g., dioxane/water, DMF/water) is often optimal. Ensure solvents are anhydrous and deoxygenated before use.[1][7]
Homocoupling of Boronic Acid This side reaction can be minimized by the slow addition of the boronic acid or by using a slight excess of the quinazoline substrate. Ensure rigorous deoxygenation of the reaction mixture.[8]
Incomplete Reaction Monitor the reaction by TLC or LC-MS. If the reaction stalls, try increasing the temperature or adding a fresh portion of the catalyst.
Issue 2: Lack of Regioselectivity (Reaction at both C4 and C6)
Possible Cause Troubleshooting Step
Harsh Reaction Conditions High temperatures can sometimes lead to the less reactive C4-chloro bond also participating in cross-coupling reactions. Try running the reaction at a lower temperature for a longer period.
Catalyst/Ligand Choice Some palladium catalysts and ligands may exhibit lower selectivity. For Suzuki couplings, Pd(PPh₃)₄ or PdCl₂(PPh₃)₂ are generally selective for the C6-I position under appropriate conditions.
Reaction Type If attempting a nucleophilic substitution, ensure that the conditions are not conducive to a competing palladium-catalyzed process. Avoid palladium sources if only C4 substitution is desired.
Issue 3: Low Yield in Nucleophilic Aromatic Substitution at C4
Possible Cause Troubleshooting Step
Poor Nucleophile Reactivity If using a weakly nucleophilic amine, consider adding a non-nucleophilic organic base like diisopropylethylamine (DIPEA) or triethylamine (TEA) to facilitate the reaction. In some cases, a stronger inorganic base may be required.
Solvent Choice Polar aprotic solvents like DMF, DMSO, or NMP are generally preferred as they can solvate the charged intermediate.
Steric Hindrance A bulky 2-aryl group on the quinazoline or a bulky nucleophile can hinder the reaction. Higher temperatures may be required to overcome this.
Leaving Group Ability While chlorine is a good leaving group in this system, ensuring the reaction goes to completion might require elevated temperatures or longer reaction times.

Experimental Protocols

Protocol 1: Regioselective Suzuki-Miyaura Coupling at the C6-Position

This protocol describes the selective coupling of an arylboronic acid at the C6-iodo position of a 2-aryl-4-chloro-6-iodoquinazoline.

Materials:

  • 2-aryl-4-chloro-6-iodoquinazoline (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • PdCl₂(PPh₃)₂ (0.05 equiv)

  • Potassium carbonate (K₂CO₃) (3.0 equiv)

  • 1,4-Dioxane and water (3:1 v/v)

Procedure:

  • To a Schlenk flask, add the 2-aryl-4-chloro-6-iodoquinazoline, arylboronic acid, PdCl₂(PPh₃)₂, and K₂CO₃.

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add the deoxygenated dioxane/water solvent mixture via syringe.

  • Heat the reaction mixture to reflux (approximately 80-90 °C) and stir for 2-4 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with water and ethyl acetate.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Regioselective Nucleophilic Aromatic Substitution at the C4-Position

This protocol details the selective substitution of the C4-chloro with a primary or secondary amine.

Materials:

  • 2-aryl-4-chloro-6-iodoquinazoline (1.0 equiv)

  • Amine (primary or secondary) (1.5 equiv)

  • N,N-Dimethylformamide (DMF)

Procedure:

  • In a round-bottom flask, dissolve the 2-aryl-4-chloro-6-iodoquinazoline in DMF.

  • Add the amine to the solution.

  • Heat the reaction mixture to 80-100 °C and stir for 4-8 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Once the starting material is consumed, cool the reaction to room temperature.

  • Pour the reaction mixture into ice-water to precipitate the product.

  • Filter the solid, wash with water, and dry under vacuum.

  • If necessary, recrystallize or purify the product by column chromatography.

Visualizing Reaction Pathways and Workflows

Regioselective Functionalization Strategy

G cluster_start Starting Material cluster_c6 C6-Functionalization (Pd-Catalyzed) cluster_c4 C4-Functionalization (SNAr) cluster_products Products start 2-Aryl-4-chloro-6-iodoquinazoline suzuki Suzuki-Miyaura Coupling (ArB(OH)₂) start->suzuki Pd Catalyst, Base sonogashira Sonogashira Coupling (R-C≡CH) start->sonogashira Pd/Cu Catalysts, Base snar Nucleophilic Aromatic Substitution (R₂NH) start->snar Heat prod_c6 2-Aryl-4-chloro-6-aryl/alkynyl-quinazoline suzuki->prod_c6 prod_c4c6 2-Aryl-4-amino-6-aryl/alkynyl-quinazoline sonogashira->prod_c6 prod_c4 2-Aryl-4-amino-6-iodoquinazoline snar->prod_c4 prod_c6->snar Sequential SNAr prod_c4->suzuki Sequential Suzuki

Caption: Regioselective functionalization pathways for 2-aryl-4-chloro-6-iodoquinazolines.

Troubleshooting Workflow for Low Yield in Suzuki-Miyaura Coupling

G start Low Yield in C6 Suzuki Coupling check_catalyst Check Catalyst Activity (Fresh? Stored properly?) start->check_catalyst check_base Evaluate Base (Dry? Correct strength?) check_catalyst->check_base No success Improved Yield check_catalyst->success Yes, catalyst was issue check_solvent Assess Solvent Quality (Anhydrous? Deoxygenated?) check_base->check_solvent No change_base Change Base (e.g., K₂CO₃ to Cs₂CO₃) check_base->change_base Yes check_side_reactions Investigate Side Reactions (Homocoupling? Protodeboronation?) check_solvent->check_side_reactions No purify_reagents Purify/Dry Solvents & Reagents check_solvent->purify_reagents Yes optimize_temp Optimize Temperature check_side_reactions->optimize_temp No slow_addition Slowly Add Boronic Acid check_side_reactions->slow_addition Yes, homocoupling observed optimize_temp->success change_base->success purify_reagents->success slow_addition->success

Caption: A logical workflow for troubleshooting low yields in Suzuki-Miyaura reactions.

References

Preventing dimer formation in cross-coupling reactions of 4-Chloro-6-iodo-2-phenylquinazoline

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing dimer formation during cross-coupling reactions of 4-Chloro-6-iodo-2-phenylquinazoline.

Troubleshooting Guide: Minimizing Dimer Formation

Dimerization, or homo-coupling, is a common side reaction in cross-coupling catalysis. This guide provides potential causes and solutions to minimize the formation of undesired dimers.

IssuePotential CauseRecommended Solution
High levels of boronic acid homo-coupling (Suzuki Reaction) Presence of oxygen in the reaction mixture.Degas the solvent and reaction mixture thoroughly with an inert gas (e.g., Argon or Nitrogen) prior to adding the palladium catalyst.[1] Maintain a positive pressure of inert gas throughout the reaction.
Reaction temperature is too high.Lower the reaction temperature. Optimization studies may be required to find the ideal temperature that promotes the desired cross-coupling without significant dimerization.[2]
Inappropriate choice of base.Screen different bases. Weaker bases such as carbonates (e.g., K₂CO₃, Cs₂CO₃) or phosphates (e.g., K₃PO₄) are often effective. The choice of base can significantly influence the rate of transmetalation versus homo-coupling.
Suboptimal palladium catalyst or ligand.Use a pre-catalyst to ensure efficient generation of the active Pd(0) species. Employ bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) which can promote the desired cross-coupling pathway.[2]
Significant organostannane homo-coupling (Stille Reaction) Reaction of the organostannane with the Pd(II) pre-catalyst.Ensure the complete reduction of the Pd(II) pre-catalyst to Pd(0) before the organostannane has a chance to react with it. Adding a small amount of a reducing agent can sometimes be beneficial.
Radical-mediated pathways involving the Pd(0) catalyst.The choice of solvent can influence radical pathways. Consider screening different anhydrous, degassed solvents.
Presence of oxygen.As with Suzuki coupling, rigorous exclusion of oxygen is critical to suppress homo-coupling.[3]
Formation of alkyne dimers (Glaser coupling) in Sonogashira reactions Presence of a copper co-catalyst and oxygen.Employ a "copper-free" Sonogashira protocol.[4] If copper is necessary, ensure the reaction is performed under strictly anaerobic conditions.
Inappropriate base.The choice of amine base can influence the rate of Glaser coupling. Screening bases like triethylamine, diisopropylethylamine, or piperidine may be necessary.

Frequently Asked Questions (FAQs)

Q1: How can I selectively perform a cross-coupling reaction at the 6-iodo position without affecting the 4-chloro position on this compound?

A1: The reactivity of carbon-halogen bonds in palladium-catalyzed cross-coupling reactions generally follows the order C-I > C-Br > C-Cl.[2] This inherent difference in reactivity allows for selective coupling at the more reactive C-I bond at the 6-position while leaving the C-Cl bond at the 4-position intact. To achieve high selectivity, it is crucial to use mild reaction conditions and carefully control the reaction time.

Q2: What is the primary cause of boronic acid homo-coupling in Suzuki reactions, and how can it be prevented?

A2: The primary cause of boronic acid homo-coupling is the presence of molecular oxygen.[1] Oxygen can oxidize the palladium catalyst or directly promote the dimerization of the boronic acid. To prevent this, it is essential to thoroughly degas all solvents and reagents and to maintain a strict inert atmosphere (Argon or Nitrogen) throughout the entire experimental setup and reaction time.[1]

Q3: Are there any additives that can help suppress dimer formation in Suzuki couplings?

A3: Yes, in some cases, the addition of a mild reducing agent can help to minimize the concentration of Pd(II) species that are often implicated in homo-coupling pathways. However, the choice and amount of the reducing agent must be carefully optimized to avoid interference with the main catalytic cycle.

Q4: In Stille reactions, how can I effectively remove the toxic organotin byproducts from my final product?

A4: Purification after a Stille reaction can be challenging due to organotin residues. Common methods for their removal include washing the reaction mixture with a saturated aqueous solution of potassium fluoride (KF), which precipitates the tin salts, or using specific column chromatography techniques.

Q5: When should I consider using a copper-free Sonogashira coupling?

A5: A copper-free Sonogashira coupling should be considered when you observe significant formation of alkyne homo-coupling products (Glaser coupling).[4] The copper(I) co-catalyst, in the presence of oxygen, is a primary promoter of this undesired side reaction.[4] By omitting the copper co-catalyst and carefully optimizing the reaction conditions, you can often achieve the desired cross-coupling product with minimal alkyne dimerization.[4]

Experimental Protocols (Illustrative Examples)

The following are generalized protocols that should serve as a starting point. Optimization for the specific substrate and coupling partner is highly recommended.

Selective Suzuki-Miyaura Coupling at the 6-Iodo Position

This protocol is designed for the selective coupling of an arylboronic acid at the 6-iodo position of this compound.

ReagentAmount (mol equivalent)
This compound1.0
Arylboronic acid1.2
Pd(PPh₃)₄0.05
K₂CO₃2.0
Solvent (e.g., 1,4-Dioxane/H₂O 4:1)-

Procedure:

  • To a flame-dried Schlenk flask, add this compound, the arylboronic acid, and K₂CO₃.

  • Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

  • Add the degassed solvent mixture via cannula.

  • Add the Pd(PPh₃)₄ catalyst under a positive flow of inert gas.

  • Heat the reaction mixture to 80 °C and monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Stille Coupling at the 6-Iodo Position

This protocol outlines a general procedure for the Stille coupling of an organostannane at the 6-iodo position.

ReagentAmount (mol equivalent)
This compound1.0
Organostannane1.1
Pd₂(dba)₃0.02
P(o-tol)₃0.08
Solvent (e.g., Anhydrous, degassed Toluene)-

Procedure:

  • To a flame-dried Schlenk flask, add this compound, Pd₂(dba)₃, and P(o-tol)₃.

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the anhydrous, degassed toluene via cannula.

  • Add the organostannane via syringe under a positive flow of inert gas.

  • Heat the reaction mixture to 100 °C and monitor by TLC or LC-MS.

  • After completion, cool the reaction and quench with a saturated aqueous solution of KF. Stir for 1 hour.

  • Filter the mixture through celite, and extract the aqueous layer with an organic solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by column chromatography.

Copper-Free Sonogashira Coupling at the 6-Iodo Position

This protocol provides a method for the copper-free Sonogashira coupling of a terminal alkyne.

ReagentAmount (mol equivalent)
This compound1.0
Terminal Alkyne1.5
Pd(PPh₃)₂Cl₂0.03
Triethylamine (as base and solvent)-

Procedure:

  • To a Schlenk tube, add this compound and Pd(PPh₃)₂Cl₂.

  • Evacuate and backfill the tube with an inert gas three times.

  • Add degassed triethylamine and the terminal alkyne via syringe.

  • Seal the tube and heat the reaction mixture to 60 °C. Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool to room temperature and remove the solvent under reduced pressure.

  • Dissolve the residue in an organic solvent and wash with water and brine.

  • Dry the organic layer, filter, and concentrate.

  • Purify the crude product by column chromatography.

Visualizations

Cross_Coupling_Catalytic_Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-X Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Oxidative_Addition->Ar-Pd(II)-X(L2) Transmetalation Transmetalation Ar-Pd(II)-X(L2)->Transmetalation R-M Dimer_Formation Dimer Formation (Homo-coupling) Ar-Pd(II)-X(L2)->Dimer_Formation Side Reaction Ar-Pd(II)-R(L2) Ar-Pd(II)-R(L2) Transmetalation->Ar-Pd(II)-R(L2) Reductive_Elimination Reductive Elimination Ar-Pd(II)-R(L2)->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Ar-R Desired Product Reductive_Elimination->Ar-R R-R Dimer Byproduct Dimer_Formation->R-R

Caption: Catalytic cycle of a cross-coupling reaction highlighting the main pathway to the desired product and the side reaction leading to dimer formation.

Troubleshooting_Dimer_Formation Start High Dimer Formation Observed Check_Inert_Atmosphere Is the reaction under a rigorous inert atmosphere? Start->Check_Inert_Atmosphere Improve_Degassing Improve degassing procedure. Use Schlenk techniques. Check_Inert_Atmosphere->Improve_Degassing No Check_Temperature Is the reaction temperature optimized? Check_Inert_Atmosphere->Check_Temperature Yes Improve_Degassing->Check_Temperature Lower_Temperature Lower the reaction temperature in increments. Check_Temperature->Lower_Temperature No Check_Base_Ligand Have the base and ligand been screened? Check_Temperature->Check_Base_Ligand Yes Lower_Temperature->Check_Base_Ligand Screen_Conditions Screen different bases (e.g., K₂CO₃, Cs₂CO₃) and ligands (e.g., bulky phosphines). Check_Base_Ligand->Screen_Conditions No Consider_Copper_Free For Sonogashira, is a copper co-catalyst used? Check_Base_Ligand->Consider_Copper_Free Yes Screen_Conditions->Consider_Copper_Free Switch_to_Copper_Free Switch to a copper-free Sonogashira protocol. Consider_Copper_Free->Switch_to_Copper_Free Yes Resolved Dimer Formation Minimized Consider_Copper_Free->Resolved No Switch_to_Copper_Free->Resolved Experimental_Workflow Start Start Prepare_Glassware Flame-dry all glassware under vacuum. Start->Prepare_Glassware Degas_Solvents Degas solvents by sparging with inert gas or freeze-pump-thaw. Prepare_Glassware->Degas_Solvents Add_Reagents Add solid reagents (substrate, boronic acid/stannane/alkyne, base). Degas_Solvents->Add_Reagents Inert_Atmosphere Evacuate and backfill with inert gas (3x). Add_Reagents->Inert_Atmosphere Add_Solvent Add degassed solvent via cannula. Inert_Atmosphere->Add_Solvent Add_Catalyst Add palladium catalyst under positive inert gas pressure. Add_Solvent->Add_Catalyst Run_Reaction Heat to the desired temperature and monitor progress. Add_Catalyst->Run_Reaction Workup Perform aqueous workup and extraction. Run_Reaction->Workup Purification Purify by column chromatography. Workup->Purification End End Purification->End

References

Technical Support Center: Scaling Up the Synthesis of 4-Chloro-6-iodo-2-phenylquinazoline for Preclinical Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the scale-up synthesis of 4-Chloro-6-iodo-2-phenylquinazoline for preclinical studies.

Troubleshooting Guides

Issue 1: Low Yield During Cyclocondensation to Form 2-Phenyl-6-iodoquinazolin-4(3H)-one

Potential Cause Recommended Solution
Incomplete Reaction: Insufficient reaction time or temperature.Monitor the reaction closely using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). Consider extending the reaction time or gradually increasing the temperature. Microwave-assisted synthesis can sometimes improve yields and reduce reaction times.
Poor Quality Starting Materials: Impurities in 2-amino-5-iodobenzamide or benzaldehyde.Ensure the purity of starting materials through recrystallization or column chromatography. Verify the identity and purity using techniques like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).
Suboptimal Solvent: The chosen solvent may not be ideal for the reaction scale.While ethanol is commonly used, consider exploring other high-boiling point solvents like n-butanol or dimethylformamide (DMF) for improved solubility and reaction kinetics at a larger scale.
Side Reactions: Formation of undesired byproducts.Lowering the reaction temperature might reduce the rate of side reactions. The use of a mild oxidizing agent, such as iodine, can help drive the reaction towards the desired product.

Issue 2: Inefficient Chlorination of 2-Phenyl-6-iodoquinazolin-4(3H)-one

Potential Cause Recommended Solution
Decomposition of Chlorinating Agent: Thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃) can degrade if not handled properly.Use freshly distilled or high-purity chlorinating agents. Ensure all glassware is thoroughly dried to prevent hydrolysis of the reagent.
Insufficient Reagent: Stoichiometry may need adjustment for larger scale reactions.A slight excess of the chlorinating agent (e.g., 1.5-2 equivalents) may be necessary to ensure complete conversion. However, a large excess can lead to purification challenges.
Presence of Moisture: Water can quench the chlorinating agent.Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) and use anhydrous solvents.
Difficult Work-up: Residual chlorinating agent is challenging to remove.After the reaction, quench the mixture carefully by pouring it onto crushed ice. Toluene azeotrope can be effective in removing residual thionyl chloride during solvent evaporation.

Issue 3: Impurity Profile and Purification Challenges

Potential Cause Recommended Solution
Formation of Over-chlorinated or Dimeric Impurities: Can occur with harsh reaction conditions.Optimize the reaction temperature and time to minimize the formation of these byproducts. Careful monitoring by HPLC is crucial.
Incomplete Removal of Solvents and Reagents: Residual solvents or reagents can affect downstream reactions and preclinical studies.Employ high-vacuum drying and consider techniques like trituration with a non-polar solvent (e.g., hexane) or recrystallization to remove trapped solvents and impurities.
Co-precipitation of Impurities: Impurities may crystallize with the desired product.Screen various solvent systems for recrystallization to identify one that provides good separation of the product from key impurities. A combination of polar and non-polar solvents is often effective.

Frequently Asked Questions (FAQs)

Q1: What are the critical process parameters to monitor during the scale-up of the cyclocondensation step?

A1: Key parameters to monitor include temperature, reaction time, and reagent addition rate. Exothermic reactions may require controlled addition of reagents to maintain a stable temperature. Continuous monitoring of the reaction progress by an in-process control method like HPLC is highly recommended to determine the optimal reaction endpoint and avoid the formation of degradation products.

Q2: Are there any specific safety precautions to consider when using thionyl chloride or phosphorus oxychloride at a larger scale?

A2: Yes, both reagents are highly corrosive and react violently with water. All operations should be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves, safety goggles, and a lab coat. A quench tank with a suitable basic solution should be readily available to neutralize any spills. The reaction should be equipped with a gas scrubber to trap the corrosive HCl and SO₂ gases produced.

Q3: How can I ensure consistent polymorphic form of the final product during crystallization?

A3: The polymorphic form can be influenced by factors such as the choice of solvent, cooling rate, and agitation speed. A systematic crystallization study is recommended. This involves screening different solvents and solvent mixtures, and carefully controlling the cooling profile. Characterization of the resulting solid by techniques like X-ray Powder Diffraction (XRPD) and Differential Scanning Calorimetry (DSC) is essential to ensure batch-to-batch consistency.

Q4: What are the common downstream signaling pathways inhibited by 4-anilinoquinazoline derivatives like the one being synthesized?

A4: 4-Anilinoquinazoline derivatives are well-known inhibitors of receptor tyrosine kinases, particularly the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR).[1] Inhibition of these receptors blocks downstream signaling cascades crucial for cancer cell proliferation, survival, and angiogenesis, such as the PI3K/Akt/mTOR and Ras/Raf/MEK/ERK pathways.[2][3]

Experimental Protocols

Protocol 1: Synthesis of 2-Phenyl-6-iodoquinazolin-4(3H)-one

This protocol is adapted from established laboratory procedures and should be optimized for scale.

  • To a stirred suspension of 2-amino-5-iodobenzamide (1 equivalent) in ethanol, add benzaldehyde (1.2 equivalents).

  • Add iodine (2 equivalents) to the mixture.

  • Heat the reaction mixture to reflux for 6-8 hours, monitoring the progress by TLC or HPLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter the precipitated solid and wash it with cold ethanol.

  • Dry the solid under vacuum to obtain the crude 2-phenyl-6-iodoquinazolin-4(3H)-one.

  • The crude product can be purified by recrystallization from a suitable solvent like acetic acid or ethanol.

Protocol 2: Synthesis of this compound

This protocol involves hazardous reagents and must be performed with appropriate safety precautions.

  • Suspend 2-phenyl-6-iodoquinazolin-4(3H)-one (1 equivalent) in an excess of phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂).

  • Add a catalytic amount of dimethylformamide (DMF).

  • Heat the mixture to reflux for 3-5 hours under an inert atmosphere. Monitor the reaction by TLC or HPLC.

  • After completion, carefully cool the reaction mixture to room temperature.

  • Slowly and cautiously pour the reaction mixture onto crushed ice with vigorous stirring.

  • Neutralize the aqueous solution with a suitable base (e.g., sodium bicarbonate or ammonium hydroxide) until the product precipitates.

  • Filter the solid, wash thoroughly with water, and dry under vacuum.

  • The crude product can be purified by column chromatography on silica gel or by recrystallization.

Quantitative Data Summary

Parameter Method 1: Cyclocondensation Method 2: Chlorination Reference
Typical Yield 70-90%85-95%[1]
Purity (by HPLC) >95% (after recrystallization)>98% (after purification)Internal Data
Reaction Time 6-8 hours3-5 hours[1]
Key Reagents 2-amino-5-iodobenzamide, Benzaldehyde, Iodine2-Phenyl-6-iodoquinazolin-4(3H)-one, POCl₃ or SOCl₂, DMF[1]

Visualizations

experimental_workflow cluster_step1 Step 1: Cyclocondensation cluster_step2 Step 2: Chlorination start 2-Amino-5-iodobenzamide + Benzaldehyde reagents1 Iodine, Ethanol reaction1 Reflux (6-8h) reagents1->reaction1 product1 2-Phenyl-6-iodoquinazolin-4(3H)-one reaction1->product1 purification1 Filtration & Recrystallization product1->purification1 reagents2 POCl3 or SOCl2, DMF (cat.) purification1->reagents2 reaction2 Reflux (3-5h) reagents2->reaction2 workup Quench on Ice & Neutralize reaction2->workup product2 This compound workup->product2 purification2 Filtration & Purification product2->purification2

Caption: Synthetic workflow for this compound.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR Ras Ras EGFR->Ras PI3K PI3K EGFR->PI3K Inhibitor This compound Inhibitor->EGFR Inhibits ATP Binding Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR mTOR->Proliferation

Caption: Inhibition of the EGFR signaling pathway.

VEGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGFR2 VEGFR2 PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K Inhibitor This compound Inhibitor->VEGFR2 Inhibits ATP Binding PKC PKC PLCg->PKC Raf Raf PKC->Raf Ras Ras MEK MEK Raf->MEK ERK ERK MEK->ERK Angiogenesis Angiogenesis (Endothelial Cell Proliferation, Migration, & Survival) ERK->Angiogenesis Akt Akt PI3K->Akt Akt->Angiogenesis

Caption: Inhibition of the VEGFR2 signaling pathway.

References

Technical Support Center: Characterization of 4-Chloro-6-iodo-2-phenylquinazoline and its Products

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming analytical challenges associated with the characterization of 4-Chloro-6-iodo-2-phenylquinazoline and its derivatives.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the analysis of this compound.

High-Performance Liquid Chromatography (HPLC) Analysis

Issue: Poor Peak Shape (Tailing or Fronting)

  • Question: My HPLC chromatogram for this compound shows significant peak tailing. What are the possible causes and solutions?

  • Answer: Peak tailing in the HPLC analysis of quinazoline derivatives can stem from several factors. One common cause is secondary interactions between the basic nitrogen atoms in the quinazoline ring and acidic residual silanol groups on the silica-based stationary phase.[1] To mitigate this, consider the following solutions:

    • Mobile Phase Modification: Add a small amount of a basic modifier, such as triethylamine (TEA) (typically 0.1%), to the mobile phase. TEA will preferentially interact with the active silanol sites, reducing the secondary interactions with your analyte.

    • pH Adjustment: Lowering the pH of the mobile phase can suppress the ionization of silanol groups, thereby minimizing peak tailing. Operating at a pH below the pKa of the silanol groups is advisable.[1]

    • Column Selection: Utilize a highly deactivated or "end-capped" column where the residual silanol groups have been chemically modified to reduce their activity.[1]

  • Question: I am observing peak fronting in my HPLC analysis. What could be the reason?

  • Answer: Peak fronting is often an indication of column overload. This can happen if the sample concentration is too high or the injection volume is too large. To resolve this, try the following:

    • Dilute the Sample: Prepare a more dilute solution of your this compound product.

    • Reduce Injection Volume: Decrease the volume of the sample injected onto the column.

    • Solvent Mismatch: Injecting the sample in a solvent significantly stronger than the mobile phase can also cause peak fronting. Whenever possible, dissolve the sample in the initial mobile phase.

Issue: Inconsistent Retention Times

  • Question: The retention time for my main product peak is shifting between injections. What should I check?

  • Answer: Fluctuating retention times can be caused by several factors:

    • Mobile Phase Composition: Ensure the mobile phase is well-mixed and degassed. Inconsistent composition can lead to shifts in retention.

    • Column Temperature: Verify that the column oven is maintaining a stable temperature. Temperature fluctuations can significantly impact retention times.

    • Flow Rate Instability: Check the HPLC pump for any signs of leaks or pressure fluctuations, which would indicate an unstable flow rate.

    • Column Equilibration: Ensure the column is adequately equilibrated with the mobile phase before starting the analytical run.

Mass Spectrometry (MS) Analysis

Issue: Inaccurate Mass Determination

  • Question: The observed mass in my MS analysis does not precisely match the calculated mass for this compound. Why might this be?

  • Answer: Discrepancies in mass determination can arise from:

    • Instrument Calibration: Ensure the mass spectrometer is properly calibrated across the desired mass range.

    • Adduct Formation: The analyte may be forming adducts with ions present in the mobile phase or matrix, such as sodium ([M+Na]⁺) or potassium ([M+K]⁺). Look for peaks corresponding to these adducts.

    • In-source Fragmentation: If the ionization energy is too high, the molecule may fragment in the source, leading to a diminished or absent molecular ion peak.

Issue: Complex Fragmentation Pattern

  • Question: The MS/MS fragmentation pattern of this compound is complex and difficult to interpret. What are the expected fragmentation pathways?

  • Answer: The fragmentation of this compound is expected to be influenced by the presence of the two halogen atoms. Common fragmentation pathways include:

    • Loss of Halogens: The initial fragmentation is likely to involve the loss of the iodo or chloro substituent. Due to the weaker C-I bond, the loss of iodine is a probable initial fragmentation step.

    • Ring Cleavage: Subsequent fragmentation may involve the cleavage of the quinazoline ring system.

    • Phenyl Group Fragmentation: Fragmentation of the 2-phenyl substituent can also contribute to the complexity of the spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Issue: Ambiguous Spectral Data

  • Question: I am having difficulty assigning the proton and carbon signals in the NMR spectrum of my this compound product. Are there any common challenges?

  • Answer: The interpretation of NMR spectra for polysubstituted quinazolines can be challenging due to the complex splitting patterns and potential for overlapping signals in the aromatic region.[2]

    • Signal Overlap: The aromatic protons of the quinazoline core and the 2-phenyl group may resonate in a narrow chemical shift range, leading to overlapping multiplets. Higher field strength NMR instruments (e.g., 500 MHz or higher) can improve signal dispersion.

    • 2D NMR Techniques: Employing 2D NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) is highly recommended to unambiguously assign the proton and carbon signals.

    • Reference Compounds: Comparing the spectra of your product with those of related, structurally simpler quinazoline derivatives can aid in the assignment of key signals.

Frequently Asked Questions (FAQs)

Synthesis and Impurities

  • Question: What are the common synthetic routes for this compound and what are the potential impurities?

  • Answer: A common synthetic pathway involves the cyclocondensation of 2-amino-5-iodobenzamide with a benzaldehyde derivative, followed by chlorination using an agent like phosphorus oxychloride (POCl₃).[3] Potential impurities that can arise from this synthesis include:

    • Starting Materials: Unreacted 2-amino-5-iodobenzamide or the intermediate 6-iodo-2-phenylquinazolin-4(3H)-one.

    • Side Products: Dimerization products or byproducts from undesired side reactions.

    • Over-chlorination/Incomplete Chlorination: Products with incorrect halogenation patterns if the chlorination step is not well-controlled.

  • Question: How can I confirm the regioselectivity of the halogen substitutions?

  • Answer: The positions of the chloro and iodo substituents can be confirmed using a combination of spectroscopic techniques:

    • NMR Spectroscopy: The coupling patterns and chemical shifts of the aromatic protons on the quinazoline core are indicative of the substitution pattern. 2D NMR techniques like HMBC can show long-range correlations between protons and carbons, helping to establish connectivity.

    • X-ray Crystallography: If a suitable single crystal of the product can be obtained, X-ray diffraction provides definitive structural confirmation.[4]

Analytical Methods

  • Question: What is a good starting point for developing an HPLC method for purity analysis?

  • Answer: For reverse-phase HPLC analysis of this compound, a C18 column is a suitable choice. A gradient elution with a mobile phase consisting of acetonitrile and water (both potentially containing 0.1% formic acid or trifluoroacetic acid to improve peak shape) is a good starting point. UV detection at a wavelength corresponding to the absorbance maximum of the quinazoline chromophore (typically in the range of 254-350 nm) should be employed.

  • Question: Which ionization technique is most suitable for the MS analysis of this compound?

  • Answer: Electrospray ionization (ESI) is a commonly used and effective ionization technique for quinazoline derivatives, as it is a soft ionization method that typically produces a prominent molecular ion peak ([M+H]⁺). Atmospheric pressure chemical ionization (APCI) can also be used.

Data Presentation

Table 1: Potential Impurities in the Synthesis of this compound

Impurity Name Potential Origin Molecular Weight ( g/mol ) Key Analytical Features
2-Amino-5-iodobenzamideUnreacted starting material262.04Presence of -NH₂ protons in ¹H NMR; Distinct mass peak at m/z 263 ([M+H]⁺)
6-Iodo-2-phenylquinazolin-4(3H)-oneIncomplete chlorination348.15Absence of C-Cl bond; Presence of N-H and C=O signals in IR and NMR
4,4'-oxybis(6-iodo-2-phenylquinazoline)Side reaction during chlorination678.29Higher molecular weight impurity; Complex NMR spectrum
Dimerized byproductsUndesired coupling reactionsVariableHigher molecular weight impurities detected by MS

Experimental Protocols

Protocol 1: HPLC-UV Method for Purity Analysis
  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient:

    • 0-2 min: 30% B

    • 2-15 min: 30% to 95% B

    • 15-18 min: 95% B

    • 18-19 min: 95% to 30% B

    • 19-25 min: 30% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 10 µL

  • Detection: UV at 254 nm

  • Sample Preparation: Dissolve the sample in a 1:1 mixture of acetonitrile and water to a final concentration of approximately 0.5 mg/mL.

Protocol 2: LC-MS Method for Identification
  • LC System: Use the HPLC conditions described in Protocol 1.

  • Mass Spectrometer: ESI source, positive ion mode

  • Scan Range: m/z 100-1000

  • Capillary Voltage: 3.5 kV

  • Cone Voltage: 30 V

  • Source Temperature: 120 °C

  • Desolvation Temperature: 350 °C

  • Gas Flow: As per instrument recommendation

Protocol 3: NMR Sample Preparation
  • ¹H NMR: Dissolve approximately 5-10 mg of the sample in 0.7 mL of deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).

  • ¹³C NMR: Dissolve approximately 20-30 mg of the sample in 0.7 mL of the chosen deuterated solvent.

  • Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard (0 ppm).

Visualizations

Troubleshooting_Workflow start Analytical Issue Observed hplc HPLC Issue start->hplc ms MS Issue start->ms nmr NMR Issue start->nmr peak_shape Poor Peak Shape hplc->peak_shape retention_time Inconsistent Retention Time hplc->retention_time mass_accuracy Inaccurate Mass ms->mass_accuracy fragmentation Complex Fragmentation ms->fragmentation signal_assignment Ambiguous Signal Assignment nmr->signal_assignment solution1 Adjust Mobile Phase pH / Additives peak_shape->solution1 solution2 Check for Column Overload peak_shape->solution2 solution3 Verify Temp & Flow Rate retention_time->solution3 solution4 Calibrate Instrument mass_accuracy->solution4 solution5 Analyze Adduct Formation mass_accuracy->solution5 solution6 Propose Fragmentation Pathway fragmentation->solution6 solution7 Use 2D NMR Techniques signal_assignment->solution7

Caption: Troubleshooting workflow for analytical issues.

Fragmentation_Pathway parent This compound [M+H]⁺ m/z 391 frag1 Loss of I [M+H-I]⁺ m/z 264 parent->frag1 - I• frag2 Loss of Cl [M+H-Cl]⁺ m/z 356 parent->frag2 - Cl• frag3 Loss of C₇H₅ (phenyl + C) [M+H-C₇H₅]⁺ m/z 302 frag1->frag3 - C₆H₄N₂Cl frag4 Loss of C₆H₅CN (benzonitrile) [M+H-C₇H₅N]⁺ m/z 288 frag2->frag4 - C₆H₄N₂I

References

Enhancing the stability of 4-Chloro-6-iodo-2-phenylquinazoline for long-term storage

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information for enhancing the stability of 4-Chloro-6-iodo-2-phenylquinazoline during long-term storage. It includes troubleshooting guides, frequently asked questions, and detailed experimental protocols to address common challenges encountered during its handling and analysis.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: For optimal long-term stability, this compound should be stored in a cool, dry, and dark place.[1] It is advisable to keep the compound in a tightly sealed container, preferably under an inert atmosphere (e.g., nitrogen or argon) at 2–8 °C to minimize degradation from moisture and atmospheric oxygen.[2]

Q2: What are the potential degradation pathways for this compound?

A2: Halogenated quinazolines can be susceptible to several degradation pathways. The chloro group at the 4-position is prone to nucleophilic substitution, particularly hydrolysis in aqueous solutions, which would yield 6-iodo-2-phenylquinazolin-4(3H)-one. The carbon-iodine bond at the 6-position can be susceptible to photolytic cleavage. Additionally, oxidative degradation of the quinazoline ring system can occur under harsh conditions.

Q3: Is this compound sensitive to light?

Q4: What solvents are suitable for dissolving this compound for experimental use?

A4: The compound has slight solubility in chloroform and methanol (with heating).[2] For creating stock solutions for stability studies, dimethyl sulfoxide (DMSO) is often used for quinazoline derivatives.[4] However, it is crucial to assess the stability of the compound in the chosen solvent, as some solvents can promote degradation.[5]

Troubleshooting Guides

HPLC Analysis Troubleshooting

This guide addresses common issues encountered during the stability analysis of this compound using High-Performance Liquid Chromatography (HPLC).

Problem Potential Cause Recommended Solution
Peak Tailing - Interaction with active silanols on the column. - Incorrect mobile phase pH.- Use a high-purity silica-based column. - Adjust the mobile phase pH to suppress silanol ionization (typically lower pH for basic compounds).[6]
Ghost Peaks - Contamination in the mobile phase or injector. - Late elution of a component from a previous injection.- Flush the injector and column with a strong solvent.[7] - Ensure adequate equilibration time between gradient runs.[8]
Shifting Retention Times - Fluctuation in column temperature. - Inconsistent mobile phase composition.- Use a column oven to maintain a constant temperature.[8] - Prepare fresh mobile phase daily and ensure thorough mixing.[8]
Loss of Resolution - Column degradation. - Inappropriate mobile phase composition.- Replace the column. - Re-optimize the mobile phase composition, including the organic modifier and pH.[9]

Quantitative Stability Data (Example)

The following tables present hypothetical data from forced degradation studies on this compound to illustrate potential stability characteristics. These are examples and should be confirmed by experimental data.

Table 1: Summary of Forced Degradation Results

Stress ConditionDurationTemperature% Degradation (Example)Major Degradation Product (Hypothetical)
Acid Hydrolysis (0.1 M HCl)24 hours60°C5.2%6-iodo-2-phenylquinazolin-4(3H)-one
Base Hydrolysis (0.1 M NaOH)8 hours60°C15.8%6-iodo-2-phenylquinazolin-4(3H)-one
Oxidation (3% H₂O₂)24 hoursRoom Temp8.5%N-oxide derivatives
Thermal (Solid State)48 hours80°C2.1%Not Determined
Photolytic (Solid State)24 hoursICH Option 111.3%De-iodinated species

Experimental Protocols

Protocol 1: Forced Degradation Studies

Forced degradation studies are essential to understand the intrinsic stability of the molecule and to develop a stability-indicating analytical method.[10]

1.1. Acid and Base Hydrolysis:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

  • For acid hydrolysis, add an aliquot of the stock solution to 0.1 M HCl to achieve a final concentration of approximately 100 µg/mL.

  • For base hydrolysis, add an aliquot of the stock solution to 0.1 M NaOH to achieve a final concentration of approximately 100 µg/mL.

  • Incubate the solutions at 60°C for up to 24 hours.[11]

  • Withdraw samples at appropriate time points (e.g., 0, 2, 4, 8, 24 hours).

  • Neutralize the samples before HPLC analysis (for the acidic sample, use 0.1 M NaOH; for the basic sample, use 0.1 M HCl).

  • Analyze the samples by a stability-indicating HPLC method.

1.2. Oxidative Degradation:

  • Prepare a solution of the compound at 100 µg/mL in a suitable solvent.

  • Add an equal volume of 3% hydrogen peroxide.

  • Keep the solution at room temperature for 24 hours, protected from light.

  • Withdraw samples at appropriate time points and analyze by HPLC.

1.3. Thermal Degradation (Solid State):

  • Place a known amount of the solid compound in a transparent, chemically inert container.

  • Expose the sample to a temperature of 80°C in a calibrated oven for 48 hours.[11]

  • At the end of the study, dissolve the sample in a suitable solvent and analyze by HPLC.

1.4. Photostability Testing (Solid State):

  • Place a thin layer of the solid compound in a chemically inert, transparent container.

  • Expose the sample to a light source that conforms to ICH Q1B guidelines, providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/m².[12]

  • A control sample should be kept in the dark under the same temperature conditions.

  • After exposure, dissolve both the exposed and control samples and analyze by HPLC.

Protocol 2: Stability-Indicating HPLC-UV Method

2.1. Chromatographic Conditions (Example):

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase: A gradient of Mobile Phase A (0.1% trifluoroacetic acid in water) and Mobile Phase B (acetonitrile).

  • Gradient Program:

    • 0-5 min: 30% B

    • 5-25 min: 30% to 80% B

    • 25-30 min: 80% B

    • 30-32 min: 80% to 30% B

    • 32-40 min: 30% B

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 254 nm.

  • Column Temperature: 30°C.

  • Injection Volume: 10 µL.

2.2. Sample Preparation:

  • Accurately weigh and dissolve the compound in the mobile phase to a concentration of 100 µg/mL.

  • Filter the sample through a 0.45 µm syringe filter before injection.

Visualizations

Signaling Pathway

Quinazoline derivatives are frequently investigated as inhibitors of protein tyrosine kinases, such as the Epidermal Growth Factor Receptor (EGFR).[13][14][15] The diagram below illustrates a simplified EGFR signaling pathway that is often targeted by such compounds.

EGFR_Signaling_Pathway cluster_ras_pathway MAPK Pathway cluster_pi3k_pathway PI3K/Akt Pathway Ligand EGF/TGF-α EGFR EGFR Ligand->EGFR Dimerization Dimerization & Autophosphorylation EGFR->Dimerization Grb2_Sos Grb2/Sos Dimerization->Grb2_Sos Activates PI3K PI3K Dimerization->PI3K Activates Ras Ras Grb2_Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 Akt Akt PIP3->Akt Akt->Proliferation

Caption: Simplified EGFR signaling cascade.

Experimental Workflow

The following diagram outlines the general workflow for conducting a forced degradation study.

Forced_Degradation_Workflow start Start: Obtain This compound prepare_stock Prepare Stock Solution (e.g., 1 mg/mL in ACN) start->prepare_stock stress_conditions Expose to Stress Conditions prepare_stock->stress_conditions hydrolysis Hydrolysis (Acid & Base) stress_conditions->hydrolysis oxidation Oxidation (H₂O₂) stress_conditions->oxidation thermal Thermal (Solid State) stress_conditions->thermal photolytic Photolytic (Solid State) stress_conditions->photolytic sampling Collect Samples at Time Intervals hydrolysis->sampling oxidation->sampling thermal->sampling photolytic->sampling neutralize Neutralize (if applicable) sampling->neutralize hplc_analysis Analyze via Stability-Indicating HPLC Method neutralize->hplc_analysis data_analysis Analyze Data: - Calculate % Degradation - Identify Degradants hplc_analysis->data_analysis end End: Stability Profile Established data_analysis->end HPLC_Troubleshooting_Tree start Unexpected Peak Observed in Chromatogram q1 Is the peak present in the blank injection (mobile phase only)? start->q1 a1_yes Source is likely mobile phase or system contamination. q1->a1_yes Yes q2 Is the peak present in the time-zero (T0) sample? q1->q2 No a2_yes Peak is likely a related substance or impurity in the starting material. q2->a2_yes Yes a2_no Peak is a degradation product formed during the stability study. q2->a2_no No

References

Validation & Comparative

Unveiling the Potency of 4-Chloro-6-iodo-2-phenylquinazoline Derivatives: A Comparative Analysis Against Established Anticancer Agents

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

In the dynamic landscape of oncology drug discovery, novel quinazoline derivatives are emerging as promising candidates, challenging the efficacy of existing therapeutic agents. This guide provides a comprehensive comparison of the biological activity of a specific class of these compounds, 4-Chloro-6-iodo-2-phenylquinazoline derivatives, against established anticancer drugs such as Gefitinib, Erlotinib, and Lapatinib. This analysis is supported by quantitative experimental data, detailed methodologies, and visual representations of their mechanisms of action to inform researchers, scientists, and drug development professionals.

Comparative Anticancer Activity: A Quantitative Overview

The in vitro cytotoxic activity of novel 4-anilino-6-iodo-2-phenylquinazoline derivatives was evaluated against a panel of human cancer cell lines and compared with clinically approved tyrosine kinase inhibitors. The half-maximal inhibitory concentration (IC50), a key measure of potency, was determined for each compound. The results, summarized in the table below, demonstrate the promising anticancer potential of these novel derivatives.

Compound/DrugHCT-116 (Colon Cancer) IC50 (µM)MCF-7 (Breast Cancer) IC50 (µM)T98G (Glioblastoma) IC50 (µM)
Novel Quinazoline Derivatives
4-Anilino-6-iodo-2-phenylquinazoline Derivative 10b2.8-2.0
4-Anilino-6-iodo-2-phenylquinazoline Derivative 15b> 50> 5015.0
4-Anilino-6-iodo-2-phenylquinazoline Derivative 15d> 50> 5010.1
Existing Anticancer Drugs
Gefitinib~50 (with TRAIL)[1]-37.8
Erlotinib11.57[2]1.88[2]21.3
Lapatinib42.36[3]136.6[4]-

Note: IC50 values for the novel derivatives and comparative data for existing drugs on the T98G cell line are sourced from a study by Stanisic et al. (2020). IC50 values for existing drugs on HCT-116 and MCF-7 cell lines are sourced from various publications to provide a broader comparative context. A direct comparison is most accurate when data is generated from the same study under identical experimental conditions.

Deciphering the Mechanism of Action: Key Signaling Pathways

Quinazoline derivatives typically exert their anticancer effects by inhibiting key signaling pathways involved in cell growth, proliferation, and survival. The 4-anilinoquinazoline scaffold is a well-established pharmacophore for targeting the ATP-binding site of tyrosine kinases. The presence of a halogen, such as iodine, at the 6-position of the quinazoline ring has been associated with potent antitumor activity.[5]

Epidermal Growth Factor Receptor (EGFR) Signaling Pathway

The EGFR signaling cascade is a critical pathway in many cancers. Upon ligand binding, EGFR dimerizes and autophosphorylates, initiating downstream signaling through pathways like RAS/RAF/MEK/ERK and PI3K/AKT/mTOR, which promote cell proliferation and survival.[6] 4-Anilinoquinazolines, including likely the 6-iodo derivatives, act as competitive inhibitors at the ATP-binding site of the EGFR tyrosine kinase domain, thereby blocking these downstream signals.[7][8]

EGFR_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR ADP ADP EGFR->ADP RAS RAS EGFR->RAS Activates PI3K PI3K EGFR->PI3K Activates Ligand EGF Ligand->EGFR Binds ATP ATP ATP->EGFR Phosphorylates Quinazoline 4-Anilino-6-iodo- 2-phenylquinazoline Derivative Quinazoline->EGFR Inhibits (ATP Competitive) RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation

Figure 1: EGFR Signaling Pathway Inhibition
Vascular Endothelial Growth Factor Receptor (VEGFR) Signaling Pathway

Angiogenesis, the formation of new blood vessels, is crucial for tumor growth and metastasis. This process is primarily driven by the VEGF/VEGFR signaling pathway.[9] Similar to EGFR, VEGFR is a receptor tyrosine kinase that, upon activation, triggers downstream signaling cascades that promote endothelial cell proliferation, migration, and survival. Several quinazoline derivatives have been developed as dual inhibitors of both EGFR and VEGFR.[10]

VEGFR_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGFR VEGFR ADP ADP VEGFR->ADP PLCg PLCγ VEGFR->PLCg Activates PI3K PI3K VEGFR->PI3K Activates Ligand VEGF Ligand->VEGFR Binds ATP ATP ATP->VEGFR Phosphorylates Quinazoline 4-Anilino-6-iodo- 2-phenylquinazoline Derivative Quinazoline->VEGFR Inhibits (ATP Competitive) Angiogenesis Angiogenesis (Cell Proliferation, Migration, Survival) PLCg->Angiogenesis AKT AKT PI3K->AKT AKT->Angiogenesis

Figure 2: VEGFR Signaling Pathway Inhibition
Tubulin Polymerization Inhibition

Beyond kinase inhibition, some quinazoline derivatives have been found to disrupt microtubule dynamics by inhibiting tubulin polymerization.[5][6] Microtubules are essential components of the cytoskeleton, playing a critical role in cell division, intracellular transport, and maintenance of cell shape. By binding to the colchicine site on tubulin, these compounds prevent the formation of microtubules, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[11]

Tubulin_Polymerization cluster_process Microtubule Dynamics Tubulin αβ-Tubulin Dimers Microtubule Microtubule Tubulin->Microtubule Polymerization Apoptosis Cell Cycle Arrest (G2/M) -> Apoptosis Microtubule->Apoptosis Disruption leads to Quinazoline Quinazoline Derivative Quinazoline->Tubulin Binds to Colchicine Site

Figure 3: Tubulin Polymerization Inhibition

Experimental Protocols

Cell Viability (MTT) Assay

The cytotoxic effects of the compounds were determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

  • Cell Seeding: Cancer cells were seeded in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The cells were then treated with various concentrations of the test compounds and incubated for an additional 48-72 hours.

  • MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for 4 hours at 37°C.

  • Formazan Solubilization: The medium was removed, and 150 µL of dimethyl sulfoxide (DMSO) was added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance was measured at a wavelength of 570 nm using a microplate reader.

  • IC50 Calculation: The concentration of the compound that causes 50% inhibition of cell growth (IC50) was calculated from the dose-response curves.

In Vitro Tubulin Polymerization Assay

The ability of compounds to inhibit tubulin polymerization can be assessed using a fluorescence-based assay.

  • Reaction Setup: Purified tubulin (e.g., from porcine brain) is suspended in a polymerization buffer (e.g., 80 mM PIPES pH 6.9, 2.0 mM MgCl₂, 0.5 mM EGTA) containing GTP and a fluorescent reporter.

  • Compound Addition: The test compounds at various concentrations are added to the tubulin solution in a 96-well plate.

  • Initiation of Polymerization: The plate is incubated at 37°C to initiate tubulin polymerization.

  • Fluorescence Monitoring: The increase in fluorescence, which is proportional to the extent of tubulin polymerization, is monitored over time (e.g., every minute for 60 minutes) using a fluorescence plate reader (excitation ~360 nm, emission ~450 nm).

  • Data Analysis: The rate and extent of polymerization in the presence of the test compounds are compared to a vehicle control to determine the inhibitory activity.

Conclusion

The this compound derivatives, particularly the 4-anilino substituted analogs, have demonstrated significant in vitro anticancer activity, with potency comparable to or exceeding that of established drugs against certain cancer cell lines. Their likely mechanism of action, through the inhibition of critical signaling pathways such as EGFR and potentially VEGFR, and/or the disruption of microtubule dynamics, positions them as a promising class of compounds for further preclinical and clinical investigation. The detailed protocols and mechanistic insights provided in this guide aim to facilitate further research and development in this important area of oncology.

References

In vitro and in vivo validation of the anticancer properties of novel quinazoline compounds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The landscape of cancer therapy is continually evolving, with targeted therapies emerging as a cornerstone of precision medicine. Among the promising classes of small molecules, quinazoline derivatives have garnered significant attention for their potent and selective anticancer activities. Several quinazoline-based drugs, such as gefitinib and erlotinib, are already in clinical use, primarily targeting the epidermal growth factor receptor (EGFR) signaling pathway.[1][2] This guide provides a comparative analysis of novel quinazoline compounds, summarizing their in vitro and in vivo anticancer properties based on recent preclinical studies.

In Vitro Anticancer Activity: A Comparative Analysis

Novel quinazoline derivatives have demonstrated significant cytotoxic effects against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values from various studies are summarized below, offering a quantitative comparison of their potency.

Compound IDTarget(s)Cancer Cell LineIC50 (µM)Reference CompoundIC50 (µM)Source
Compound 26 PI3KHCT-116Not specified, but potent--[1]
Compound 44 Not specifiedMCF-7More potent than cisplatinCisplatin-[1]
Compound 46/47 Not specifiedA549, HCT116, MCF-7Promising activity--[1]
Compound 30 EGFR/HER2A549, NCI-H1975, SK-BR-3, MCF-7Better than lapatinibLapatinib8.41/10.41 nM (EGFR/HER2)[3]
Compound 14 Not specifiedMCF-7, MDA-MB-2310.350, 0.447Erlotinib-[3]
Compound 53 Not specifiedMCF-7, HepG-22.09, 2.08--[3]
Compound 6d EGFRNCI-H4600.789 (GI50)Erlotinib0.045 (IC50)[4]
Compound 21/23 Not specifiedHeLa, MDA-MB2311.85 - 2.81Gefitinib4.3, 28.3[5]
Compound 18 Not specifiedMGC-8030.855-Fu-[6]
Compound 4 AKTCaco-2, HepG2, MCF-723.31, 53.29, 72.22--[7]
Anilino quinazoline (F-MPG) EGFRNSCLC cell linesPotent antitumor activityPD153035-[8]

In Vivo Validation: Tumor Growth Inhibition in Xenograft Models

The preclinical efficacy of these novel quinazoline compounds has been further validated in vivo using animal models, typically mouse xenografts. These studies are crucial for assessing the therapeutic potential and toxicity of the compounds before they can be considered for clinical trials.

Compound IDAnimal ModelTumor TypeDosageTumor Growth Inhibition (%)Source
Compound 26 Murine tumor modelsHCT-116 xenograftNot specifiedSignificant[1]
Compound 28 Murine tumor modelsNot specified25 mg/kg62%[1]
Compound 46 Neuroblastoma (SH-SY5Y) xenograftNeuroblastoma10 mg/kg, 20 mg/kg46.31%, 52.66%
Compound 34 Nude mice carrying A549Non-small cell lung cancer15 mg/kg63.33%[3]
Compound 44 Acute lymphoblastic leukemia (MOLT-4) xenograftLeukemia15 mg/kg76%[3]
Compound #7 Nude mice bearing A549 xenograftsLung carcinoma15 mg/kg, 30 mg/kgSuppressed tumor growth[9]
Compound 18 MGC-803 xenograftGastric cancerNot specifiedSignificant decrease in tumor volume[6]
Compound 21 Ehrlich ascites carcinoma (EAC) & Dalton's ascites lymphoma (DLA) modelsAscites carcinoma, Lymphoma20 mg/kgEnhanced mean survival time, restored hematological parameters
Anilino quinazoline (F-MPG/OH-MPG) NSCLC xenograftNon-small cell lung cancerNot specifiedSignificant tumor uptake decrease[8]

Key Signaling Pathways and Mechanisms of Action

Quinazoline derivatives exert their anticancer effects by modulating various signaling pathways critical for cancer cell proliferation, survival, and metastasis.[10][11] The primary mechanism of action for many of these compounds is the inhibition of tyrosine kinases, particularly EGFR.[2][4][12] However, recent research has unveiled a broader spectrum of molecular targets.

EGFR Signaling Pathway

Many novel quinazoline compounds are designed as EGFR tyrosine kinase inhibitors (EGFR-TKIs).[2][4] They competitively bind to the ATP-binding site of the EGFR kinase domain, preventing autophosphorylation and subsequent activation of downstream signaling cascades like the PI3K/AKT and MAPK pathways, which are crucial for cell proliferation and survival.[2][10]

EGFR_Signaling_Pathway cluster_receptor Ligand Growth Factor (e.g., EGF) EGFR EGFR Ligand->EGFR P1 P EGFR->P1 P2 P EGFR->P2 PI3K PI3K EGFR->PI3K RAS RAS EGFR->RAS Quinazoline Novel Quinazoline Compound Quinazoline->EGFR Inhibition P3 P P4 P AKT AKT PI3K->AKT Proliferation Cell Proliferation, Survival, Angiogenesis AKT->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation

Caption: EGFR Signaling Pathway Inhibition by Novel Quinazoline Compounds.

Other Targeted Pathways

Beyond EGFR, novel quinazolines have been developed to target other critical cancer-related pathways:

  • PI3K/AKT/mTOR Pathway: Some derivatives directly inhibit PI3K, a key regulator of cell growth and survival.[1]

  • JAK/STAT Pathway: Inhibition of the JAK2/STAT3 pathway has been identified as a mechanism for the antitumor activity of certain 2-alkyl substituted quinazolines.[9]

  • PARP-1 Inhibition: Poly(ADP-ribose)polymerase-1 (PARP-1) is involved in DNA repair, and its inhibition by quinazoline derivatives represents a promising strategy, especially for cancers with BRCA mutations.[1]

  • Microtubule Polymerization: Some quinazolinone derivatives have been shown to interfere with microtubule dynamics, leading to cell cycle arrest and apoptosis.[13]

Experimental Protocols

To ensure the reproducibility and rigorous evaluation of these compounds, standardized experimental protocols are essential.

In Vitro Cytotoxicity Assay (MTT Assay)

This colorimetric assay is widely used to assess the metabolic activity of cells and, by inference, their viability and proliferation.

MTT_Assay_Workflow A Seed cancer cells in 96-well plates B Incubate for 24 hours A->B C Treat with varying concentrations of quinazoline compounds and control B->C D Incubate for 24-72 hours C->D E Add MTT reagent D->E F Incubate for 4 hours E->F G Add solubilizing agent (e.g., DMSO) F->G H Measure absorbance at 570 nm G->H I Calculate IC50 values H->I

Caption: Workflow for MTT Cytotoxicity Assay.

Protocol:

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for attachment.[5]

  • Compound Treatment: Cells are treated with various concentrations of the novel quinazoline compounds. A vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug) are included.[5]

  • Incubation: The plates are incubated for a specified period, typically 24 to 72 hours.[5][14]

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 4 hours. Viable cells with active mitochondrial dehydrogenases convert the yellow MTT to purple formazan crystals.

  • Solubilization: A solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to dissolve the formazan crystals.[15]

  • Absorbance Measurement: The absorbance is measured using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined by plotting a dose-response curve.[5]

In Vivo Xenograft Tumor Model

This model is instrumental in evaluating the antitumor efficacy and systemic toxicity of drug candidates in a living organism.

Xenograft_Model_Workflow A Subcutaneously inject cancer cells into immunodeficient mice B Allow tumors to grow to a palpable size A->B C Randomize mice into treatment and control groups B->C D Administer quinazoline compound, vehicle, or positive control (e.g., via oral gavage) C->D E Monitor tumor volume and body weight regularly D->E F Sacrifice mice at the end of the study E->F G Excise and weigh tumors F->G H Perform histological and/or biochemical analysis of tumors and organs G->H

Caption: Workflow for In Vivo Xenograft Tumor Model.

Protocol:

  • Cell Implantation: Human cancer cells are subcutaneously injected into the flank of immunodeficient mice (e.g., nude or SCID mice).[3][9]

  • Tumor Growth: Tumors are allowed to grow to a predetermined size (e.g., 100-200 mm³).

  • Treatment: Mice are randomized into different groups and treated with the quinazoline compound (at various doses), a vehicle control, or a positive control drug.[9][16] Treatment can be administered through various routes, such as oral gavage or intraperitoneal injection.[9]

  • Monitoring: Tumor size and the body weight of the mice are measured regularly (e.g., every 2-3 days). Tumor volume is often calculated using the formula: (length × width²)/2.[6]

  • Endpoint: At the end of the study, mice are euthanized, and tumors are excised, weighed, and may be used for further analysis (e.g., histology, western blotting).[9]

  • Efficacy and Toxicity Assessment: Antitumor efficacy is determined by comparing the tumor growth in the treated groups to the control group. Toxicity is assessed by monitoring body weight changes, clinical signs of distress, and potential histopathological changes in major organs.[8]

Conclusion

The novel quinazoline compounds highlighted in this guide demonstrate significant potential as next-generation anticancer agents. Their diverse mechanisms of action, potent in vitro cytotoxicity against a range of cancer cell lines, and promising in vivo efficacy underscore the versatility of the quinazoline scaffold in cancer drug discovery. Further preclinical and clinical investigations are warranted to fully elucidate their therapeutic utility and to translate these promising findings into effective cancer treatments.

References

A Head-to-Head Comparison of Synthetic Routes to 4-Anilinoquinazolines: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

The 4-anilinoquinazoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates, particularly in oncology. The synthesis of this key pharmacophore can be approached through several distinct routes, each with its own set of advantages and limitations. This guide provides a head-to-head comparison of the most prominent synthetic strategies, offering experimental data, detailed protocols, and workflow diagrams to aid researchers in selecting the optimal route for their specific needs.

Nucleophilic Aromatic Substitution (SNAr) of 4-Chloroquinazolines

This is arguably the most traditional and widely employed method for the synthesis of 4-anilinoquinazolines. The reaction proceeds via the displacement of a leaving group, typically a chloride, at the C4 position of the quinazoline ring by an aniline nucleophile.

General Reaction Scheme:

A 4-chloroquinazoline reacts with a substituted aniline to yield the corresponding 4-anilinoquinazoline.

Experimental Protocol:

A solution of 4-chloroquinazoline (1.0 mmol) and the desired aniline (1.2-1.5 mmol) in a suitable solvent such as isopropanol, n-butanol, or dimethylformamide (DMF) is heated under reflux. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled, and the product is isolated by filtration or extraction. Purification is typically achieved by recrystallization or column chromatography. Microwave irradiation can significantly accelerate this reaction.[1]

Workflow Diagram:

SNAr_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Start Start Mix Mix 4-chloroquinazoline and aniline in solvent Start->Mix Heat Heat (conventional or microwave) Mix->Heat Monitor Monitor by TLC Heat->Monitor Isolate Isolate crude product (filtration/extraction) Monitor->Isolate Purify Purify (recrystallization/chromatography) Isolate->Purify End End Purify->End Niementowski_Workflow cluster_step1 Step 1: Quinazolinone Formation cluster_step2 Step 2: Chlorination cluster_step3 Step 3: Amination (SNAr) Start Start React1 React anthranilic acid with amide/acyl chloride Start->React1 React2 Chlorinate 4(3H)-quinazolinone (e.g., with SOCl₂) React1->React2 React3 React 4-chloroquinazoline with aniline React2->React3 Isolate Isolate and purify final product React3->Isolate End End Isolate->End Buchwald_Hartwig_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification Start Start Mix Combine Pd catalyst, ligand, base, 4-chloroquinazoline, and aniline in solvent Start->Mix Degas Degas and place under inert atmosphere Mix->Degas Heat Heat to reaction temperature Degas->Heat Monitor Monitor by TLC/LC-MS Heat->Monitor Workup Aqueous work-up and extraction Monitor->Workup Purify Purify by column chromatography Workup->Purify End End Purify->End Ullmann_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification Start Start Mix Combine Cu catalyst, ligand, base, 4-haloquinazoline, and aniline in solvent Start->Mix Heat Heat to high temperature Mix->Heat Monitor Monitor by TLC/LC-MS Heat->Monitor Workup Aqueous work-up and extraction Monitor->Workup Purify Purify by column chromatography Workup->Purify End End Purify->End

References

Validating the Mechanism of Action of 4-Chloro-6-iodo-2-phenylquinazoline-based Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of 4-Chloro-6-iodo-2-phenylquinazoline-based inhibitors, focusing on the validation of their mechanism of action. The content presented herein is based on available experimental data for closely related 4-anilinoquinazoline analogs, which serve as a proxy for the specific inhibitors of interest. This guide is intended to facilitate further research and development in this area by providing a structured overview of potential biological activities, relevant experimental protocols, and the underlying signaling pathways.

Data Presentation: Comparative Inhibitory Activities

The following tables summarize the inhibitory activities of representative 4-anilinoquinazoline derivatives, including those structurally related to the this compound scaffold, against various cancer cell lines and kinases. These tables are intended to provide a comparative perspective against established inhibitors.

Table 1: In Vitro Cytotoxicity of 4-Anilinoquinazoline Derivatives

Compound/DrugCell LineIC50 (µM)Reference
Representative Iodo-derivative (10b) HCT-1162.8[1]
T98G2.0[1]
Gefitinib A54921.17[2]
HT-29--
Erlotinib T98G21.3[1]
MCF-7--
Sorafenib A549--
Doxorubicin HCT-116-[1]

Table 2: Kinase Inhibitory Activity of Representative Quinazoline-based Inhibitors

Compound/DrugTarget KinaseIC50 (nM)Reference
Compound 7i (6-arylureido-4-anilinoquinazoline) EGFR17.32[3]
Gefitinib EGFR25.42[3]
Erlotinib EGFR33.25[3]
Sorafenib VEGFR-290[4]
PDGFR-β57[4]
Compound 6 (arylamide-containing quinazoline) VEGFR-264.8[5]

Note: The compounds listed are structurally related to the core 4-anilinoquinazoline scaffold and provide an indication of the potential inhibitory activity. Direct enzymatic assays on this compound-based inhibitors are necessary for precise validation.

Experimental Protocols

Detailed methodologies for key experiments are provided below to guide the validation of the mechanism of action of novel inhibitors.

Kinase Inhibition Assays (General Protocol)

This protocol can be adapted for EGFR, VEGFR-2, and PDGFR-β kinase activity assessment.

Principle: The assay measures the ability of a test compound to inhibit the phosphorylation of a substrate by a specific kinase. The amount of ADP produced is quantified using a luminescent signal.

Materials:

  • Recombinant human kinase (e.g., EGFR, VEGFR-2, PDGFR-β)

  • Kinase-specific substrate (e.g., Poly(Glu, Tyr) 4:1)

  • ATP

  • Kinase buffer (e.g., 40 mM Tris-HCl pH 7.4, 20 mM MgCl2, 0.1 mg/ml BSA)

  • Test compound (dissolved in DMSO)

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar

  • 96-well white opaque plates

  • Plate reader capable of measuring luminescence

Procedure:

  • Prepare serial dilutions of the test compound in kinase buffer. The final DMSO concentration should not exceed 1%.

  • In a 96-well plate, add the kinase, the appropriate substrate, and the test compound or vehicle control (DMSO).

  • Initiate the kinase reaction by adding ATP.

  • Incubate the reaction mixture at 30°C for a specified time (e.g., 60 minutes).

  • Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate at room temperature for 40 minutes.

  • Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate at room temperature for 30 minutes.

  • Measure the luminescence using a plate reader.

  • Calculate the percent inhibition for each concentration of the test compound and determine the IC50 value by fitting the data to a dose-response curve.

Tubulin Polymerization Inhibition Assay

Principle: This assay measures the ability of a compound to inhibit the polymerization of tubulin into microtubules. The increase in light scattering due to microtubule formation is monitored over time.

Materials:

  • Tubulin (porcine brain, >99% pure)

  • Guanosine-5'-triphosphate (GTP)

  • Tubulin polymerization buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)

  • Test compound (dissolved in DMSO)

  • Known tubulin inhibitor (e.g., colchicine) and stabilizer (e.g., paclitaxel) as controls

  • 96-well clear bottom plates

  • Spectrophotometer with temperature control

Procedure:

  • Prepare serial dilutions of the test compound in polymerization buffer.

  • Pre-warm the spectrophotometer to 37°C.

  • In a pre-warmed 96-well plate, add tubulin and the test compound or vehicle control.

  • Initiate polymerization by adding GTP.

  • Immediately start monitoring the change in absorbance (light scattering) at 340 nm every minute for 60 minutes at 37°C.

  • The rate of polymerization is determined from the linear portion of the absorbance curve.

  • Calculate the percent inhibition at each compound concentration and determine the IC50 value.

Cell Viability (MTT) Assay

Principle: The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Materials:

  • Cancer cell lines (e.g., HCT-116, T98G, A549)

  • Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

  • Test compound (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well tissue culture plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with serial dilutions of the test compound for a specified period (e.g., 48 or 72 hours). Include a vehicle control (DMSO).

  • After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Mandatory Visualizations

The following diagrams illustrate the key signaling pathways potentially modulated by this compound-based inhibitors and a general experimental workflow for their validation.

EGFR_Signaling_Pathway cluster_ras_pathway Ras-Raf-MAPK Pathway cluster_pi3k_pathway PI3K-Akt Pathway Ligand EGF/TGF-α EGFR EGFR Ligand->EGFR Grb2 Grb2 EGFR->Grb2 PI3K PI3K EGFR->PI3K Sos SOS Grb2->Sos Ras Ras Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 PIP2 Akt Akt PIP3->Akt mTOR mTOR Akt->mTOR mTOR->Proliferation Inhibitor 4-Anilinoquinazoline Inhibitor Inhibitor->EGFR

Caption: Simplified EGFR signaling pathway and the point of inhibition.

VEGFR2_PDGFRb_Signaling cluster_common_pathways Downstream Effectors VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 PDGF PDGF PDGFRb PDGFR-β PDGF->PDGFRb PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K PDGFRb->PLCg PDGFRb->PI3K Ras Ras PLCg->Ras Akt Akt PI3K->Akt Angiogenesis Angiogenesis, Migration, Survival Akt->Angiogenesis Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Angiogenesis Inhibitor 4-Anilinoquinazoline Inhibitor Inhibitor->VEGFR2 Inhibitor->PDGFRb

Caption: VEGFR-2 and PDGFR-β signaling and points of inhibition.

Tubulin_Polymerization_Inhibition Tubulin α/β-Tubulin Dimers Polymerization Polymerization Tubulin->Polymerization Microtubule Microtubule Depolymerization Depolymerization Microtubule->Depolymerization CellCycleArrest G2/M Arrest Apoptosis Microtubule->CellCycleArrest Disruption of mitotic spindle Polymerization->Microtubule Depolymerization->Tubulin Inhibitor Tubulin Polymerization Inhibitor Inhibitor->Polymerization

Caption: Mechanism of tubulin polymerization inhibition.

Experimental_Workflow Synthesis Synthesis of This compound Derivatives Biochemical Biochemical Assays Synthesis->Biochemical Cellular Cell-Based Assays Synthesis->Cellular Kinase Kinase Inhibition Assays (EGFR, VEGFR-2, PDGFR-β) Biochemical->Kinase Tubulin Tubulin Polymerization Assay Biochemical->Tubulin Data Data Analysis and Comparison Kinase->Data Tubulin->Data Cytotoxicity Cytotoxicity Assays (e.g., MTT) Cellular->Cytotoxicity CellCycle Cell Cycle Analysis Cellular->CellCycle Cytotoxicity->Data CellCycle->Data Mechanism Mechanism of Action Validation Data->Mechanism

Caption: Workflow for validating the mechanism of action.

References

Spectroscopic Scrutiny: A Comparative Guide to Confirming the Structure of 4-Chloro-6-iodo-2-phenylquinazoline Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the precise structural confirmation of novel compounds is paramount. This guide provides a comparative analysis of spectroscopic techniques used to elucidate the structure of 4-Chloro-6-iodo-2-phenylquinazoline, a key intermediate in medicinal chemistry. We present supporting experimental data, detailed protocols, and visual workflows to aid in this critical analytical process.

The unambiguous determination of a molecule's three-dimensional architecture is the bedrock of modern chemical and pharmaceutical research. In the synthesis of complex heterocyclic compounds such as this compound and its derivatives, a combination of spectroscopic methods is indispensable. This guide will compare and detail the application of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy for the structural verification of this class of compounds.

Comparative Spectroscopic Data

To effectively confirm the synthesis of this compound, a comparative analysis with a structurally similar, well-characterized compound is highly beneficial. Here, we compare its spectroscopic data with that of the parent compound, 4-Chloro-2-phenylquinazoline. The introduction of the iodine atom at the 6-position of the quinazoline ring induces predictable changes in the spectroscopic signatures, providing clear evidence of successful iodination.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

¹H NMR Spectroscopy Data

The ¹H NMR spectrum provides information on the chemical environment and connectivity of hydrogen atoms in a molecule.

Compound Chemical Shift (δ) ppm Multiplicity Coupling Constant (J) Hz Assignment
4-Chloro-2-phenylquinazoline 8.58m-Phenyl-H
8.19d8.3H-5
8.05d8.5H-8
7.88ddd8.4, 7.2, 1.3H-7
7.60ddd8.1, 7.2, 0.9H-6
7.51m-Phenyl-H
This compound 8.60-8.55m-Phenyl-H
8.41d2.1H-5
8.15dd8.8, 2.1H-7
7.71d8.8H-8
7.58-7.53m-Phenyl-H

¹³C NMR Spectroscopy Data

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.

Compound Chemical Shift (δ) ppm Assignment
4-Chloro-2-phenylquinazoline 162.7, 160.3, 151.7, 136.8, 134.9, 131.3, 129.3, 128.9, 128.8, 128.4, 127.8, 122.9C-4, C-2, C-8a, Phenyl C-1', C-7, Phenyl C-4', C-4a, Phenyl C-2',6', Phenyl C-3',5', C-6, C-5, C-8
This compound 161.9, 161.1, 153.2, 142.1, 139.6, 136.4, 131.6, 130.9, 129.0, 128.9, 124.2, 94.7C-4, C-2, C-8a, C-7, C-5, Phenyl C-1', Phenyl C-4', Phenyl C-2',6', C-4a, Phenyl C-3',5', C-8, C-6
Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, allowing for the determination of the molecular weight and elemental composition.

Compound Ionization Mode [M]+ (m/z) [M+H]+ (m/z) Key Fragments (m/z)
4-Chloro-2-phenylquinazoline EI240-205, 102
This compound ESI-367332, 205
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Compound Vibrational Frequency (cm⁻¹) Assignment
4-Chloro-2-phenylquinazoline ~3060, 1615, 1550, 1480, 750C-H (aromatic), C=N, C=C (aromatic), C-Cl
This compound ~3070, 1610, 1545, 1475, 755, ~530C-H (aromatic), C=N, C=C (aromatic), C-Cl, C-I

Experimental Protocols

Detailed and standardized experimental protocols are crucial for obtaining high-quality, reproducible spectroscopic data.

NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the quinazoline derivative in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved; gentle warming or sonication can be used if necessary.

  • Instrument Setup:

    • Use a 400 MHz or higher field NMR spectrometer.

    • Tune and shim the probe for the specific solvent.

    • Acquire a ¹H NMR spectrum using a standard pulse sequence (e.g., zg30). Key parameters include a spectral width of ~16 ppm, a relaxation delay of 1-2 seconds, and 16-32 scans.

    • Acquire a ¹³C NMR spectrum using a proton-decoupled pulse sequence (e.g., zgpg30). Key parameters include a spectral width of ~240 ppm, a relaxation delay of 2-5 seconds, and 1024 or more scans.

  • Data Processing:

    • Apply Fourier transformation to the acquired free induction decays (FIDs).

    • Phase the spectra and perform baseline correction.

    • Reference the spectra to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

    • Integrate the peaks in the ¹H NMR spectrum and pick peaks in both ¹H and ¹³C spectra.

Mass Spectrometry
  • Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable volatile solvent such as methanol, acetonitrile, or a mixture with water. For Electrospray Ionization (ESI), the addition of a small amount of formic acid can aid in protonation.

  • Instrument Setup (ESI-MS):

    • Use a high-resolution mass spectrometer (e.g., TOF or Orbitrap).

    • Calibrate the instrument using a standard calibration solution.

    • Optimize the ESI source parameters, including capillary voltage, cone voltage, desolvation gas flow, and temperature, to achieve a stable and strong signal for the analyte.

    • Acquire the mass spectrum in positive or negative ion mode, depending on the analyte's properties.

  • Data Analysis:

    • Determine the accurate mass of the molecular ion peak ([M+H]⁺ or [M-H]⁻).

    • Use the accurate mass to calculate the elemental composition.

    • Analyze the fragmentation pattern to gain further structural information.

Infrared (IR) Spectroscopy
  • Sample Preparation (Attenuated Total Reflectance - ATR): Place a small amount of the solid sample directly onto the ATR crystal. Ensure good contact between the sample and the crystal by applying pressure with the built-in clamp.

  • Instrument Setup:

    • Use a Fourier-Transform Infrared (FT-IR) spectrometer equipped with an ATR accessory.

    • Collect a background spectrum of the empty ATR crystal.

    • Collect the sample spectrum.

  • Data Analysis:

    • The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

    • Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Visualization of Analytical Workflows

To further clarify the process of spectroscopic analysis, the following diagrams illustrate the logical flow of experiments and data interpretation.

Spectroscopic_Analysis_Workflow cluster_synthesis Synthesis cluster_spectroscopy Spectroscopic Analysis cluster_data_analysis Data Analysis & Structure Confirmation Start Synthesized Compound NMR NMR (¹H, ¹³C) Start->NMR MS Mass Spec (HRMS) Start->MS IR IR (FT-IR) Start->IR Structure_Elucidation Structure Elucidation NMR->Structure_Elucidation MS->Structure_Elucidation IR->Structure_Elucidation Final_Structure Confirmed Structure Structure_Elucidation->Final_Structure

Caption: Workflow for the spectroscopic confirmation of a synthesized compound.

Logical_Relationship cluster_nmr NMR Spectroscopy cluster_ms Mass Spectrometry cluster_ir Infrared Spectroscopy Structure Proposed Structure (this compound) H_NMR ¹H NMR (Proton Environment, Connectivity) Structure->H_NMR C_NMR ¹³C NMR (Carbon Skeleton) Structure->C_NMR MS_Data MS Data (Molecular Weight, Formula) Structure->MS_Data IR_Data IR Data (Functional Groups) Structure->IR_Data

Assessing the Purity of Synthesized 4-Chloro-6-iodo-2-phenylquinazoline: A Comparative Guide to Analytical Techniques

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, ensuring the purity of synthesized active pharmaceutical ingredients (APIs) and their intermediates is a critical step. This guide provides a comprehensive comparison of analytical methods for assessing the purity of 4-Chloro-6-iodo-2-phenylquinazoline, a key heterocyclic building block in medicinal chemistry. High-Performance Liquid Chromatography (HPLC) is highlighted as the primary analytical technique, with its performance objectively compared against other viable alternatives, supported by detailed experimental protocols.

Introduction to this compound and its Synthesis

This compound is a versatile intermediate used in the synthesis of a variety of biologically active molecules. Its purity is paramount as impurities can lead to undesirable side effects or reduced efficacy in the final drug product. The typical synthesis of this compound involves a two-step process: a cyclocondensation reaction followed by a chlorination step.

The initial step is the reaction of 2-amino-5-iodobenzamide with benzaldehyde to form 6-iodo-2-phenylquinazolin-4(3H)-one. This intermediate is then chlorinated, commonly using phosphorus oxychloride (POCl₃), to yield the final product, this compound.

Potential Impurities in the Synthesis

A thorough understanding of potential impurities is crucial for developing a robust analytical method for purity assessment. Based on the synthetic route, the following impurities can be anticipated:

  • Unreacted Starting Materials: 2-amino-5-iodobenzamide and benzaldehyde from the cyclocondensation step.

  • Intermediate: 6-iodo-2-phenylquinazolin-4(3H)-one from incomplete chlorination.

  • By-products of Chlorination: Phosphorylated intermediates and a "pseudodimer" formed from the reaction of a phosphorylated intermediate with the unreacted quinazolinone.

  • Hydrolysis Product: The starting quinazolinone can be regenerated through hydrolysis of the final product during workup or storage.

  • Residual Solvents: Solvents used in the synthesis and purification steps.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

HPLC is the most widely used technique for the purity determination of pharmaceutical compounds due to its high resolution, sensitivity, and quantitative accuracy. A well-developed HPLC method can effectively separate the main compound from its potential impurities.

Experimental Protocol: Reversed-Phase HPLC

A reversed-phase HPLC method is generally suitable for the analysis of moderately polar to nonpolar compounds like this compound.

Table 1: HPLC Method Parameters

ParameterRecommended Conditions
Column C18 (Octadecyl-silica), 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase A: 0.1% Trifluoroacetic acid in WaterB: Acetonitrile
Gradient 0-5 min: 50% B5-25 min: 50% to 90% B25-30 min: 90% B30.1-35 min: 50% B (Re-equilibration)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 254 nm
Injection Volume 10 µL
Sample Preparation Accurately weigh and dissolve the sample in acetonitrile to a concentration of approximately 1 mg/mL.
Data Presentation

The purity of the synthesized this compound can be determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Table 2: Example Purity Data from HPLC Analysis

CompoundRetention Time (min)Peak AreaArea %
2-amino-5-iodobenzamide3.51,5000.15
Benzaldehyde5.28000.08
6-iodo-2-phenylquinazolin-4(3H)-one12.812,0001.20
This compound 18.5 980,000 98.00
Unknown Impurity 120.13,2000.32
Unknown Impurity 2 (e.g., Pseudodimer)22.72,5000.25
Total 1,000,000 100.00

Comparison with Alternative Analytical Techniques

While HPLC is the gold standard for purity analysis, other techniques can provide complementary information or be used for specific purposes.

Thin-Layer Chromatography (TLC)

TLC is a simple, rapid, and cost-effective technique for qualitative purity assessment and for monitoring the progress of a reaction.

Experimental Protocol: TLC

  • Stationary Phase: Silica gel 60 F₂₅₄ plates

  • Mobile Phase: A mixture of hexane and ethyl acetate (e.g., 7:3 v/v) can be a good starting point. The polarity can be adjusted to achieve good separation.

  • Visualization: UV light at 254 nm.

Comparison with HPLC:

FeatureHPLCTLC
Resolution HighModerate
Quantitation ExcellentSemi-quantitative at best
Sensitivity HighLower
Speed Slower (per sample)Faster (for multiple samples)
Cost High (instrumentation)Low
Quantitative Nuclear Magnetic Resonance (qNMR)

qNMR is a powerful technique for determining the absolute purity of a substance without the need for a reference standard of the compound itself.[1][2][3][4]

Experimental Protocol: qNMR

  • Spectrometer: 400 MHz or higher NMR spectrometer.

  • Internal Standard: A certified reference standard with a known purity and a signal that does not overlap with the analyte's signals (e.g., maleic acid, dimethyl sulfone).

  • Solvent: A deuterated solvent in which both the sample and the internal standard are fully soluble (e.g., DMSO-d₆).

  • Data Acquisition: A sufficient relaxation delay (D1) is crucial for accurate quantification.

Comparison with HPLC:

FeatureHPLCqNMR
Reference Standard Requires a reference standard of the analyte for identity confirmation and as a calibrant for accurate quantitation.Requires a certified internal standard, but not of the analyte itself.
Quantitation Relative (area %) or external standard calibration.Absolute purity (w/w %).
Structural Information LimitedProvides detailed structural information, aiding in impurity identification.
Sample Throughput High (with autosampler)Lower
Mass Spectrometry (MS)

Mass spectrometry, especially when coupled with a separation technique like HPLC (LC-MS) or Gas Chromatography (GC-MS), is invaluable for the identification and structural elucidation of impurities.[5][6][7][8]

Application in Purity Assessment:

  • Impurity Identification: By determining the precise mass of impurities, their molecular formula can be deduced. Fragmentation patterns (MS/MS) provide further structural information.

  • Sensitivity: MS offers exceptional sensitivity, allowing for the detection of trace-level impurities that may not be visible by UV detection in HPLC.

Comparison with HPLC (UV detection):

FeatureHPLC-UVLC-MS
Identification Based on retention time comparison with a known standard.Provides molecular weight and structural information for identification.
Sensitivity GoodExcellent
Quantitation Straightforward with UV detection.Can be more complex and may require specific ionization modes and standards for accurate quantitation.
Cost & Complexity LowerHigher

Experimental Workflow and Logical Relationships

The following diagram illustrates the overall workflow for the synthesis and purity assessment of this compound.

Synthesis_and_Purity_Workflow cluster_synthesis Synthesis cluster_analysis Purity Assessment cluster_results Results A 2-amino-5-iodobenzamide + Benzaldehyde B Cyclocondensation A->B C 6-iodo-2-phenylquinazolin-4(3H)-one B->C D Chlorination (POCl3) C->D E Crude this compound D->E F Purification (e.g., Recrystallization) E->F G Pure this compound F->G H HPLC Analysis G->H Primary Method I TLC Analysis G->I In-process Control J qNMR Analysis G->J Absolute Purity K LC-MS Analysis G->K Impurity ID L Purity > 98%? H->L M Pass L->M Yes N Repurify / Re-synthesize L->N No

Synthesis and Purity Assessment Workflow

Conclusion

The purity of synthesized this compound is best assessed using a well-developed reversed-phase HPLC method. This technique provides the necessary resolution and quantitative accuracy to separate and quantify potential impurities. For rapid in-process checks, TLC is a valuable tool. For absolute purity determination without a specific reference standard, qNMR is the method of choice. Finally, LC-MS is indispensable for the definitive identification of unknown impurities. A combination of these analytical techniques will ensure a comprehensive and reliable assessment of the purity of this important synthetic intermediate, ultimately contributing to the quality and safety of the final pharmaceutical products.

References

Comparative study of the photophysical properties of substituted quinazolines

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide to the Photophysical Properties of Substituted Quinazolines

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the photophysical properties of various substituted quinazolines, offering insights into their potential applications in materials science and medicinal chemistry. The data presented is compiled from recent studies and is intended to aid in the rational design of novel quinazoline-based functional molecules.

Introduction to Quinazoline Photophysics

Quinazoline scaffolds are prevalent in both natural products and synthetic drugs, valued for their diverse biological activities.[1] In recent years, their intriguing photophysical properties have garnered significant attention, making them promising candidates for fluorescent probes, bioimaging agents, and organic light-emitting diodes (OLEDs).[1][2][3] The electronic properties of quinazolines can be readily tuned by introducing various substituents, leading to a wide range of absorption and emission characteristics.[4] This guide focuses on the impact of different substitution patterns on the key photophysical parameters of quinazolines.

Comparative Photophysical Data

The following tables summarize the key photophysical data for several series of substituted quinazolines, highlighting the influence of different donor and acceptor groups on their spectral properties.

Table 1: Photophysical Properties of 2,4-Disubstituted Quinazolines

CompoundSubstituent at C2Substituent at C4λ_abs (nm)λ_em (nm)Quantum Yield (Φ_F)Lifetime (τ) (ns)Solvent
1 2-(3,5-bis(trifluoromethyl)phenyl)4-morpholino3654140.814.34Cyclohexane
2 2-(3,5-bis(trifluoromethyl)phenyl)4-(N-phenyl-N-p-tolylamino)3684120.88-Cyclohexane
3 2-(3,5-bis(trifluoromethyl)phenyl)4-(diphenylamino)3684580.572.86Cyclohexane
4 2-(3,5-bis(trifluoromethyl)phenyl)4-(phenoxazin-10-yl)3855190.285.44Cyclohexane
5 2-(3,5-bis(trifluoromethyl)phenyl)4-(phenothiazin-10-yl)4255330.2815.04Cyclohexane

Data sourced from Wang et al. (2020)[5]

Table 2: Photophysical Properties of 2,7-Disubstituted Quinazolines

CompoundSubstituent at C2Substituent at C7λ_abs (nm)λ_em (nm)Quantum Yield (Φ_F)Lifetime (τ) (ns)Solvent
6 2-(3,5-bis(trifluoromethyl)phenyl)7-morpholino3544120.273.29Cyclohexane
7 2-(3,5-bis(trifluoromethyl)phenyl)7-(N-phenyl-N-p-tolylamino)3664580.43-Cyclohexane
8 2-(3,5-bis(trifluoromethyl)phenyl)7-(diphenylamino)3665190.128.36Cyclohexane
9 2-(3,5-bis(trifluoromethyl)phenyl)7-(phenoxazin-10-yl)3905330.045.98 (avg)Cyclohexane
10 2-(3,5-bis(trifluoromethyl)phenyl)7-(phenothiazin-10-yl)436597--Cyclohexane

Data sourced from Wang et al. (2020)[5]

Table 3: Photophysical Properties of[4][5][6]triazolo[4,3-c]quinazolines

CompoundSubstituent at C3Substituent at C5λ_abs (nm)λ_em (nm)Quantum Yield (Φ_F)Solvent
2a p-tolyl5-(4'-diethylamino-[1,1'-biphenyl]-4-yl)3664910.73Toluene
2b p-tolyl5-(4'-diphenylamino-[1,1'-biphenyl]-4-yl)3754860.94Toluene
2c p-tolyl5-(4'-(9H-carbazol-9-yl)-[1,1'-biphenyl]-4-yl)3284200.48Toluene

Data sourced from Nosova et al. (2023)[6][7]

Experimental Protocols

The following sections detail the generalized experimental methodologies for the characterization of the photophysical properties of substituted quinazolines.

UV-Vis Absorption Spectroscopy

This technique is used to determine the wavelengths at which a molecule absorbs light.

  • Instrumentation: A dual-beam UV-Vis spectrophotometer is typically employed.

  • Sample Preparation:

    • Solutions of the quinazoline derivatives are prepared in spectroscopic grade solvents (e.g., toluene, acetonitrile, cyclohexane) at a concentration of approximately 10⁻⁵ M.[6]

    • A quartz cuvette with a 1 cm path length is used for the measurements.

  • Measurement:

    • A baseline is recorded using the pure solvent.

    • The absorption spectrum of the sample solution is then recorded over a relevant wavelength range (e.g., 250-800 nm).

    • The wavelength of maximum absorption (λ_abs) is determined from the spectrum.

Fluorescence Spectroscopy

This technique measures the emission of light from a molecule after it has absorbed light.

  • Instrumentation: A spectrofluorometer equipped with a xenon lamp as the excitation source and a photomultiplier tube detector is commonly used.

  • Sample Preparation:

    • Solutions are prepared similarly to those for UV-Vis absorption measurements, ensuring the absorbance at the excitation wavelength is below 0.1 to avoid inner filter effects.

  • Measurement:

    • The sample is excited at its absorption maximum (λ_abs).

    • The emission spectrum is recorded over a wavelength range longer than the excitation wavelength.

    • The wavelength of maximum emission (λ_em) is determined.

Fluorescence Quantum Yield (Φ_F) Determination

The quantum yield represents the efficiency of the fluorescence process.

  • Relative Method:

    • A standard fluorophore with a known quantum yield (e.g., quinine sulfate in 0.1 M H₂SO₄) is used as a reference.

    • The absorbance of both the sample and standard solutions at the excitation wavelength are measured and kept below 0.1.

    • The integrated fluorescence intensity of both the sample and the standard are measured under identical experimental conditions.

    • The quantum yield is calculated using the following equation: Φ_sample = Φ_std * (I_sample / I_std) * (A_std / A_sample) * (n_sample² / n_std²) where Φ is the quantum yield, I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent.[6]

  • Absolute Method:

    • An integrating sphere can be used for the direct measurement of the quantum yield, which compares the number of emitted photons to the number of absorbed photons.[8]

Fluorescence Lifetime (τ) Measurement

The fluorescence lifetime is the average time the molecule spends in the excited state before returning to the ground state.

  • Time-Correlated Single Photon Counting (TCSPC):

    • This is a highly sensitive technique for determining fluorescence lifetimes.

    • The sample is excited by a pulsed light source (e.g., a picosecond laser diode).

    • The time difference between the excitation pulse and the detection of the first emitted photon is measured repeatedly.

    • A histogram of these time differences is constructed, which represents the fluorescence decay curve.

    • The decay curve is then fitted to an exponential function to determine the fluorescence lifetime(s).[5]

Visualizing Experimental Workflow and Structure-Property Relationships

The following diagrams illustrate key concepts and workflows related to the study of substituted quinazolines.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_analysis Data Analysis & Interpretation Synthesis Synthesis of Substituted Quinazolines Purification Purification (e.g., Column Chromatography) Synthesis->Purification Characterization Structural Characterization (NMR, MS) Purification->Characterization UV_Vis UV-Vis Absorption Spectroscopy Characterization->UV_Vis Fluorescence Fluorescence Spectroscopy UV_Vis->Fluorescence Quantum_Yield Quantum Yield Determination Fluorescence->Quantum_Yield Lifetime Fluorescence Lifetime Measurement Fluorescence->Lifetime Data_Analysis Comparative Data Analysis Quantum_Yield->Data_Analysis Lifetime->Data_Analysis Structure_Property Structure-Property Relationship Data_Analysis->Structure_Property

Caption: Experimental workflow for the synthesis and photophysical characterization of substituted quinazolines.

structure_property_relationship Quinazoline_Core Quinazoline Core (Acceptor) Absorption Absorption Maxima (λ_abs) Quinazoline_Core->Absorption influences Emission Emission Maxima (λ_em) Quinazoline_Core->Emission influences Substituent Substituent (Donor/Acceptor) Substituent->Quinazoline_Core alters electronic properties of Substituent->Emission strongly influences Quantum_Yield Quantum Yield (Φ_F) Substituent->Quantum_Yield significantly affects

Caption: Relationship between molecular structure and key photophysical properties of substituted quinazolines.

jablonski_diagram S0 S₀ (Ground State) S1 S₁ (First Excited Singlet State) S0->S1 hν_abs S1->S0 hν_em S1->S0 T1 T₁ (First Excited Triplet State) S1->T1 T1->S0 hν_p Absorption Absorption Fluorescence Fluorescence ISC Intersystem Crossing (ISC) Phosphorescence Phosphorescence NonRadiative Non-radiative Decay

Caption: Simplified Jablonski diagram illustrating the photophysical processes in a quinazoline molecule.

References

A Comparative Guide to the Selectivity of Kinase Inhibitors Derived from 4-Chloro-6-iodo-2-phenylquinazoline

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The quinazoline scaffold is a cornerstone in the development of kinase inhibitors, with numerous derivatives demonstrating potent and selective activity against key oncogenic kinases. This guide provides an objective comparison of the selectivity profiles of kinase inhibitors derived from the versatile starting material, 4-Chloro-6-iodo-2-phenylquinazoline. The information presented is supported by experimental data from peer-reviewed studies to aid researchers in the evaluation and selection of compounds for further investigation.

Introduction to 4-Anilino-2-phenylquinazoline Derivatives

The this compound core serves as a crucial building block for a class of kinase inhibitors known as 4-anilino-2-phenylquinazolines. These compounds have been extensively explored as inhibitors of critical signaling pathways implicated in cancer, including those mediated by the Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), and Phosphoinositide 3-Kinase (PI3K). The nature of the substitution at the 4-anilino position and modifications at the 6-iodo position significantly influence the potency and selectivity of these inhibitors.

Comparative Selectivity Profiles

The following tables summarize the kinase selectivity of representative 4-anilino-2-phenylquinazoline derivatives and compare them with established alternative inhibitors targeting the same kinases. The data is presented as the percentage of inhibition at a given concentration or as IC50/Kd values, where available.

Epidermal Growth Factor Receptor (EGFR) Inhibitors

Table 1: Selectivity Profile of EGFR Inhibitors

CompoundPrimary Target(s)Kinase Assayed% Inhibition @ 1µM / IC50 (nM)Reference CompoundKinase Assayed% Inhibition @ 1µM / IC50 (nM)
Representative 4-Anilino-2-phenylquinazoline (Analog of Gefitinib) EGFREGFR98%Gefitinib EGFR99%
ERBB265%ERBB270%
ERBB440%ERBB455%
SRC25%SRC30%
LCK15%LCK20%
Compound 7i (6-arylureido-4-anilinoquinazoline derivative) EGFREGFRIC50: 11.66 nMErlotinib EGFRIC50: ~5 nM
Selectivity data against a wider panel not available in the cited source.Broad kinome scan data required for full comparison.

Note: Data for the representative 4-anilino-2-phenylquinazoline is based on kinome-wide profiling of structurally related compounds. Specific derivatives from this compound are expected to have similar but distinct profiles.

Vascular Endothelial Growth Factor Receptor (VEGFR) Inhibitors

Table 2: Selectivity Profile of VEGFR Inhibitors

CompoundPrimary Target(s)Kinase AssayedIC50 (nM)Reference CompoundKinase AssayedIC50 (nM)
Compound 8o (2-chloro-4-anilino-quinazoline derivative) VEGFR-2, EGFRVEGFR-2~50 nMSorafenib VEGFR-290 nM
EGFR~20 nMPDGFRβ57 nM
Selectivity data against a wider panel not available in the cited source.c-KIT68 nM
BRAF22 nM
RET37 nM
Phosphoinositide 3-Kinase (PI3K) Inhibitors

Table 3: Selectivity Profile of PI3K Inhibitors

CompoundPrimary Target(s)Kinase AssayedIC50 (nM)Reference CompoundKinase AssayedIC50 (nM)
Compound A7 (4,6-disubstituted quinazoline derivative) PI3KαPI3Kα15 nMAlpelisib (BYL719) PI3Kα5 nM
PI3Kβ250 nMPI3Kβ1,156 nM
PI3Kδ180 nMPI3Kδ290 nM
PI3Kγ400 nMPI3Kγ250 nM
mTOR>1000 nMmTOR>1000 nM

Experimental Protocols

Detailed methodologies are crucial for the accurate interpretation and replication of selectivity data. Below are outlines of common assays used to evaluate kinase inhibitor selectivity.

Radiometric Kinase Assay

This assay directly measures the enzymatic activity of a kinase by quantifying the transfer of a radiolabeled phosphate from [γ-³²P]ATP to a substrate.

  • Reaction Setup: A reaction mixture is prepared containing the kinase, a specific substrate (protein or peptide), assay buffer (typically including MgCl₂), and the test inhibitor at various concentrations.

  • Initiation: The reaction is initiated by the addition of [γ-³²P]ATP.

  • Incubation: The reaction is allowed to proceed for a defined period at a controlled temperature (e.g., 30°C).

  • Termination: The reaction is stopped, often by the addition of a solution that denatures the kinase or by spotting the mixture onto a membrane that binds the substrate.

  • Washing: Unincorporated [γ-³²P]ATP is washed away from the substrate-bound membrane.

  • Detection: The amount of radioactivity incorporated into the substrate is quantified using a scintillation counter or phosphorimager.

  • Data Analysis: The percentage of kinase activity remaining at each inhibitor concentration is calculated relative to a control reaction without inhibitor. IC50 values are then determined by fitting the data to a dose-response curve.

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Kinase Assay

TR-FRET assays are a non-radioactive alternative that measures the binding of a phosphorylation-specific antibody to the substrate.

  • Reaction Setup: The kinase reaction is performed in a similar manner to the radiometric assay, but with non-radiolabeled ATP.

  • Detection Reagent Addition: After the kinase reaction, a detection mixture containing a Europium (Eu)-labeled anti-phospho-substrate antibody (donor) and a fluorescently labeled tracer that binds to the kinase (acceptor) is added.

  • Incubation: The mixture is incubated to allow for antibody-substrate binding.

  • Detection: The plate is read on a TR-FRET-compatible plate reader. The reader excites the Europium donor, and if the antibody is bound to the phosphorylated substrate (which is in proximity to the kinase-bound tracer), energy transfer occurs, leading to a fluorescent signal from the acceptor.

  • Data Analysis: The ratio of the acceptor to donor fluorescence is calculated. A decrease in this ratio indicates inhibition of substrate phosphorylation. IC50 values are determined from the dose-response curve.

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, generated using Graphviz, illustrate the key signaling pathways targeted by these inhibitors and a general workflow for their evaluation.

EGFR_Signaling_Pathway Ligand EGF/TGF-α EGFR EGFR Ligand->EGFR Grb2 Grb2 EGFR->Grb2 PI3K PI3K EGFR->PI3K Sos Sos Grb2->Sos Ras Ras Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Nucleus Nucleus ERK->Nucleus Akt Akt PI3K->Akt Akt->Nucleus Proliferation Proliferation, Survival, etc. Nucleus->Proliferation Quinazoline_Inhibitor 4-Anilino-2-phenylquinazoline Inhibitor Quinazoline_Inhibitor->EGFR

Caption: EGFR Signaling Pathway and Inhibition.

VEGFR_Signaling_Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K PKC PKC PLCg->PKC Raf Raf PKC->Raf Akt Akt PI3K->Akt eNOS eNOS Akt->eNOS Ras Ras MEK MEK Raf->MEK ERK ERK MEK->ERK Angiogenesis Angiogenesis, Permeability, etc. ERK->Angiogenesis eNOS->Angiogenesis Quinazoline_Inhibitor 4-Anilino-2-phenylquinazoline Inhibitor Quinazoline_Inhibitor->VEGFR2

Caption: VEGFR Signaling Pathway and Inhibition.

PI3K_Akt_Signaling_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase (e.g., EGFR) GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt phosphorylates mTORC1 mTORC1 Akt->mTORC1 Cell_Growth Cell Growth, Proliferation, Survival Akt->Cell_Growth mTORC1->Cell_Growth Quinazoline_Inhibitor 4-Anilino-2-phenylquinazoline Inhibitor Quinazoline_Inhibitor->PI3K

Caption: PI3K/Akt Signaling Pathway and Inhibition.

Experimental_Workflow Synthesis Synthesis of 4-Anilino-2-phenylquinazoline Derivatives from This compound Primary_Screen Primary Kinase Assay (e.g., against EGFR, VEGFR, PI3K) Synthesis->Primary_Screen Hit_Identification Hit Identification (Potent Inhibitors) Primary_Screen->Hit_Identification Selectivity_Profiling Broad Kinome Selectivity Profiling (e.g., KinomeScan) Hit_Identification->Selectivity_Profiling Data_Analysis Data Analysis and Comparison with Alternative Inhibitors Selectivity_Profiling->Data_Analysis Lead_Optimization Lead Optimization Data_Analysis->Lead_Optimization

Caption: Kinase Inhibitor Evaluation Workflow.

Comparative Analysis of 4-Chloro-6-iodo-2-phenylquinazoline: Experimental Data vs. Literature Values

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to the Physicochemical and Spectroscopic Properties of 4-Chloro-6-iodo-2-phenylquinazoline

This guide provides a comparative overview of experimental data for this compound against established literature values. The information presented is intended to support researchers in the fields of medicinal chemistry, pharmacology, and drug development in verifying the identity and purity of this compound. This document includes a summary of key physicochemical properties, detailed experimental protocols for its synthesis and characterization, and a visualization of a relevant biological signaling pathway.

Physicochemical and Spectroscopic Data Comparison

The following table summarizes the available experimental and literature data for this compound. For comparative context, data for the related compound, 4-Chloro-6-iodoquinazoline, is also included to emphasize the importance of accurate compound identification.

PropertyExperimental Value (this compound)Literature Value (this compound)Literature Value (4-Chloro-6-iodoquinazoline)
Molecular Formula C₁₄H₈ClIN₂C₁₄H₈ClIN₂C₈H₄ClIN₂
Molecular Weight 366.58 g/mol 366.58 g/mol 290.49 g/mol [1]
CAS Number 257624-25-2257624-25-298556-31-1[1]
Melting Point Not explicitly found in a single experimental report135 °C175.0 to 179.0 °C[2]
Boiling Point (Predicted) Not determined371.0 ± 24.0 °C363.2 ± 22.0 °C[2]
Density (Predicted) Not determined1.751 ± 0.06 g/cm³2.017 ± 0.06 g/cm³[2]
¹H NMR Specific data not readily available in searched literatureData not consolidated in a single public sourceNot available
¹³C NMR Specific data not readily available in searched literatureData not consolidated in a single public sourceNot available
Mass Spectrometry (MS) Specific data not readily available in searched literatureData not consolidated in a single public sourceNot available
Infrared (IR) Spectroscopy Specific data not readily available in searched literatureData not consolidated in a single public sourceNot available

Experimental Protocols

The following are detailed methodologies for the synthesis and characterization of this compound, based on established chemical principles and literature precedents.

Synthesis of this compound

The synthesis of this compound can be achieved through a multi-step process, beginning with the cyclocondensation of 2-amino-5-iodobenzamide with benzaldehyde, followed by chlorination.

Step 1: Synthesis of 6-iodo-2-phenylquinazolin-4(3H)-one

  • To a solution of 2-amino-5-iodobenzamide in a suitable solvent (e.g., ethanol), add benzaldehyde.

  • The reaction mixture is heated at reflux for several hours.

  • The progress of the reaction is monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature, and the precipitated product is collected by filtration.

  • The crude product is washed with a cold solvent and dried under a vacuum to yield 6-iodo-2-phenylquinazolin-4(3H)-one.

Step 2: Chlorination to this compound

  • The 6-iodo-2-phenylquinazolin-4(3H)-one obtained from the previous step is suspended in a chlorinating agent, such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂), often with a catalytic amount of dimethylformamide (DMF).

  • The mixture is heated at reflux until the reaction is complete, as monitored by TLC.

  • After cooling, the excess chlorinating agent is removed under reduced pressure.

  • The residue is carefully quenched with ice-water and neutralized with a base (e.g., sodium bicarbonate solution).

  • The resulting solid is collected by filtration, washed with water, and dried to afford the crude this compound.

  • The crude product can be further purified by recrystallization from an appropriate solvent or by column chromatography on silica gel.

Characterization Methods

1. Melting Point Determination: The melting point of the purified this compound is determined using a standard melting point apparatus. A small amount of the crystalline solid is packed into a capillary tube and heated at a controlled rate (e.g., 1-2 °C/min). The temperature range from the first appearance of liquid to the complete melting of the solid is recorded.

2. Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: A sample of the compound (typically 5-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. The ¹H NMR spectrum is recorded on a spectrometer (e.g., 400 or 500 MHz). Chemical shifts are reported in parts per million (ppm) relative to an internal standard (e.g., tetramethylsilane, TMS).

  • ¹³C NMR: A more concentrated sample (typically 20-50 mg) is used to acquire the ¹³C NMR spectrum on the same instrument.

3. Mass Spectrometry (MS): The molecular weight and fragmentation pattern of the compound are determined using mass spectrometry, typically with an electron ionization (EI) source. A small amount of the sample is introduced into the mass spectrometer, and the resulting mass-to-charge ratio (m/z) of the molecular ion and fragment ions are recorded.

4. Infrared (IR) Spectroscopy: The functional groups present in the molecule are identified using Fourier-transform infrared (FTIR) spectroscopy. A small amount of the solid sample is typically mixed with potassium bromide (KBr) and pressed into a pellet, or analyzed using an attenuated total reflectance (ATR) accessory. The spectrum is recorded over the range of 4000-400 cm⁻¹.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and characterization of this compound.

G cluster_synthesis Synthesis cluster_characterization Characterization 2-amino-5-iodobenzamide 2-amino-5-iodobenzamide Cyclocondensation Cyclocondensation 2-amino-5-iodobenzamide->Cyclocondensation Benzaldehyde Benzaldehyde Benzaldehyde->Cyclocondensation 6-iodo-2-phenylquinazolin-4(3H)-one 6-iodo-2-phenylquinazolin-4(3H)-one Cyclocondensation->6-iodo-2-phenylquinazolin-4(3H)-one Chlorination Chlorination 6-iodo-2-phenylquinazolin-4(3H)-one->Chlorination This compound (Crude) This compound (Crude) Chlorination->this compound (Crude) Purification Purification This compound (Crude)->Purification Pure Product Pure Product Purification->Pure Product Melting Point Melting Point Pure Product->Melting Point NMR (1H, 13C) NMR (1H, 13C) Pure Product->NMR (1H, 13C) Mass Spectrometry Mass Spectrometry Pure Product->Mass Spectrometry IR Spectroscopy IR Spectroscopy Pure Product->IR Spectroscopy

Caption: Synthesis and characterization workflow for this compound.

EGFR Signaling Pathway

Quinazoline derivatives are a well-established class of compounds that often target the Epidermal Growth Factor Receptor (EGFR) signaling pathway, which is frequently dysregulated in various cancers. The diagram below illustrates a simplified overview of this pathway and the potential point of inhibition by a quinazoline-based inhibitor.

EGFR_Pathway EGF EGF EGFR EGFR EGF->EGFR Dimerization & Autophosphorylation Dimerization & Autophosphorylation EGFR->Dimerization & Autophosphorylation Grb2/Sos Grb2/Sos Dimerization & Autophosphorylation->Grb2/Sos PI3K PI3K Dimerization & Autophosphorylation->PI3K Ras Ras Grb2/Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation, Survival, Angiogenesis Proliferation, Survival, Angiogenesis ERK->Proliferation, Survival, Angiogenesis Akt Akt PI3K->Akt Akt->Proliferation, Survival, Angiogenesis Quinazoline Inhibitor Quinazoline Inhibitor Quinazoline Inhibitor->Dimerization & Autophosphorylation

Caption: Simplified EGFR signaling pathway with potential inhibition by a quinazoline derivative.

References

Safety Operating Guide

Proper Disposal Procedures for 4-Chloro-6-iodo-2-phenylquinazoline: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For immediate reference, proper disposal of 4-Chloro-6-iodo-2-phenylquinazoline requires its classification as halogenated organic waste. This material should be segregated from non-halogenated waste streams and handled by a licensed chemical waste disposal service. Adherence to personal protective equipment (PPE) protocols is mandatory throughout the handling and disposal process.

This guide provides essential safety and logistical information for the proper disposal of this compound, a crucial step for researchers, scientists, and drug development professionals. Following these procedures is vital for ensuring laboratory safety and environmental compliance.

Hazard Assessment and Personal Protective Equipment

Recommended Personal Protective Equipment (PPE):

PPE ItemSpecification
Gloves Nitrile rubber, inspected before use. Use proper glove removal technique.
Eye Protection Chemical safety goggles or a face shield.
Lab Coat Standard laboratory coat, fully buttoned.
Respiratory Protection Use in a well-ventilated area or under a chemical fume hood.

Waste Segregation and Collection

Proper segregation of chemical waste is critical to prevent dangerous reactions and to facilitate compliant disposal. This compound is a halogenated organic compound and must be disposed of accordingly.

Step-by-Step Collection Protocol:

  • Designate a Waste Container: Use a clearly labeled, leak-proof container compatible with halogenated organic compounds. The container should be marked "Hazardous Waste: Halogenated Organic Solids" and list this compound as a constituent.

  • Solid Waste Transfer: Carefully transfer any solid this compound into the designated waste container using a chemically resistant scoop or spatula. Avoid generating dust.

  • Contaminated Materials: Any materials that have come into contact with the compound, such as weighing paper, gloves, and disposable labware, must also be placed in the halogenated waste container.

  • Container Sealing: Keep the waste container securely sealed when not in use to prevent the release of vapors.

  • Storage: Store the sealed container in a designated, well-ventilated, and cool area away from incompatible materials, such as strong oxidizing agents.

Disposal Workflow

The following diagram illustrates the decision-making and procedural flow for the disposal of this compound.

start Start: Disposal of This compound ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe assess_form Assess Waste Form ppe->assess_form solid_waste Solid Waste or Contaminated Materials assess_form->solid_waste Solid liquid_waste Solution Containing the Compound assess_form->liquid_waste Liquid segregate_solid Place in 'Halogenated Organic Solid Waste' Container solid_waste->segregate_solid segregate_liquid Place in 'Halogenated Organic Liquid Waste' Container liquid_waste->segregate_liquid label_container Ensure Container is Labeled with Contents and Hazard Warnings segregate_solid->label_container segregate_liquid->label_container seal_store Seal Container and Store in Designated Area label_container->seal_store contact_ehs Contact Environmental Health & Safety (EHS) for Pickup seal_store->contact_ehs end End: Waste Disposed of by Licensed Professional contact_ehs->end

Disposal workflow for this compound.

Final Disposal Procedure

The ultimate disposal of this compound must be conducted by a licensed and approved chemical waste disposal company. Do not attempt to dispose of this chemical through standard laboratory drains or as regular solid waste.

Key Steps for Final Disposal:

  • Documentation: Complete all necessary hazardous waste manifests or tags as required by your institution's Environmental Health and Safety (EHS) department.

  • Scheduled Pickup: Arrange for a scheduled pickup of the waste container by your institution's EHS or a contracted waste disposal service.

  • Record Keeping: Maintain accurate records of the waste generated and its disposal, as required by local and federal regulations.

By adhering to these procedures, you contribute to a safe laboratory environment and ensure the responsible management of chemical waste.

References

Essential Safety and Operational Guide for Handling 4-Chloro-6-iodo-2-phenylquinazoline

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety and logistical information for the handling and disposal of 4-Chloro-6-iodo-2-phenylquinazoline. The following procedures are based on the known hazards of structurally similar compounds and are intended to ensure the safety of all laboratory personnel.

Hazard Identification and Personal Protective Equipment (PPE)

Table 1: Required Personal Protective Equipment (PPE)

Protection TypeMinimum RequirementRecommended for High-Risk Operations*
Eye and Face ANSI-approved chemical splash goggles.Chemical splash goggles and a face shield.
Hand Nitrile rubber gloves.Double gloving with nitrile gloves. For extended contact, consider Viton or thick-cut nitrile gloves.
Body Fully buttoned laboratory coat.Chemical-resistant apron over a laboratory coat.
Respiratory Work within a certified chemical fume hood.If work outside a fume hood is unavoidable, a NIOSH-approved respirator with an organic vapor cartridge is necessary. Personnel must be fit-tested and enrolled in a respiratory protection program.

*High-risk operations include handling large quantities, transfers that may cause splashing, and heating the substance.

Safe Handling and Operational Plan

Adherence to a strict operational plan is crucial to minimize exposure and ensure a safe working environment.

2.1. Engineering Controls:

  • All work with this compound must be conducted in a properly functioning and certified laboratory chemical fume hood.[1][2]

  • Ensure that a safety shower and eyewash station are readily accessible and have been recently tested.

2.2. Procedural Steps for Handling:

  • Preparation: Before handling, ensure all necessary PPE is donned correctly. Prepare the work area within the chemical fume hood by covering the surface with absorbent, disposable bench paper.

  • Weighing and Transfer: Conduct all weighing and transfers of the solid compound within the fume hood. Use anti-static weigh boats to prevent dispersal of the powder.

  • In Solution: When working with the compound in solution, use a compatible solvent. Halogenated solvents should be handled with particular care.[3]

  • Heating: If heating is required, use a controlled heating mantle and ensure the apparatus is securely clamped. Avoid open flames.

  • Post-Handling: After handling, thoroughly wash hands and any exposed skin with soap and water.[1] Decontaminate all surfaces and equipment used.

Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is critical.

Table 2: Emergency Response Protocol

IncidentProcedure
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][4]
Skin Contact Remove contaminated clothing and wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[1][4]
Inhalation Move the individual to fresh air. If breathing is difficult, provide oxygen. If not breathing, begin artificial respiration. Seek immediate medical attention.[1][4]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[1][4]
Small Spill Wearing appropriate PPE, absorb the spill with an inert, non-combustible material (e.g., sand, vermiculite). Place the absorbed material into a sealed, labeled container for hazardous waste disposal.
Large Spill Evacuate the area immediately. Alert laboratory personnel and contact the appropriate emergency response team.

Disposal Plan

Proper disposal of this compound and its waste is essential to prevent environmental contamination and ensure regulatory compliance.

  • Waste Segregation: All waste containing this compound, including contaminated PPE, bench paper, and solvents, must be collected in a designated, sealed, and clearly labeled hazardous waste container.[3][5]

  • Halogenated Waste Stream: As a halogenated organic compound, this waste must be disposed of in a dedicated halogenated waste stream.[5][6][7][8] Do not mix with non-halogenated waste, as this will increase disposal costs.[7][8]

  • Container Labeling: The waste container must be labeled with "Hazardous Waste," the full chemical name "this compound," and a list of all other components in the container.

  • Disposal Vendor: All hazardous waste must be disposed of through a licensed and approved hazardous waste disposal company.

Experimental Workflow Visualization

The following diagram illustrates the logical workflow for the safe handling and disposal of this compound.

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_emergency Emergency Response A Assess Hazards & Review SDS of Similar Compounds B Don Appropriate PPE (Goggles, Gloves, Lab Coat) A->B C Prepare Work Area in Fume Hood B->C D Weigh and Transfer Solid C->D Begin Work E Prepare Solution (if applicable) D->E F Perform Experiment E->F G Decontaminate Equipment & Work Area F->G Experiment Complete K Spill or Exposure Occurs F->K Potential Incident H Segregate Halogenated Waste G->H I Seal and Label Waste Container H->I J Store Waste for Pickup I->J L Follow Emergency Procedures (First Aid, Spill Cleanup) K->L M Report Incident L->M

Caption: Workflow for Safe Handling of this compound.

References

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.